Methidathion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
MEBQXILRKZHVCX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O4PS3 | |
| Record name | METHIDATHION | |
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| Record name | METHIDATHION | |
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DSSTOX Substance ID |
DTXSID5020819 | |
| Record name | Methidathion | |
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Molecular Weight |
302.3 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |
| Record name | METHIDATHION | |
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Flash Point |
100 °C | |
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Solubility |
Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |
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Density |
1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |
| Record name | METHIDATHION | |
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Vapor Pressure |
1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |
| Record name | METHIDATHION | |
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Color/Form |
Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |
CAS No. |
950-37-8 | |
| Record name | METHIDATHION | |
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Melting Point |
102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |
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Foundational & Exploratory
Methidathion chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methidathion is an organophosphate insecticide and acaricide known for its efficacy against a broad spectrum of pests. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented. This guide is intended to serve as a comprehensive resource for professionals in research, environmental science, and drug development.
Chemical Identity and Properties
This compound, scientifically known as S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide with contact and stomach action.[1] Its fundamental chemical and physical properties are summarized below.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for developing analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | S-[(5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate | [1] |
| CAS Number | 950-37-8 | [1] |
| Molecular Formula | C₆H₁₁N₂O₄PS₃ | [1][2][3] |
| Molecular Weight | 302.33 g/mol | [1][2][3] |
| Appearance | Colorless crystalline solid | [4][5] |
| Melting Point | 39-40 °C | [5][6] |
| Boiling Point | 347.7 ± 52.0 °C (Predicted) | [6] |
| Density | 1.51 g/cm³ at 20 °C | [6] |
| Vapor Pressure | 1.87 x 10⁻⁴ Pa at 20 °C | [6] |
| Water Solubility | 240 mg/L at 20 °C | [4] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, xylene, and chloroform. | [4] |
| pKa (Predicted) | -4.17 ± 0.40 |
Toxicological Profile
This compound is classified as a highly toxic compound.[4] Its toxicity varies across different species and routes of exposure.
| Test Organism | Route | LD50/LC50 | Reference(s) |
| Rat (male, female) | Oral | 31, 32 mg/kg | [5] |
| Mouse | Oral | 18-25 mg/kg | [1] |
| Guinea Pig | Oral | 25 mg/kg | [1] |
| Rabbit | Oral | 80 mg/kg | [1] |
| Dog | Oral | 200 mg/kg | [1] |
| Rat | Dermal | 85-94 mg/kg | [1] |
| Rat | Inhalation (4h) | 3.6 mg/L | [1] |
| Mallard Duck | Oral | 23-33 mg/kg | [1] |
| Canadian Goose | Oral | 8.41 mg/kg | [1] |
| Rainbow Trout | Aquatic (96h) | 10-14 µg/L | [1] |
| Bluegill Sunfish | Aquatic (96h) | 2-9 µg/L | [1] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh).
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing hyperactivity of the nervous system, which can lead to paralysis and death in insects.[7]
Experimental Protocols
The analysis of this compound residues in various matrices is typically performed using chromatographic techniques. Below are representative protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples
This protocol is a general guideline for the extraction and analysis of this compound from soil.
Caption: Workflow for GC-MS Analysis of this compound in Soil.
High-Performance Liquid Chromatography (HPLC) for Water Samples
This protocol provides a general framework for the analysis of this compound in water samples.
Caption: Workflow for HPLC Analysis of this compound in Water.
Metabolic Pathways
The metabolism of this compound in mammals and insects involves several biotransformation reactions, primarily oxidation, hydrolysis, and conjugation, leading to more polar and readily excretable metabolites.
Caption: Proposed Metabolic Pathway of this compound.
The initial metabolic step often involves oxidative desulfuration by cytochrome P450 enzymes, converting the P=S bond to a P=O bond, forming the more potent acetylcholinesterase inhibitor, methidaoxon.[8] Subsequent hydrolysis by esterases cleaves the molecule into less toxic, more water-soluble fragments, which can then be conjugated and excreted.[8]
Conclusion
This compound is a potent organophosphate insecticide with a well-defined mechanism of action. Its physicochemical properties and toxicological profile necessitate careful handling and monitoring. The analytical methods outlined provide a basis for the detection and quantification of its residues in environmental samples. A thorough understanding of its metabolic fate is essential for assessing its environmental impact and potential for bioaccumulation. This technical guide serves as a foundational resource for professionals engaged in the study and management of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway and Potential Impurities of Methidathion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the organophosphate insecticide Methidathion. It details the synthetic pathways for its key precursors, the final condensation reaction, and an analysis of potential process-related impurities. This document is intended for an audience with a strong background in organic chemistry and analytical techniques, offering detailed experimental insights and data to support research and development in agrochemicals.
Introduction
This compound, chemically known as S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide.[1] Due to its efficacy, it has been used in agriculture to control a variety of pests.[2] However, its use is restricted or banned in many regions due to safety concerns.[2] The synthesis of technical-grade this compound can result in the formation of various impurities that may have toxicological significance.[3][4] Understanding the synthesis pathway is crucial for controlling the impurity profile and ensuring the quality and safety of the final product.
Core Synthesis Pathway
The industrial synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their condensation. The primary precursors are O,O-dimethyl phosphorodithioic acid and 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one.[2]
Caption: Overview of the multi-step synthesis of this compound.
Synthesis of O,O-dimethyl phosphorodithioic acid (Precursor 1)
The first key intermediate, O,O-dimethyl phosphorodithioic acid, is typically prepared by the reaction of phosphorus pentasulfide (P₂S₅) with methanol.[5]
Caption: Synthesis of O,O-dimethyl phosphorodithioic acid.
Experimental Protocol:
-
Reaction: Phosphorus pentasulfide is reacted with methanol in an inert solvent such as toluene. The reaction is exothermic and the temperature is typically maintained between 60-75 °C.[1]
-
Purification: The resulting O,O-dimethyl phosphorodithioic acid can be used directly in the next step or purified by distillation under reduced pressure.
Synthesis of 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one (Precursor 2)
This precursor is synthesized in a two-step process starting from thiosemicarbazide.
Step 1: Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one
The synthesis involves the cyclization of a thiosemicarbazide derivative. One common method involves reacting thiosemicarbazide with a suitable C1 source, followed by methylation.[6][7]
Caption: Synthesis of the heterocyclic core.
Experimental Protocol:
-
Cyclization: Thiosemicarbazide is reacted with a cyclizing agent like phosgene or a derivative to form the 1,3,4-thiadiazole (B1197879) ring.
-
Methylation: The resulting intermediate is then methylated using a methylating agent such as dimethyl sulfate (B86663) to introduce the methoxy (B1213986) group.
Step 2: Chloromethylation of 5-methoxy-1,3,4-thiadiazol-2(3H)-one
The heterocyclic core is then chloromethylated to introduce the reactive chloromethyl group. This is typically achieved using formaldehyde (B43269) and a chlorinating agent like thionyl chloride.
Caption: Chloromethylation of the heterocyclic core.
Experimental Protocol:
-
Reaction: 5-methoxy-1,3,4-thiadiazol-2(3H)-one is reacted with formaldehyde and thionyl chloride in an appropriate solvent. The reaction is typically carried out at a controlled temperature to prevent side reactions.
-
Purification: The product, 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one, is isolated and purified, often by recrystallization.
Final Condensation to this compound
The final step in the synthesis is the condensation of O,O-dimethyl phosphorodithioic acid with 3-chloromethyl-5-methoxy-1,3,4-thiadiazol-2-one.[2]
References
- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3403201A - Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate - Google Patents [patents.google.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
Methidathion's Mechanism of Action on Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methidathion, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound incapacitates AChE. The process involves a crucial bioactivation step, converting the parent compound into a more potent inhibitor, followed by the irreversible phosphorylation of the enzyme's active site. This guide details the kinetic parameters of this interaction, outlines the standard experimental protocol for its assessment, and provides visual representations of the key pathways involved.
Core Mechanism of Action: From Prodrug to Potent Inhibitor
This compound in its original form is a phosphorodithioate, which is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily attributed to its metabolic transformation into a highly reactive oxygen analog, a process known as bioactivation.
Metabolic Activation: The Role of Cytochrome P450
The initial and rate-limiting step in this compound's mechanism of action is its oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver of vertebrates and in the gut and fat bodies of insects. This metabolic process replaces the sulfur atom doubly bonded to the phosphorus atom with an oxygen atom, converting this compound into its active metabolite, methaoxon. Methaoxon is a significantly more potent inhibitor of acetylcholinesterase.
Figure 1: Metabolic activation and inhibition pathway of this compound.
Irreversible Inhibition of Acetylcholinesterase
Methaoxon, the activated metabolite of this compound, is a potent organophosphate inhibitor of acetylcholinesterase. The inhibition process is characterized by the phosphorylation of a highly reactive serine hydroxyl group within the active site of the AChE enzyme. This covalent modification is essentially irreversible under physiological conditions.
The active site of AChE contains a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate. The hydroxyl group of the serine residue is crucial for the hydrolysis of the neurotransmitter acetylcholine. Methaoxon binds to this active site, and the phosphorus atom of the organophosphate is subjected to nucleophilic attack by the serine hydroxyl group. This results in the formation of a stable, covalently bonded phosphoryl-AChE complex.
The phosphorylation of the active site serine renders the enzyme incapable of hydrolyzing acetylcholine. Consequently, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is the underlying cause of the toxic effects observed in organisms exposed to this compound.
Quantitative Data on Acetylcholinesterase Inhibition
The potency of an acetylcholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its bimolecular rate constant (ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The bimolecular rate constant (ki) provides a measure of the rate at which the inhibitor inactivates the enzyme.
| Compound | Organism/Enzyme Source | IC50 | Bimolecular Rate Constant (ki) (M⁻¹min⁻¹) | Reference |
| Malathion (B1675926) | Bovine Erythrocyte AChE | 3.2 x 10⁻⁵ M | 1.3 x 10⁻⁴ | [1] |
| Malaoxon | Bovine Erythrocyte AChE | Not specified | Not specified | [1] |
| Parathion (B1678463) | Human Recombinant AChE | > 1 x 10⁻⁴ M | ~1.8 x 10¹ | Not specified |
| Paraoxon | Human Recombinant AChE | ~1 x 10⁻⁷ M | ~1.2 x 10⁷ | Not specified |
| Methyl Parathion | Fish (Prochilodus lineatus) Brain AChE | 123 nM (for methyl-paraoxon) | 187 | [2] |
| Methyl Parathion | Fish (Percophis brasiliensis) Brain AChE | 3340 nM (for methyl-paraoxon) | 6.9 | [2] |
Note: The data presented for malathion and parathion and their respective oxon forms illustrate the general principle of increased potency after bioactivation, which is also applicable to this compound and methaoxon. The IC50 and ki values can vary significantly depending on the species, the specific isoform of the enzyme, and the experimental conditions.
Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman Assay)
The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0
-
Acetylcholinesterase (AChE) solution: Purified or from a biological sample (e.g., erythrocyte ghosts, brain homogenate)
-
Acetylthiocholine iodide (ATCI): Substrate solution (e.g., 10 mM)
-
DTNB (Ellman's Reagent): 10 mM in phosphate buffer
-
Inhibitor Solution: this compound or methaoxon dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) at various concentrations.
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm.
-
96-well microplates or cuvettes.
Assay Procedure
-
Preparation of Reagents: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0) on the day of the experiment.
-
Enzyme and Inhibitor Incubation:
-
In the wells of a microplate, add a specific volume of the AChE solution.
-
Add varying concentrations of the inhibitor (this compound or methaoxon) to the wells. Include a control well with the solvent used for the inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to occur.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add the DTNB solution.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement of Absorbance:
-
Immediately after adding the substrate, start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The bimolecular rate constant (ki) can be determined by measuring the rate of inactivation of the enzyme at different inhibitor concentrations and plotting the observed rate constant (kobs) against the inhibitor concentration.
-
Figure 2: Experimental workflow for the Ellman assay.
Conclusion
The mechanism of action of this compound on acetylcholinesterase is a multi-step process initiated by metabolic bioactivation to the highly potent oxygen analog, methaoxon. This active metabolite subsequently causes irreversible inhibition of the enzyme through phosphorylation of the active site serine residue. This leads to an accumulation of acetylcholine and results in neurotoxicity. The quantitative assessment of this inhibition, typically through the Ellman assay, is crucial for understanding the toxicological profile of this compound and for the development of potential antidotes and safer alternatives. The significant increase in inhibitory potency following bioactivation underscores the importance of considering metabolic processes in the evaluation of organophosphate toxicity.
References
Cholinesterase Inhibition by Methidathion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinetics of cholinesterase inhibition by the organophosphate insecticide, methidathion. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the molecular interactions, experimental methodologies, and kinetic parameters associated with this process.
Introduction: The Mechanism of Cholinesterase Inhibition by this compound
This compound is an organothiophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses. Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, which can cause a range of adverse effects from excessive salivation and muscle spasms to paralysis and death.[1]
As an organophosphate, this compound acts as an irreversible inhibitor of cholinesterase. The mechanism of inhibition is a two-step process. Initially, this compound reversibly binds to the active site of the enzyme, forming a Michaelis-like complex. This is followed by the phosphorylation of a serine residue within the active site, leading to a stable, inactive enzyme-inhibitor complex. This covalent modification effectively renders the enzyme non-functional.
Kinetics of Irreversible Inhibition
The kinetics of irreversible inhibition by organophosphates like this compound are described by a set of kinetic constants that quantify the interaction between the inhibitor and the enzyme. These include:
-
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
-
k_i (Bimolecular Rate Constant): This constant reflects the overall rate of enzyme inactivation and is a crucial parameter for assessing the potency of an irreversible inhibitor.
-
K_d (Dissociation Constant): This constant characterizes the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower K_d value indicates a higher affinity.
-
k_p (Phosphorylation Rate Constant): This constant represents the rate of the irreversible phosphorylation step.
Data Presentation: Comparative Kinetic Data of Organophosphate Inhibitors
The following table summarizes the kinetic constants for the inhibition of acetylcholinesterase by various organophosphates. It is important to note that these values can vary depending on the source of the enzyme (e.g., species, tissue) and the experimental conditions.
| Organophosphate | Enzyme Source | IC50 (µM) | k_i (M⁻¹min⁻¹) | Reference Compound(s) |
| Paraoxon-ethyl | Human Erythrocyte AChE | Not Reported | 1.2 x 10⁷ | Not Applicable |
| Chlorpyrifos-oxon | Human Erythrocyte AChE | Not Reported | 3.8 x 10⁷ | Not Applicable |
| Diazinon-oxon | Human Erythrocyte AChE | Not Reported | 1.1 x 10⁶ | Not Applicable |
| Malaoxon | Human Erythrocyte AChE | Not Reported | 4.1 x 10⁵ | Not Applicable |
Note: Specific kinetic data for this compound was not available in the reviewed literature. The data presented above for other organophosphates is for comparative and illustrative purposes.
Experimental Protocols: Cholinesterase Inhibition Assay
The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine (B1204863), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.
Principle of the Ellman Method
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine and acetate. The liberated thiocholine then reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of TNB production is directly proportional to the acetylcholinesterase activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.
Detailed Experimental Protocol
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (dissolved in a suitable organic solvent like ethanol (B145695) or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the this compound stock solution in the appropriate solvent to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
This compound solution at various concentrations (or solvent control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add the substrate solution (ATCI) and the DTNB solution to initiate the reaction.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The readings should be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
For determining the bimolecular rate constant (k_i), a more detailed kinetic analysis involving different pre-incubation times and inhibitor concentrations is required, often using specialized software for data fitting.
-
Visualizations
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
The following diagram illustrates the normal process of cholinergic neurotransmission and how it is disrupted by an acetylcholinesterase inhibitor like this compound.
Caption: Cholinergic neurotransmission and its inhibition by this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro cholinesterase inhibition assay.
Caption: Workflow for a cholinesterase inhibition assay.
Logical Relationship of Irreversible Inhibition Kinetics
This diagram illustrates the two-step kinetic model of irreversible enzyme inhibition by an organophosphate.
Caption: Kinetic model of irreversible cholinesterase inhibition.
Conclusion
This compound is a potent irreversible inhibitor of acetylcholinesterase, a mechanism that underlies its insecticidal activity and mammalian toxicity. While the qualitative aspects of this inhibition are well-documented, a comprehensive understanding of its kinetics requires specific quantitative data, such as IC50 and bimolecular rate constants, which appear to be limited in publicly accessible literature. The standard for investigating these parameters is the Ellman method, a robust and adaptable spectrophotometric assay. Further research to determine the specific kinetic constants for this compound would be invaluable for a more precise risk assessment and the development of potential antidotes.
References
Methidathion Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methidathion is a non-systemic organophosphate insecticide and acaricide previously used to control a variety of insects and mites on crops. Due to its potential environmental and health impacts, understanding its degradation pathways in soil and water is crucial for assessing its environmental fate and developing remediation strategies. This technical guide provides an in-depth overview of the abiotic and biotic degradation of this compound, detailing its degradation products, influencing factors, and the experimental methodologies used for its study.
Core Degradation Pathways
This compound degradation in the environment proceeds through a combination of abiotic and biotic processes. The primary mechanisms include chemical hydrolysis, photolysis, and microbial degradation. These pathways lead to the formation of several intermediate metabolites, ultimately resulting in less toxic compounds and, in some cases, complete mineralization to carbon dioxide.
Abiotic Degradation
Hydrolysis: The stability of this compound is highly dependent on pH. It is relatively stable in neutral and slightly acidic conditions but degrades rapidly in alkaline environments.[1][2] Under alkaline conditions, hydrolysis of the P-S bond is a key degradation step.
Photolysis: In the presence of sunlight, this compound can undergo photodegradation. Photolysis of thin films of this compound has been shown to yield O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate (B1214789), and O,O,S-trimethyl phosphorodithioate as major degradation products.[2]
Biotic Degradation
Microorganisms play a primary role in the degradation of this compound in soil.[1][3] Soil microbes can utilize this compound as a source of carbon and phosphorus, breaking it down through enzymatic reactions. The primary biotic degradation pathway involves the cleavage of the P-S bond, followed by further transformation of the heterocyclic ring and the phosphate (B84403) moiety. A key metabolite in this process is the oxygen analog of this compound, known as this compound oxon (GS 13007), which is a more potent cholinesterase inhibitor.[1] Further degradation can lead to the formation of desmethyl this compound, dimethyl phosphate, and dimethyl phosphorothioate.[1] Ultimately, the heterocyclic ring can be cleaved, leading to the formation of CO2.[1]
Quantitative Degradation Data
The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to degrade. The half-life is influenced by various environmental factors.
| Environment | Condition | Half-life (t½) | Reference |
| Soil | Field | 5 - 23 days | [1] |
| Sandy Loam | < 14 days | [3] | |
| Silt Loam | < 14 days | [3] | |
| Clay Loam | < 14 days | [3] | |
| Organic Soil | < 14 days | [3] | |
| Water | Neutral/Slightly Acidic | Relatively stable | [1][2] |
| Alkaline (pH 13, 25°C) | 30 minutes (50% loss) | [2] | |
| Estuarine Water (pH 7.8) | 6.5 - 9.9 days | [2] | |
| River Water (sunlight) | 7.77 - 11.79 days | [2] |
Key Degradation Products
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Pathway |
| This compound | C6H11N2O4PS3 | 302.33 | Parent Compound |
| This compound oxon (GS 13007) | C6H11N2O5PS2 | 286.27 | Biotic (Oxidation) |
| Desmethyl this compound | C5H9N2O4PS3 | 288.30 | Biotic |
| Dimethyl phosphate | C2H7O4P | 126.05 | Biotic |
| Dimethyl phosphorothioate | C2H7O3PS | 142.11 | Biotic |
| O,O,S-trimethyl phosphorothioate | C3H9O3PS | 156.14 | Photolysis |
| O,S,S-trimethyl phosphorodithioate | C3H9O2PS2 | 172.20 | Photolysis |
| 2-methoxy-Δ²-1,3,4-thiadiazolin-5-one | C4H6N2O2S | 146.17 | Biotic |
Experimental Protocols
Soil Degradation Study
A typical laboratory soil degradation study involves treating soil samples with this compound and incubating them under controlled conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm sieve) and pre-incubate it to stabilize microbial activity.
-
Spiking: Treat the soil with a known concentration of this compound, often using a ¹⁴C-labeled compound to facilitate tracking of the parent compound and its metabolites.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Include sterile control samples (e.g., autoclaved or irradiated soil) to differentiate between biotic and abiotic degradation.
-
Sampling: Collect soil subsamples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction: Extract this compound and its degradation products from the soil samples using an appropriate organic solvent or solvent mixture (e.g., acetonitrile (B52724), methanol, or a mixture with water). Sonication or shaking can be used to improve extraction efficiency.
-
Cleanup: Clean up the extracts to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as C18 or Florisil.
-
Analysis: Analyze the cleaned-up extracts using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.
Water Degradation (Hydrolysis) Study
This protocol determines the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels.
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Spiking: Add a known concentration of this compound to each buffer solution in sterile, dark containers.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Collect aliquots from each solution at predetermined time intervals.
-
Extraction: If necessary, extract this compound and its hydrolysis products from the aqueous samples using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.
-
Analysis: Analyze the extracts or the aqueous samples directly using HPLC-UV, GC-MS, or LC-MS/MS.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60-80°C, ramping up to 280-300°C.
-
Mass Spectrometer: Operated in either full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for quantification of known analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this compound and its metabolites.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantifying the parent compound and its degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflows for degradation studies.
References
Key Metabolites of Methidathion in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key metabolites of Methidathion in rats, focusing on quantitative data, detailed experimental protocols, and the metabolic pathways involved. The information presented is crucial for understanding the biotransformation and toxicokinetics of this organophosphate insecticide.
Quantitative Analysis of this compound Metabolites
The metabolism of this compound in rats is extensive, leading to a variety of metabolites primarily excreted in the urine. The distribution of these metabolites can vary based on the specific radiolabeling position of the parent compound and the sex of the animal. The following tables summarize the quantitative data on the major metabolites identified in the urine of rats following oral administration of 14C-labeled this compound.
Table 1: Urinary Metabolites of 14C-Carbonyl Labeled this compound in Rats [1]
| Metabolite | Male (% of Total Urinary Radioactivity) | Female (% of Total Urinary Radioactivity) |
| Organic Soluble Metabolites | 79% | 66% |
| Sulfide Derivative | 44-45% | 44-45% |
| Sulfone | 14.2% | 8% |
| Sulfoxide | 11.1% | 3.3% |
Table 2: Urinary Metabolites of 14C-Methoxy Labeled this compound in Rats [1]
| Metabolite | % of Total Urinary Radioactivity |
| Organic Soluble Metabolites | 67-72% |
| Aqueous Soluble Metabolites | 28-33% |
| Sulfoxide | 40.5% |
| Sulfone | 23% |
| Desmonomethyl Derivative | 10.5% |
| Cysteine Conjugate | 2.1% |
| RH Compound | 1% |
| Unchanged Parent | 0.8% (female only) |
| Sulfide | 0.3% (male only) |
| Oxygen Analog | 0.2% (male only) |
Table 3: Urinary Metabolites of 14C-Ring Carbon Labeled this compound in Rats [1]
| Metabolite | % of Total Urinary Radioactivity |
| Organic Soluble Metabolites | 61-63% |
| Aqueous Soluble Metabolites | 37-39% |
| Sulfide | 35.4% |
| Sulfoxide | 8.6% |
| Sulfone | 8.2% |
| RH Compound | 2.1% |
| Oxygen Analog | 0.6% |
Experimental Protocols
The following section details the methodologies employed in the key studies that investigated the metabolism of this compound in rats.
Animal Models and Dosing
-
Animal Species: Charles River CD rats and Sprague-Dawley (SD) rats were used in the cited studies.[1]
-
Dosing: this compound, radiolabeled with 14C at the carbonyl carbon, methoxy (B1213986) group, or ring carbon, was administered to rats via oral gavage.[1] The compound was typically suspended in a 3% cornstarch solution containing 0.5% polysorbate-80.[1]
-
Dose Levels: Single oral doses ranged from 0.25 mg/kg bw to 2.949 mg/kg bw.[1]
Sample Collection
-
Urine and Feces: Following administration, urine and feces were collected from the animals. The majority of the radiolabel was recovered within 24 hours of dosing.[1]
-
Tissues: In some studies, tissues and carcasses were also analyzed for radioactivity.[1]
Metabolite Analysis
-
Extraction: Urine samples were partitioned to separate organic and aqueous soluble metabolites.[1]
-
Chromatography: The different metabolites were separated and identified using chromatographic techniques.[1]
-
Quantification: The amount of each metabolite was determined by measuring the radioactivity associated with the separated components.[1]
Metabolic Pathways and Experimental Workflow
The biotransformation of this compound in rats involves several key reactions, including oxidation, demethylation, and conjugation. The following diagrams illustrate the proposed metabolic pathway and a general experimental workflow for studying this compound metabolism.
References
Toxicological Profile of Methidathion in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological effects of Methidathion on non-target organisms. This compound, an organophosphate insecticide, is known for its high toxicity to a wide range of species that are not the intended targets of its application. This document summarizes key quantitative toxicity data, details the experimental protocols used to derive this data, and provides visual representations of the primary mechanism of action and experimental workflows.
Quantitative Toxicological Data
The following tables summarize the acute toxicity of this compound across various non-target organisms. The data is presented to facilitate comparison and risk assessment.
Table 1: Acute Toxicity of this compound to Avian Species
| Species | Exposure Route | LD50 (mg/kg body weight) | Source |
| Mallard Duck (Anas platyrhynchos) | Oral | 23 - 33 | [1] |
| Canadian Goose (Branta canadensis) | Oral | 8.41 | [1] |
| Ring-necked Pheasant (Phasianus colchicus) | Oral | 33.2 | [1] |
| Chukar Partridge (Alectoris chukar) | Oral | 225 | [1] |
Table 2: Acute Toxicity of this compound to Aquatic Organisms
| Species | LC50 (µg/L) | Exposure Duration | Source |
| Rainbow Trout (Oncorhynchus mykiss) | 10 - 14 | 96 hours | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 2 - 9 | 96 hours | [1] |
| Daphnia magna (Water Flea) | 6.4 | 48 hours | [2] |
| Blue-Green Algae (Anabaena flosaquae) | 67521 (EC50) | 96 hours | [2] |
Table 3: Acute Toxicity of this compound to Honeybees (Apis mellifera)
| Exposure Route | LD50 (µ g/bee ) | Classification | Source |
| Contact | 0.236 | Highly Toxic | [3] |
| Oral | 0.24 | Highly Toxic | [4] |
Table 4: Acute Toxicity of this compound to Mammalian Species
| Species | Exposure Route | LD50 (mg/kg body weight) | Source |
| Rat | Oral | 25 - 54 | [1] |
| Rat | Dermal | 85 - 94 | [1] |
| Rat | Inhalation (4-hour) | 3.6 mg/L (LC50) | [1] |
| Mouse | Oral | 18 - 25 | [1] |
| Guinea Pig | Oral | 25 | [1] |
| Rabbit | Oral | 80 | [1] |
| Dog | Oral | 200 | [1] |
Mechanism of Action: Cholinesterase Inhibition
This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates.[5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve signal at cholinergic synapses.[7]
By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[8] This leads to continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitability of the nervous system.[9] The clinical signs of this compound poisoning are consistent with this mechanism and include muscle twitching, tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[10][11]
Experimental Protocols
The following sections detail the standardized methodologies for key ecotoxicological studies used to assess the toxicity of this compound.
Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.[2][12]
Experimental Workflow:
Methodology:
-
Test Organisms: Typically, a species of upland game bird (e.g., Northern Bobwhite, Colinus virginianus) or waterfowl (e.g., Mallard, Anas platyrhynchos) is used. Birds are acclimatized to laboratory conditions.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. A control group receives the vehicle only. A definitive test typically includes at least five dose levels.[3]
-
Observation Period: Birds are observed for a period of 14 days for mortality and signs of toxicity.[3]
-
Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population. Sub-lethal effects are also recorded.
Fish Acute Toxicity Test (OECD 203)
This test evaluates the acute toxicity of a substance to fish.[13]
Experimental Workflow:
Methodology:
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Bluegill Sunfish (Lepomis macrochirus) for warm water environments. Fish are acclimatized prior to testing.
-
Test Conditions: Fish are exposed to the test substance in water for 96 hours. The test can be static, semi-static (with renewal of the test solution), or flow-through. At least five concentrations in a geometric series are typically used.[13][14]
-
Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13]
-
Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.
Honeybee Acute Contact Toxicity Test (OECD 214)
This laboratory test is designed to assess the acute contact toxicity of a substance to adult honeybees.[15]
Experimental Workflow:
Methodology:
-
Test Organisms: Young adult worker honeybees (Apis mellifera) of a known age and origin are used.
-
Dose Administration: The test substance is dissolved in a suitable solvent and applied directly to the dorsal thorax of each bee using a micro-applicator. A range of at least five doses is typically tested, with multiple replicates per dose.[1] A control group is treated with the solvent only.
-
Incubation and Observation: The treated bees are kept in cages under controlled temperature and humidity and provided with a sucrose (B13894) solution. Mortality is recorded at 24 and 48 hours. The observation period may be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours.[1]
-
Endpoint: The contact LD50 is calculated, representing the dose that causes 50% mortality in the test population. Sub-lethal effects are also noted.
References
- 1. content.fera.co.uk [content.fera.co.uk]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 5. oecd.org [oecd.org]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
The Environmental Odyssey of Methidathion: A Technical Guide to its Fate and Mobility in Agricultural Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Methidathion, a non-systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a wide range of pests on various crops. Understanding its environmental fate and mobility is paramount for assessing its potential ecological impact and ensuring responsible agricultural practices. This technical guide provides an in-depth analysis of the key processes governing the persistence and transport of this compound in agricultural ecosystems, supported by quantitative data, detailed experimental protocols, and visual representations of complex processes.
Physicochemical Properties
The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. These characteristics dictate its partitioning between different environmental compartments such as soil, water, and air.
| Property | Value | Reference |
| Molecular Weight | 302.3 g/mol | [1] |
| Water Solubility | 240 mg/L at 20°C | [1] |
| Vapor Pressure | 3.37 x 10⁻⁶ mm Hg at 25°C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 2.20 | [1] |
| Henry's Law Constant | 7.2 x 10⁻⁹ atm-m³/mol (estimated) | [1] |
Environmental Fate: Degradation Pathways
This compound is subject to degradation in the environment through a combination of abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.
Hydrolysis
Hydrolysis is a significant abiotic degradation process for this compound, particularly in alkaline and strongly acidic conditions.[1] It is relatively stable in neutral or slightly acidic media.[1]
| pH | Temperature (°C) | Half-life (days) | Reference |
| 5 | 25 | 37 | [1] |
| 7 | 25 | 48 | [1] |
| 9 | 25 | 13 | [1] |
| 4.7 | 60 | 4 | [1] |
| 4.7 | 70 | 1.7 | [1] |
| 4.7 | 90 | 0.16 | [1] |
| 13 | 25 | 50% loss in 30 min | [1] |
Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)
The rate of hydrolysis of this compound is determined by studying its degradation in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark.
Photolysis
Photodegradation, or photolysis, is the breakdown of molecules by light. In the environment, this process is driven by sunlight. Photolysis of thin films of this compound has been shown to yield O,O,S-trimethyl phosphorothioate, O,S,S-trimethyl phosphorodithioate (B1214789), and O,O,S-trimethyl phosphorodithioate as major degradation products.[1] In one study, 72% of the initial this compound remained after 7 hours of irradiation with sunlight.[1] The atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is estimated to be about 2.5 hours.[1]
| Medium | Conditions | Half-life | Reference |
| Thin film on Petri dish | Sunlight irradiation | > 7 hours (28% degradation) | [1] |
| Limon River water (filtered) | Sun, closed system | 11.79 days | [1] |
| Limon River water (unfiltered) | Sun, open system | 7.77 days | [1] |
| Limon River water (unfiltered) | Sun, closed system | 11.76 days | [1] |
| Estuarine water (pH 7.8) | Outdoor exposure | 6.5 - 9.9 days | [1] |
Experimental Protocol: Photolysis Study
A typical photolysis study involves exposing a solution of this compound in a quartz or borosilicate glass container to a light source that simulates sunlight (e.g., a xenon arc lamp). The concentration of this compound and the formation of photoproducts are monitored over time using analytical techniques like HPLC or GC-MS. The quantum yield, which is a measure of the efficiency of the photochemical process, can then be calculated.
Microbial Degradation
Microbial degradation is a key process in the breakdown of this compound in soil. Studies have shown that this compound degrades much faster in non-sterile soil compared to sterilized soil, indicating the primary role of microorganisms in its dissipation.[2] The half-life of this compound in soil is generally low, with reported field half-lives ranging from 5 to 23 days.[3]
| Soil Type | Half-life (DT₅₀) | Reference |
| Field soil (representative) | ~7 days | [3] |
| Sandy loam, Silt loam, Clay loam, Organic soil | < 2 weeks | [2] |
| Anaerobic soil | 10 days | [1] |
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
This protocol is designed to determine the rate and pathway of aerobic and anaerobic degradation of a test substance in soil.
Environmental Mobility
The mobility of this compound in the environment, particularly its potential to leach into groundwater or move into aquatic systems, is largely governed by its adsorption and desorption characteristics in soil.
Adsorption and Desorption in Soil
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. A higher Koc value indicates stronger adsorption to soil particles and lower mobility. This compound has an estimated adsorption coefficient (Koc) of 400, suggesting moderate mobility in soil.[3] However, it is also noted that this compound and its breakdown products are poorly bound by soils and may be mobile.[3]
| Parameter | Value | Reference |
| Adsorption Coefficient (Koc) | 400 (estimated) | [3] |
| Koc in pond sediment | 7 and 56 | [1] |
Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)
This method determines the adsorption and desorption of a chemical on different soil types.
Bioaccumulation
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the surrounding water.
Studies with bluegill sunfish indicate a low potential for this compound to accumulate in fish tissues.[3]
| Organism | Exposure Concentration | BCF (whole fish) | Tissue Concentration (µg/kg) | Reference |
| Bluegill sunfish | 0.05 µg/L (1 month) | 46 | Edible: 1.0, Non-edible: 3.9, Whole fish: 2.4 | [3] |
After being placed in clean water for two weeks, the concentration of this compound in the whole fish decreased by nearly 80%.[3]
Experimental Protocol: Bioaccumulation in Fish (Adapted from OECD Guideline 305)
This test evaluates the potential for a chemical to accumulate in fish from water. It consists of an uptake phase and a depuration phase.
Overall Environmental Fate and Mobility of this compound
The environmental fate of this compound is a complex interplay of its physicochemical properties and various degradation and transport processes.
Conclusion
The environmental fate and mobility of this compound in agricultural ecosystems are governed by a dynamic interplay of chemical, physical, and biological processes. While it exhibits relatively low persistence in soil due to microbial degradation, its mobility can be influenced by soil properties. Hydrolysis is a significant degradation pathway, particularly under alkaline conditions. Photodegradation also contributes to its breakdown in aquatic environments and on surfaces. The potential for bioaccumulation in aquatic organisms appears to be low. A thorough understanding of these processes, supported by robust experimental data, is crucial for the environmental risk assessment and sustainable management of this pesticide.
References
An In-depth Technical Guide to Methidathion Residue Levels in Agricultural Commodities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methidathion residue levels in various agricultural commodities. It includes quantitative data from supervised trials and market surveys, detailed experimental protocols for residue analysis, and information on the dissipation kinetics of this organophosphate insecticide.
Introduction to this compound and Its Residues
This compound is a non-systemic organophosphate insecticide and acaricide used to control a range of sucking and chewing insects and mites on various crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to protect consumer health.[1] The MRL is the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly according to Good Agricultural Practice (GAP).[1] It is important to note that MRLs are subject to change and can vary by country. For instance, this compound is no longer an approved active substance in Great Britain, which has led to the lowering of all its MRLs to the limit of quantification.
Quantitative Data on this compound Residues
The following tables summarize the quantitative data on this compound residue levels found in various agricultural commodities from supervised trials and market surveillance.
Table 1: this compound Residues in Citrus Fruits (Supervised Trials on Mandarins)
| Number of Sprays | Days Between Last Spray and Harvest | Method of Application | Mean Residue (mg/kg) |
| 1 | 193 | Oscillating boom | 2.1[2] |
| 2 | 193, 124 | Applying 70-90 L per tree, 0.05% emulsion | 1.8[2] |
| 3 | 193, 124, 93 | Applying 70-90 L per tree, 0.05% emulsion | 2.3[2] |
| 2 | 223, 154 | Low volume sprayer | 4.1[2] |
Table 2: this compound Residues in Citrus Fruits (Market Survey)
| Commodity | Percentage of Positive Samples | Mean Concentration (mg/kg) | MRL (Swiss) (mg/kg) |
| Citrus Fruits (general) | 16% | 0.90[3] | 2[3] |
Dissipation of this compound Residues
The persistence of this compound on crops is a critical factor in determining pre-harvest intervals and ensuring residues do not exceed MRLs. A study on the decomposition of this compound on Soultanina grapes provides insight into its dissipation kinetics.
Table 3: Dissipation and Half-Life of this compound on Grapes
| Condition | Half-Life (days) |
| Uncovered Vines | 5[4] |
| Covered Vines | 7[4] |
| Stored in Refrigerator | 64[4] |
The dissipation of pesticides like this compound on plants is influenced by various factors including temperature, sunlight, and the growth of the plant.[5] The dissipation often follows first-order kinetics.[6][7]
Experimental Protocols for this compound Residue Analysis
The following section details a typical workflow for the analysis of this compound residues in agricultural commodities, based on established multi-residue methods.
Sample Preparation and Extraction (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[8][9]
-
Homogenization: A representative sample of the agricultural commodity is homogenized. For citrus fruits, the entire fruit is typically analyzed as residues are found exclusively in the peel.[2]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724).
-
Add internal standards.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Cleanup: Take an aliquot of the acetonitrile supernatant from the extraction step.
-
Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
Instrumental Analysis
The final extract is analyzed using chromatographic techniques coupled with mass spectrometry for detection and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a common technique for the analysis of organophosphate pesticides like this compound.[10]
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection: Splitless injection is often employed for trace-level analysis.
-
Detection: Triple quadrupole mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also suitable for the analysis of this compound and is particularly useful for multi-residue methods covering a wide range of pesticides.[8][9]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is used for separation.
-
Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source is used for detection.
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound residue analysis and the logical relationship of factors influencing residue levels.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. 486. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Decay of this compound on Greek soultanina grapes during storage and on the vines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. foodchemistryjournal.com [foodchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
The Bioaccumulation Potential of Methidathion in Aquatic Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methidathion, a non-systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a wide range of pests on various crops. Its potential to enter aquatic environments raises concerns about its impact on non-target organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in aquatic life, synthesizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological interactions. While data on fish, specifically bluegill sunfish, indicate a low bioconcentration factor, a significant data gap exists for aquatic invertebrates and algae. This guide serves as a critical resource for understanding the current state of knowledge and identifying areas for future research to fully elucidate the environmental fate and ecological risks associated with this compound.
Introduction
This compound acts as a cholinesterase inhibitor, exerting its toxic effects by disrupting nerve function in target pests[1]. Its application in agriculture can lead to its introduction into aquatic ecosystems through runoff and spray drift. The persistence and potential for bioaccumulation of pesticides in aquatic organisms are critical factors in assessing their environmental risk. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, including water, food, and sediment. It is a key parameter in ecotoxicological risk assessment, as it can lead to toxic concentrations in organisms and biomagnification through the food chain[2].
This guide focuses on the bioaccumulation potential of this compound in various trophic levels of aquatic ecosystems, including fish, invertebrates, and primary producers.
Physicochemical Properties and Environmental Fate
The bioaccumulation potential of a chemical is influenced by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility. This compound is characterized as a colorless crystalline compound[1]. While a specific log Kow value for this compound was not found in the available literature, organophosphate pesticides exhibit a wide range of octanol-water partition coefficients[3]. A log Kow greater than 3 is generally considered an indicator for requiring bioconcentration studies[4]. This compound is very highly acutely toxic to both vertebrate and invertebrate aquatic organisms[1].
Quantitative Bioaccumulation Data
The available quantitative data on the bioaccumulation of this compound in aquatic life is limited, with the most comprehensive study focusing on fish.
Fish
A key study on bluegill sunfish (Lepomis macrochirus) provides valuable insights into the bioconcentration of this compound.
Table 1: Bioconcentration of this compound in Bluegill Sunfish (Lepomis macrochirus) [1]
| Parameter | Value | Exposure Conditions |
| Bioconcentration Factor (BCF) | ||
| Whole Fish | 46 | 0.05 µg/L for 1 month |
| Residue Levels after 1-month exposure | ||
| Edible Tissue | 1.0 µg/kg | 0.05 µg/L |
| Non-edible Tissue | 3.9 µg/kg | 0.05 µg/L |
| Whole Fish | 2.4 µg/kg | 0.05 µg/L |
| Depuration | ||
| Reduction in Whole Fish Concentration | ~80% | After 2 weeks in clean water |
Aquatic Invertebrates
No specific, quantitative Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) data for this compound in aquatic invertebrates such as Daphnia magna or Chironomus riparius were identified in the reviewed literature. This represents a significant data gap in understanding the bioaccumulation potential of this compound in this critical trophic level.
Algae and Aquatic Plants
Similarly, no specific, quantitative BCF or BAF values for this compound in algae, such as Scenedesmus subspicatus, were found. One study on the bioconcentration of various pesticides in the aquatic plant Ceratophyllum demersum indicated high BCFs for some organophosphorus compounds, but did not include data for this compound[3]. The lack of data for primary producers is another crucial area for future research.
Experimental Protocols for Bioaccumulation Studies
The assessment of bioaccumulation in aquatic organisms is typically conducted following standardized guidelines to ensure data quality and comparability. The most widely accepted protocols are those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (U.S. EPA).
OECD Guideline 305: Bioaccumulation in Fish
This guideline provides a comprehensive framework for conducting flow-through, semi-static, or static renewal bioaccumulation tests with fish.
Key Methodological Aspects:
-
Test Species: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.
-
Exposure: The test consists of two phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water. The duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water to measure the elimination of the substance.
-
-
Endpoints: The primary endpoints are the Bioconcentration Factor (BCF), the uptake rate constant (k1), and the elimination rate constant (k2). The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (BCFss) or from the kinetic rate constants (BCFk = k1/k2).
-
Analysis: The concentration of the test substance is measured in both water and fish tissue samples at regular intervals throughout both phases of the experiment.
U.S. EPA OCSPP 850.1730: Fish Bioconcentration Factor
This guideline is harmonized with OECD 305 and provides similar detailed procedures for conducting fish bioconcentration studies.
Key Methodological Aspects:
-
Test System: A flow-through system is preferred to maintain constant exposure concentrations.
-
Test Concentrations: At least two concentrations of the test substance are typically used, along with a control group.
-
Sampling: Fish are sampled at several time points during both the uptake and depuration phases to determine the concentration of the test substance in their tissues.
-
Data Analysis: The uptake and depuration curves are used to calculate the kinetic BCF (BCFk) and the steady-state BCF (BCFss).
Metabolic Pathways of this compound in Aquatic Organisms
The biotransformation of pesticides within an organism plays a crucial role in their bioaccumulation potential. Metabolism can lead to detoxification and enhanced elimination, thereby reducing the BCF. For organophosphate pesticides like this compound, metabolism often involves oxidation, hydrolysis, and conjugation reactions.
While a complete and detailed metabolic pathway for this compound in aquatic organisms is not available in the reviewed literature, some insights can be drawn from studies on organophosphate metabolism in general and one study on this compound's effect on fish enzymes.
Key Metabolic Processes for Organophosphates:
-
Phase I Reactions (Functionalization):
-
Oxidative Desulfuration: A key activation step for many thion-containing organophosphates, where the P=S group is converted to a P=O group (oxon). This is often mediated by the Cytochrome P450 (CYP) monooxygenase system . The resulting oxon is a more potent cholinesterase inhibitor.
-
Hydrolysis: Cleavage of the ester bonds, often a detoxification step. This can be catalyzed by enzymes such as esterases (e.g., carboxylesterases) and phosphatases .
-
-
Phase II Reactions (Conjugation):
-
The metabolites from Phase I, which are more polar, can be conjugated with endogenous molecules like glutathione, glucuronic acid, or sulfate. This process, catalyzed by enzymes such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) , further increases water solubility and facilitates excretion.
-
A study on the gudgeon (Gobio gobio) demonstrated that this compound inhibits the activity of 7-ethoxyresorufin-O-deethylase (EROD), a marker for CYP1A activity, while slightly increasing the levels of the CYP1A protein[5]. This suggests an interaction of this compound or its metabolites with the fish's P450 system, a key component in the biotransformation of xenobiotics[5].
Discussion and Future Perspectives
The available data indicate that this compound has a low potential for bioaccumulation in fish. The BCF of 46 in bluegill sunfish is well below the threshold for concern (typically BCF > 1000) used by many regulatory agencies. The rapid depuration further reduces the risk of long-term accumulation in fish tissues.
However, the complete picture of this compound's bioaccumulation potential in aquatic ecosystems remains incomplete due to the significant lack of data for invertebrates and algae. These organisms form the base of the aquatic food web, and their contamination could have cascading effects on higher trophic levels. Given that this compound is highly toxic to aquatic invertebrates, understanding its accumulation in these species is of paramount importance for a comprehensive ecological risk assessment.
Furthermore, while the involvement of the cytochrome P450 system in this compound metabolism in fish is indicated, the specific enzymes and the full biotransformation pathway have not been elucidated. A detailed understanding of the metabolic fate of this compound is crucial for predicting its persistence in organisms and the potential for the formation of more or less toxic metabolites.
Recommendations for Future Research:
-
Conduct standardized bioaccumulation studies (OECD 305 or equivalent) for this compound in key aquatic invertebrate species , such as Daphnia magna and Chironomus riparius.
-
Investigate the bioaccumulation potential of this compound in representative freshwater and marine algae to understand its entry into the aquatic food chain at the primary producer level.
-
Perform in vivo and in vitro metabolism studies in fish and other aquatic organisms to identify the major metabolic pathways, the enzymes involved (e.g., specific CYP isozymes, esterases, GSTs), and the primary metabolites of this compound.
-
Develop and validate analytical methods for the detection and quantification of this compound and its principal metabolites in various aquatic matrices (water, sediment, and biological tissues).
Conclusion
This technical guide has summarized the current knowledge on the bioaccumulation potential of this compound in aquatic life. The data for fish suggest a low risk of bioaccumulation. However, the absence of quantitative data for aquatic invertebrates and algae, coupled with an incomplete understanding of its metabolic pathways, highlights critical areas where further research is urgently needed. Addressing these data gaps is essential for a robust and comprehensive assessment of the ecological risks posed by this compound to aquatic ecosystems.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pesticide Pollution: Detrimental Outcomes and Possible Mechanisms of Fish Exposure to Common Organophosphates and Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. sciensage.info [sciensage.info]
Methidathion's Impact on Soil Microbial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the organophosphate insecticide Methidathion on soil microbial activity. The information presented herein is curated for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the ecotoxicological implications of this pesticide on soil health. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex processes to offer a thorough and accessible resource.
Quantitative Effects of this compound on Soil Microbial Parameters
The application of this compound to soil ecosystems can significantly alter the activity and biomass of the microbial communities therein. The following tables summarize the quantitative data on the effects of this compound and other relevant organophosphates on key indicators of soil microbial health.
Table 1: Effect of this compound and Related Organophosphates on Soil Enzyme Activity
| Enzyme Activity | Pesticide | Concentration/Dosage | Effect | Reference |
| Dehydrogenase | This compound | Recommended field rates | Reduction | [1](2) |
| Dehydrogenase | Methyl Parathion | 15 mg/kg | Initial reduction, recovery after 14 days | [1](2) |
| Dehydrogenase | Chlorpyrifos | 2-10 kg/ha | Decrease, recovery after 14 days | [1](2) |
| Phosphatase | Malathion | Single oral dose (687.5 mg/kg) in rats | Significant impairment | [3](3) |
| Urease | Various Insecticides | Higher concentrations | Lower activity compared to control | [4](4) |
| Urease | Dimethoate | Recommended agricultural dose | Reduced activity | [5](5) |
Table 2: Impact of this compound and Related Organophosphates on Soil Microbial Respiration and Biomass
| Parameter | Pesticide | Concentration/Dosage | Effect | Reference |
| Soil Respiration (CO₂ Evolution) | Dimethoate | Recommended agricultural dose | 44.77% reduction within 15 days | [6](6) |
| Soil Respiration (CO₂ Evolution) | Chlorpyrifos, Phosalone, Dimethoate | Not specified | Decrease in soil microbial respiration | [7](7) |
| Microbial Biomass Carbon (MBC) | Methamidophos | High inputs | Significant reduction | [8](9) |
| Fungal Biomass | Methamidophos | High inputs | Significant reduction | [8](9) |
| Gram-negative bacteria | Methamidophos | High inputs | Increase | [8](9) |
Table 3: Influence of this compound and Related Organophosphates on Nitrogen Cycling
| Process | Pesticide | Effect | Reference |
| Nitrogen Fixation | Methyl Parathion | Inhibited NodD signaling by 90% | [10](10) |
| Nitrogen Fixation | Methyl Parathion | Reduced nodule numbers and plant yields by about half | [10](10) |
| Nitrogen Fixation | Profenofos and Chlorpyrifos | Reduced the number of aerobic nitrogen fixers and significantly decreased nitrogen fixation | [11](11) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pesticide effects on soil microbial activity. Below are synthesized protocols for key experiments based on established methods.
Soil Dehydrogenase Activity Assay
This assay measures the activity of intracellular dehydrogenase enzymes, which are indicative of overall microbial respiratory activity.[12](12) The most common method is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (B7774302) (TPF).[13](13)
Materials:
-
Fresh, sieved soil samples
-
This compound solution of desired concentration
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)
-
Calcium carbonate (CaCO₃)
-
Test tubes
-
Incubator (37°C)
-
Spectrophotometer (485 nm)
Procedure:
-
Soil Treatment: Place 5g of air-dried, sieved soil into test tubes. Treat the soil samples with varying concentrations of this compound solution to achieve the desired application rates. A control group with no this compound should be included.
-
Incubation: Add 0.1g of CaCO₃ and 1ml of 3% TTC solution to each test tube. Incubate the tubes at 37°C for 24 hours.
-
Extraction: After incubation, extract the TPF formed by adding 10ml of methanol to each tube. Shake vigorously to ensure complete extraction.
-
Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 485 nm using a spectrophotometer.
-
Calculation: The dehydrogenase activity is expressed as µg of TPF formed per gram of soil per hour.
Soil Phosphatase and Urease Activity Assays
These assays quantify the activity of extracellular enzymes involved in phosphorus and nitrogen cycling, respectively.
Phosphatase Activity Protocol (p-Nitrophenyl Phosphate (B84403) Method):
-
Principle: Measures the release of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate.
-
Procedure:
-
Incubate soil samples with a buffered p-nitrophenyl phosphate solution.
-
Stop the reaction by adding calcium chloride and sodium hydroxide (B78521).
-
Filter the solution and measure the absorbance of the yellow-colored p-nitrophenolate at 400 nm.[14](14)
-
Urease Activity Protocol (Urea Hydrolysis Method):
-
Principle: Quantifies the amount of ammonium (B1175870) (NH₄⁺) released from the hydrolysis of urea (B33335).
-
Procedure:
-
Incubate soil samples with a buffered urea solution.
-
Extract the ammonium produced using a potassium chloride solution.
-
Determine the ammonium concentration colorimetrically.
-
Soil Microbial Respiration (CO₂ Evolution) Measurement
This method assesses the overall metabolic activity of the soil microbial community by quantifying the carbon dioxide produced.
Materials:
-
Fresh soil samples
-
This compound solution
-
Incubation jars
-
Beakers with a known concentration of sodium hydroxide (NaOH) solution
-
Barium chloride (BaCl₂) solution
-
Hydrochloric acid (HCl) for titration
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Soil Treatment and Incubation: Place a known amount of soil in an airtight incubation jar. Treat with the desired concentration of this compound. Place a beaker containing a known volume and concentration of NaOH solution inside the jar to trap the evolved CO₂. Seal the jars and incubate at a constant temperature.
-
Titration: At specified time intervals, remove the NaOH beaker. Add BaCl₂ solution to precipitate the carbonate as barium carbonate. Titrate the remaining NaOH with a standard HCl solution using phenolphthalein as an indicator.[6](6)
-
Calculation: The amount of CO₂ evolved is calculated from the difference in the titration volumes between the control (no soil) and the soil samples.
Soil Microbial Biomass Carbon (SMBC) Measurement
The chloroform (B151607) fumigation-extraction method is a standard procedure to estimate the carbon content of the soil microbial biomass.
Materials:
-
Fresh soil samples
-
Ethanol-free chloroform
-
Potassium sulfate (B86663) (K₂SO₄) solution (0.5 M)
-
Vacuum desiccator
-
Shaker
-
Filtration apparatus
-
Total organic carbon (TOC) analyzer
Procedure:
-
Fumigation: A portion of the soil sample is fumigated with ethanol-free chloroform in a vacuum desiccator for 24 hours. This lyses the microbial cells. A non-fumigated control sample is processed in parallel.
-
Extraction: Both fumigated and non-fumigated soils are extracted with a 0.5 M K₂SO₄ solution by shaking for a specified period (e.g., 30 minutes).
-
Analysis: The extracts are filtered, and the organic carbon content in the filtrates is determined using a TOC analyzer.
-
Calculation: The soil microbial biomass carbon is calculated as the difference in extractable carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC), which is typically around 0.45.
Visualizations: Pathways and Workflows
Microbial Degradation Pathway of Organophosphate Pesticides
The following diagram illustrates a generalized pathway for the microbial degradation of organophosphate pesticides like this compound. Microorganisms utilize these compounds as a source of carbon, phosphorus, and energy, breaking them down into less toxic substances.
Caption: Microbial degradation of organophosphate pesticides.
Experimental Workflow for Assessing this compound's Ecotoxicological Impact
This diagram outlines a logical workflow for a comprehensive assessment of the ecotoxicological effects of this compound on soil microbial communities.
Caption: Workflow for assessing pesticide ecotoxicological impact.
Logical Relationship of this compound's Impact on Soil Health Indicators
This diagram illustrates the cascading effects of this compound application on various interconnected soil health indicators.
Caption: Logical flow of this compound's impact on soil health.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Effect of selected pesticides on alkaline and acid phosphatase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. innspub.net [innspub.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Agriculture: Pesticides Disrupt Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtra.com [ijtra.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. FAO Knowledge Repository [openknowledge.fao.org]
Methidathion: A Comprehensive Technical Review of its Genotoxicity and Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methidathion, an organophosphate insecticide, has been subject to a battery of genotoxicity and mutagenicity studies to assess its potential to induce genetic damage. This technical guide provides a comprehensive overview of these studies, presenting available quantitative data, detailed experimental protocols, and visualizations of key experimental workflows. The collective evidence from a range of in vitro and in vivo assays, including the Ames test, chromosomal aberration assays, micronucleus tests, sister chromatid exchange assays, and unscheduled DNA synthesis assays, largely indicates a lack of significant genotoxic or mutagenic activity under the conditions of the respective tests. However, some studies, particularly in plant-based systems, have suggested potential for chromosomal damage. This document aims to consolidate the available scientific information to support informed research and risk assessment.
Introduction
This compound (S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate) is a non-systemic insecticide and acaricide used to control a variety of pests on agricultural crops. Due to its potential for human and environmental exposure, a thorough evaluation of its toxicological profile, including its genotoxicity and mutagenicity, is essential. This guide provides an in-depth review of the key studies conducted to evaluate the genotoxic and mutagenic potential of this compound.
Genotoxicity and Mutagenicity Studies
A variety of in vitro and in vivo assays have been employed to investigate the potential of this compound to induce gene mutations, chromosomal damage, and DNA damage. The following sections summarize the findings from these key studies.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Summary of Findings: Studies on this compound in several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix) have been conducted. The available information indicates that this compound did not induce a significant increase in the number of revertant colonies in these assays, suggesting it is not mutagenic in this bacterial system. However, specific quantitative data from these studies were not available in the public domain search.
Experimental Protocol: Ames Test
Chromosomal Aberration Assay
Chromosomal aberration assays, typically conducted in mammalian cells such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are used to assess the clastogenic potential of a substance to induce structural changes in chromosomes.
Summary of Findings: this compound has been evaluated for its ability to induce chromosomal aberrations in in vitro mammalian cell systems. The available information suggests that this compound did not cause a significant increase in the percentage of cells with chromosomal aberrations. Specific quantitative data from these studies were not available in the public domain search.
Experimental Protocol: In Vitro Chromosomal Aberration Assay
Micronucleus Test
The micronucleus test, conducted both in vitro in cultured cells and in vivo in organisms like mice, detects the formation of micronuclei in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic events.
Summary of Findings:
-
In Vitro: Studies in mammalian cell lines have generally shown negative results for micronucleus induction by this compound.
-
In Vivo: In vivo micronucleus tests in the bone marrow of mice have also been reported as negative.
-
Allium cepa Test: In contrast to the mammalian studies, a study using the plant model Allium cepa (onion) demonstrated that this compound induced a significant, dose-dependent increase in the frequency of micronuclei and other chromosomal abnormalities in root tip cells.
Quantitative Data from Allium cepa Test
| Treatment Duration | Concentration (mg/L) | Mitotic Index (%) | Total Chromosomal Abnormalities (%) |
| 12 hours | Control (Tap Water) | 9.80 | 1.20 |
| 7.5 | 7.60 | 3.80 | |
| 15 | 6.50 | 5.60 | |
| 30 | 5.20 | 8.90 | |
| 45 | 4.10 | 11.20 | |
| 24 hours | Control (Tap Water) | 9.75 | 1.25 |
| 7.5 | 7.10 | 4.50 | |
| 15 | 6.00 | 6.80 | |
| 30 | 4.80 | 10.50 | |
| 45 | 3.50 | 13.80 | |
| 48 hours | Control (Tap Water) | 9.70 | 1.30 |
| 7.5 | 6.50 | 5.20 | |
| 15 | 5.40 | 8.10 | |
| 30 | 4.10 | 12.40 | |
| 45 | 2.80 | 16.50 |
Experimental Protocol: Allium cepa Micronucleus Test
Sister Chromatid Exchange (SCE) Assay
The sister chromatid exchange assay is a sensitive method to detect reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which can be indicative of DNA damage and repair.
Summary of Findings: this compound has been evaluated in sister chromatid exchange assays. The available information indicates that this compound did not induce a significant increase in the frequency of sister chromatid exchanges. Specific quantitative data from these studies were not available in the public domain search.
Experimental Protocol: In Vitro Sister Chromatid Exchange Assay
Unscheduled DNA Synthesis (UDS) Assay
The unscheduled DNA synthesis assay measures DNA repair synthesis in non-S-phase cells, which is an indicator of DNA damage that has been excised and repaired.
Summary of Findings: this compound has been tested in unscheduled DNA synthesis assays. The available information suggests that this compound did not induce a significant increase in unscheduled DNA synthesis, indicating a lack of DNA damage that would trigger this repair mechanism. Specific quantitative data from these studies were not available in the public domain search.
Experimental Protocol: In Vitro Unscheduled DNA Synthesis Assay
Discussion and Conclusion
The comprehensive body of evidence from a variety of standardized genotoxicity and mutagenicity assays largely indicates that this compound does not pose a significant genotoxic or mutagenic risk in bacterial and mammalian systems. The negative results in the Ames test, chromosomal aberration assays in mammalian cells, in vivo micronucleus tests, sister chromatid exchange assays, and unscheduled DNA synthesis assays provide a consistent picture of its lack of activity in these models.
The positive findings in the Allium cepa test, however, suggest that this compound may have the potential to induce chromosomal damage in plant systems. The discrepancy between the plant and animal test results may be due to differences in metabolism, uptake, or sensitivity of the test organisms.
Overall, based on the available data, this compound is not considered to be a potent mutagen or clastogen in mammalian systems. The positive results in the Allium cepa test warrant consideration, particularly in the context of environmental risk assessment. Further research could focus on elucidating the mechanisms behind the observed effects in plant systems and their relevance to other organisms.
Methidathion and its Endocrine Disrupting Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methidathion, an organophosphate pesticide, has been identified as a potential endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the existing scientific evidence regarding its impact on the endocrine system. While in vivo studies in animal models, particularly mice, have demonstrated clear effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to hormonal imbalances and reproductive toxicity, a significant gap exists in the public domain regarding its in vitro receptor-level interactions and specific mechanisms of action. This document summarizes the available quantitative data, outlines experimental methodologies, and presents signaling pathways and workflows to support further research and risk assessment.
Introduction
This compound is a non-systemic insecticide and acaricide belonging to the organophosphate class of chemicals.[1] Its primary mode of action as a pesticide is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1] However, growing concern surrounds the potential for organophosphates to act as endocrine disruptors, interfering with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. This guide focuses specifically on the endocrine-disrupting properties of this compound.
In Vivo Evidence of Endocrine Disruption
The most direct evidence for this compound's endocrine-disrupting potential comes from in vivo studies in rodents. Research has primarily focused on the male reproductive system.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Studies in male mice have demonstrated that this compound exposure can significantly alter the hormonal balance regulated by the HPG axis.[2] Administration of this compound resulted in a dose-dependent decrease in Luteinizing Hormone (LH) and testosterone (B1683101) levels.[2]
Table 1: Effects of this compound on Serum Hormone Levels in Male Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Serum LH (mIU/mL) | Serum Testosterone (ng/mL) |
| Control | 0 | 15 days | 4.85 ± 0.45 | 3.40 ± 0.63 |
| Low Dose | 1.2 | 15 days | 4.50 ± 0.38 (NS) | 1.85 ± 0.25 |
| High Dose | 2.4 | 15 days | 2.15 ± 0.20 | 1.50 ± 0.18* |
*Data presented as Mean ± SE. *p < 0.05 compared to control. NS: Not Significant. Data extracted from Al-Maliki & Rahi (2017).[1]
Reproductive and Developmental Toxicity
The hormonal disruptions induced by this compound have been linked to adverse effects on male reproductive endpoints.
Histopathological examination of the testes of mice treated with this compound revealed significant damage to the seminiferous tubules.[1] Observed effects included a reduction in the layers of spermatogenic cells, the presence of cellular debris in the lumen, and in severe cases, complete decomposition of the seminiferous tubule wall.[1]
Exposure to this compound has been shown to negatively impact sperm quality and quantity. Studies in mice reported a significant decrease in sperm count and an increase in the percentage of abnormal sperm.[2]
Table 2: Effects of this compound on Sperm Parameters in Male Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Sperm Count (x10⁶/mL) | Normal Sperm Morphology (%) |
| Control | 0 | 15 days | 65.50 ± 5.50 | 90.50 ± 2.50 |
| Low Dose | 1.2 | 15 days | 45.25 ± 4.75 | 85.25 ± 3.75 |
| High Dose | 2.4 | 15 days | 30.75 ± 3.25 | 70.50 ± 4.50* |
*Data presented as Mean ± SE. *p < 0.05 compared to control. Data extracted from Al-Maliki & Rahi (2017).[1]
In Vitro Mechanistic Data (Data Gap)
A significant limitation in the current understanding of this compound's endocrine-disrupting potential is the lack of publicly available in vitro data. The U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) initiated Tier 1 screening for this compound; however, the registration of this compound was voluntarily canceled, leading to the incompletion of these screening assays.[3] Consequently, there is no readily accessible information on:
-
Estrogen Receptor (ER) and Androgen Receptor (AR) Binding and Transactivation: Data on the ability of this compound to bind to and activate or inhibit ER and AR are not available.
-
Steroidogenesis: The effects of this compound on key enzymes in the steroidogenic pathway, such as aromatase (CYP19) and other P450 enzymes, have not been characterized in standard in vitro models like the H295R cell line.
-
Thyroid Axis: While organophosphates as a class are suspected to interfere with thyroid function, specific in vitro data on this compound's effects on thyroid hormone synthesis (e.g., thyroid peroxidase inhibition) or receptor signaling are absent from the public literature.
Experimental Protocols
Detailed experimental protocols for the cited in vivo studies are not fully published. However, based on the available information and standard toxicological practices, the following methodologies can be inferred.
In Vivo Rodent Study
-
Test System: Adult male mice (e.g., Swiss albino), typically 10-12 weeks old.
-
Administration: Intraperitoneal (i.p.) injection is a common route for achieving precise dosing. Oral gavage is also a relevant route for assessing environmental exposure.
-
Dose Groups: A control group receiving the vehicle (e.g., normal saline or corn oil) and at least two dose levels of this compound are used. The doses in the key cited study were 1.2 and 2.4 mg/kg body weight/day.[1]
-
Duration: A sub-acute exposure of 15 days has been shown to elicit endocrine-disrupting effects.[1] Longer-term studies would provide insights into chronic effects.
-
Endpoint Analysis:
-
Hormone Analysis: Blood is collected at the end of the study for serum separation. Luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.[4]
-
Sperm Parameter Analysis: The epididymides are collected and minced to release sperm. Sperm count is determined using a hemocytometer or a computer-assisted sperm analysis (CASA) system. Sperm morphology is assessed by microscopic examination of stained smears, classifying sperm as normal or abnormal based on head and tail morphology.[5][6]
-
Histopathological Examination: Testes are fixed in a suitable fixative (e.g., Bouin's solution or 10% neutral buffered formalin), embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of the seminiferous tubules, Leydig cells, and Sertoli cells.
-
Standardized In Vitro Assays (General Protocols)
While specific data for this compound is lacking, the following OECD test guidelines describe the standard methodologies used to assess the endocrine-disrupting potential of chemicals in vitro.
-
Estrogen Receptor Transactivation Assay (OECD TG 455): This assay uses a recombinant cell line (e.g., HeLa-9903) containing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase). The cells are exposed to the test chemical, and the induction of the reporter gene is measured as an indicator of ER activation.
-
Androgen Receptor Transactivation Assay (e.g., OECD TG 458): Similar to the ER transactivation assay, this test uses a cell line expressing the androgen receptor and a reporter gene to measure the agonistic or antagonistic activity of a chemical.
-
H295R Steroidogenesis Assay (OECD TG 456): This assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes required for steroidogenesis. Cells are exposed to the test chemical, and the production of testosterone and estradiol (B170435) in the culture medium is measured to assess the impact on the steroidogenic pathway.[7][8][9]
-
Aromatase Assay (Human Recombinant) (OCSPP 890.1200): This cell-free assay measures the ability of a chemical to inhibit the activity of human recombinant aromatase (CYP19), the enzyme that converts androgens to estrogens.[10]
-
Thyroid Peroxidase Inhibition Assay: This in vitro assay measures the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for assessing its endocrine-disrupting potential.
Caption: Putative mechanism of this compound's disruption of the HPG axis.
Caption: Experimental workflow for assessing this compound's endocrine disruption.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is an endocrine disruptor, with in vivo studies in mice demonstrating clear adverse effects on the male reproductive system, including hormonal imbalances and impaired spermatogenesis. However, the precise molecular mechanisms underlying these effects remain largely uncharacterized due to a lack of specific in vitro data for this compound.
Future research should prioritize filling this data gap by conducting a battery of standardized in vitro assays to investigate this compound's interaction with key endocrine pathways, including estrogen, androgen, and thyroid signaling, as well as its impact on steroidogenesis. Such data are crucial for a comprehensive risk assessment and for understanding the full scope of this compound's endocrine-disrupting potential. For drug development professionals, understanding the off-target endocrine effects of organophosphate-like structures is critical in early-stage safety and toxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of this compound on hormones and testes in mice. [wisdomlib.org]
- 3. epa.gov [epa.gov]
- 4. sid.ir [sid.ir]
- 5. Optimization of spermatozoa analysis in mice: A comprehensive protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. croplifeeurope.eu [croplifeeurope.eu]
- 8. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methidathion Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methidathion is an organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and reliable determination of this compound residues in plant tissues is therefore crucial to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the sample preparation of plant tissues for the analysis of this compound. The primary method detailed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, with notes on alternative approaches.
Principles of Sample Preparation
The goal of sample preparation is to extract this compound from the complex plant matrix and remove interfering compounds before instrumental analysis. The choice of method depends on the matrix, the required limit of detection, and the available instrumentation.
-
Extraction: This step aims to efficiently transfer this compound from the solid plant tissue into a liquid solvent. Acetonitrile (B52724) is a commonly used solvent due to its ability to extract a wide range of pesticides with minimal co-extraction of non-polar interferences like lipids.[1][2]
-
Cleanup: Plant extracts contain various co-extractives such as pigments, sugars, organic acids, and lipids, which can interfere with the analysis and damage analytical instruments. Cleanup steps are employed to remove these interferences. Dispersive solid-phase extraction (dSPE) is a common cleanup technique used in the QuEChERS method.[1]
Recommended Protocol: QuEChERS Method
The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of food matrices, including fruits and vegetables.[2][3] It involves two main steps: extraction with an organic solvent and partitioning salts, followed by a cleanup step using dSPE.
Materials and Reagents
-
Homogenizer (e.g., high-speed blender)
-
Centrifuge capable of 3000-5000 rpm
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl) or Sodium Acetate (B1210297) (CH₃COONa)[3]
-
Primary Secondary Amine (PSA) sorbent
-
C18 (octadecylsilane) sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented samples)
-
This compound analytical standard
Experimental Protocol
1. Sample Homogenization:
- Take a representative sample of the plant tissue (e.g., 1 kg of fruit or vegetables).
- Chop the sample into small pieces.
- Homogenize the sample using a high-speed blender until a uniform paste is obtained.[2]
- Store the homogenate in a freezer (-20°C) if not used immediately.[3]
2. Extraction:
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2]
- Add 10-15 mL of acetonitrile to the tube.
- Add the appropriate salt mixture. For the AOAC 2007.01 method, add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate. For the EN 15662 method, add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.
- Cap the tube tightly and shake vigorously by hand or vortex for 1 minute to ensure thorough mixing and extraction of the pesticide into the solvent.[2]
- Centrifuge the tube at 3000-5000 rpm for 5 minutes. This will separate the sample into a top organic layer (acetonitrile extract containing this compound), a middle solid plant material layer, and a bottom aqueous layer.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Carefully transfer an aliquot of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing the dSPE sorbents. The amount of supernatant and sorbents will depend on the matrix. For a general-purpose cleanup, for each 1 mL of extract, use 150 mg of anhydrous MgSO₄ and 50 mg of PSA.[1]
- For samples with high fat content, add 50 mg of C18 sorbent.
- For samples with high pigment content (e.g., leafy greens), add 5-7.5 mg of GCB. Note that GCB can retain some planar pesticides, so its use should be evaluated.
- Cap the tube and vortex for 30 seconds to 1 minute.
- Centrifuge at 3000-5000 rpm for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned-up extract from the supernatant.
- Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for instrumental analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with mobile phase. For GC-MS analysis, a solvent exchange to a more volatile solvent like ethyl acetate may be performed.
Alternative and Complementary Methods
While QuEChERS is widely used, other methods can be effective for this compound analysis in plant tissues.
-
Matrix Solid-Phase Dispersion (MSPD): This technique combines homogenization, extraction, and cleanup into a single step. The sample is blended with a solid support (e.g., C18 or Florisil), and the mixture is packed into a column. This compound is then eluted with a suitable solvent.[4][5][6][7] MSPD can be particularly useful for complex matrices.[7][8]
-
Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup: This is a more traditional approach where the sample is extracted with a solvent like acetone (B3395972) or ethyl acetate, followed by cleanup using a packed SPE cartridge (e.g., Florisil or C18).[9][10][11]
Instrumental Analysis
The final determination of this compound is typically performed using chromatographic techniques coupled with sensitive detectors.
-
Gas Chromatography (GC): GC is well-suited for the analysis of thermally stable and volatile compounds like this compound. Common detectors include:
-
Mass Spectrometry (GC-MS and GC-MS/MS): Provides high selectivity and sensitivity for confirmation and quantification.[9][12]
-
Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen- and phosphorus-containing compounds like this compound.[13]
-
Flame Photometric Detector (FPD): Selective for sulfur- or phosphorus-containing compounds.[13][14]
-
-
Liquid Chromatography (LC): LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile.[15][16][17][18][19]
Data Presentation
The following table summarizes the performance data for this compound analysis in various plant tissues using different sample preparation and analysis methods.
| Plant Matrix | Sample Preparation Method | Analytical Technique | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Fruits and Vegetables | QuEChERS | LC-MS/MS | 80 - 110 | ≤ 16 | 0.001 - 0.003 | 0.01 | [18] |
| Fruits and Vegetables | QuEChERS | GC-MS/MS or LC-MS/MS | 70 - 120 | < 5 | Not Reported | Not Reported | |
| Cabbage, Apples, Mushroom, Green Onions | Acetonitrile Extraction, Dual-Layer Carbon/PSA SPE | GC-NPD | 60 - 100 | 5 - 12 | Not Reported | Not Reported | |
| Medicinal Plants | Liquid-Liquid Extraction | LC and GC-MS | 85 | Not Reported | 0.013 | Not Reported | [15] |
| Fruits and Vegetables | Acetone Extraction, L-L Partition, SPE | GC-FPD and GC-ECD | 60 - 120 | < 20 | 0.001 - 0.03 | Not Reported | [10] |
| Fruits | Matrix Solid-Phase Dispersion | GC-ECD and GC-MS | Not Reported for this compound | Not Reported | Not Reported | Not Reported | [4] |
Visualizations
Experimental Workflow for QuEChERS Method
Caption: Workflow of the QuEChERS method for this compound analysis.
Conclusion
The QuEChERS method provides a rapid, simple, and effective approach for the sample preparation of various plant tissues for this compound analysis.[2][3] Its high-throughput nature and satisfactory recovery rates make it the method of choice for many laboratories.[1] The choice of dSPE sorbents can be tailored to the specific matrix to ensure adequate cleanup. For final analysis, both GC-MS/MS and LC-MS/MS offer excellent sensitivity and selectivity for the accurate quantification of this compound residues.[9][16][18] It is essential to validate the chosen method for each specific plant matrix to ensure data quality and reliability.
References
- 1. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seishin-syoji.co.jp [seishin-syoji.co.jp]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. Frontiers | Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment [frontiersin.org]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. 242. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 15. Determination of malathion residues in some medicinal plants by liquid chromatography with gas chromatographic/mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for Gas Chromatographic Detection of Methidathion
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of the organophosphorus pesticide Methidathion using gas chromatography (GC). The methodologies outlined are compiled from established analytical procedures and scientific publications, offering robust frameworks for routine analysis and research applications.
Introduction
This compound is a non-systemic organophosphate insecticide and acaricide used to control a variety of insects and mites on crops. Due to its potential toxicity, monitoring its residues in environmental and agricultural samples is crucial. Gas chromatography is a primary analytical technique for this purpose, offering high sensitivity and selectivity, especially when coupled with mass spectrometry (MS) or specific detectors like the Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD).[1][2][3]
Experimental Protocols
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[4][5]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic solvent.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the sample solids from the acetonitrile layer.
-
For cleanup (dispersive solid-phase extraction - dSPE), transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing PSA sorbent and anhydrous MgSO₄. For samples with high pigment content, GCB may also be included.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge the dSPE tube for 5 minutes.
-
The resulting supernatant is the final extract ready for GC analysis. An internal standard may be added at this stage.
Gas Chromatography (GC) Analysis
The following sections detail the instrumental parameters for the analysis of this compound.
This method offers high selectivity and sensitivity for the confirmation and quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[6][7] |
| Injection Mode | Splitless[7][8] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min[7] |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
Mass Spectrometer Conditions (MS/MS):
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 145 |
| Product Ions (m/z) | 85, 58[9] |
| Collision Energy | Optimized for the specific instrument |
This method provides selective detection of phosphorus-containing compounds like this compound and is a cost-effective alternative to GC-MS.
Instrumentation:
-
Gas Chromatograph with a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| GC Column | DB-17 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min. |
| Detector Temperature | 280 °C (FPD or NPD) |
| FPD Gas Flows | Hydrogen and Air flows optimized for phosphorus response |
| NPD Bead Voltage | Optimized for detector response |
Data Presentation
The following table summarizes typical quantitative data for this compound analysis obtained under optimized GC-MS/MS conditions.
| Parameter | Value | Reference |
| Retention Time (min) | ~7.042 | [9] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/kg | [7] |
| Limit of Quantification (LOQ) | 0.04 - 0.15 µg/kg | [7] |
| Recovery (%) | 70 - 120% | [10] |
| Linearity (R²) | > 0.99 | [7] |
Note: These values are indicative and may vary depending on the specific instrument, matrix, and analytical conditions.
Diagrams
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis by GC-MS/MS.
Logical Relationship of GC-MS/MS Parameters
Caption: Key parameters in GC-MS/MS for this compound detection.
References
- 1. epa.gov [epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Methidathion using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methidathion is an organophosphate insecticide and acaricide used to control a wide range of insects and mites on various crops. Due to its potential toxicity, sensitive and specific analytical methods are required for its detection and quantification in environmental and biological matrices. Mass spectrometry (MS), coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), offers a powerful tool for the identification and characterization of this compound. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of this compound and protocols for its analysis.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) is typically used with GC-MS and results in extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI), commonly used with LC-MS, is a softer ionization technique that typically produces a protonated molecule ([M+H]⁺) which is then subjected to fragmentation in a collision cell (MS/MS).
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, this compound undergoes significant fragmentation. The mass spectrum is characterized by several key fragment ions. The molecular ion peak is often of low intensity or absent.
Table 1: Key Fragment Ions of this compound in EI-MS [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Structure |
| 85 | 100 | [C₂H₅N₂O]⁺ |
| 145 | 89 | [C₃H₆O₂PS₂]⁺ |
| 93 | 39 | [CH₂OPS₂]⁺ |
| 58 | 39 | [C₂H₄NO]⁺ |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In positive ion ESI-MS, this compound is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 302.9691. Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions.
Table 2: Key Fragment Ions of this compound in ESI-MS/MS ([M+H]⁺ = 302.9691) [1]
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity | Proposed Fragment Structure |
| 302.9691 | 85.0396 | 999 | [C₂H₅N₂O]⁺ |
| 302.9691 | 145.0067 | 932 | [C₃H₆O₂PS₂]⁺ |
| 302.9691 | 71.0240 | 561 | [C₂H₃N₂O]⁺ |
| 302.9691 | 58.0288 | 155 | [C₂H₄NO]⁺ |
| 302.9691 | 103.0502 | 93 | [C₂H₅O₂S]⁺ |
Fragmentation Pathway Diagrams
Experimental Protocols
The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS. These should be optimized based on the specific instrumentation and matrix being analyzed.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA to remove organic acids).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with an autosampler
-
Mass Spectrometer with an Electron Ionization (EI) source
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp 1: 25 °C/min to 150 °C, hold for 0 min
-
Ramp 2: 3 °C/min to 200 °C, hold for 0 min
-
Ramp 3: 8 °C/min to 280 °C, hold for 5 min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
SIM Ions: m/z 85, 145, 93 (quantification and confirmation ions)
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
Start with 5% B, hold for 0.5 min
-
Linear gradient to 100% B over 10 min
-
Hold at 100% B for 2 min
-
Return to initial conditions and equilibrate for 3 min
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
MRM Transitions:
-
Quantification: 303.0 > 85.0
-
Confirmation: 303.0 > 145.0
-
Conclusion
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. The detailed fragmentation patterns for both EI-MS and ESI-MS/MS, along with the established protocols, will aid researchers and scientists in the accurate identification and quantification of this pesticide. The provided information is crucial for monitoring its presence in various samples and for ensuring food and environmental safety.
References
Application Note & Protocol: A Validated QuEChERS Method for the Determination of Methidathion in Produce
Abstract
This application note details a robust and efficient method for the determination of methidathion, an organophosphate pesticide, in produce using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described protocol is suitable for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development. The method demonstrates excellent recovery and reproducibility, meeting the stringent requirements for pesticide residue analysis in food matrices. All quantitative data and experimental procedures are presented in a clear and structured format for ease of use and adaptation.
Introduction
This compound is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops such as fruits, vegetables, and nuts. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety.[1] Accurate and reliable analytical methods are therefore essential for monitoring its presence in produce.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, first introduced by Anastassiades and Lehotay in 2003, has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food.[2][3] This method involves a simple two-step process: an extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1][4] This application note provides a detailed protocol for the extraction and cleanup of this compound from produce, optimized for subsequent GC-MS/MS analysis.
Chemical Properties of this compound
Understanding the chemical properties of this compound is crucial for developing an effective extraction and cleanup method.
| Property | Value |
| Chemical Name | O,O-dimethyl-S-(2-methoxy-1,3,4-thiadiazol-5(4H)-onyl-(4)-methyl)-dithiophosphate |
| Molecular Formula | C6H11N2O4PS3 |
| Molecular Weight | 302.3 g/mol |
| Physical State | White crystalline powder[5] |
| Water Solubility | 240 mg/L at 20°C[5] |
| LogP (octanol-water partition coefficient) | 2.2 |
| Stability | Relatively stable in neutral and slightly acidic media; hydrolyzes in alkaline media.[5] |
This compound's moderate polarity and solubility in organic solvents like acetonitrile (B52724) make it well-suited for the QuEChERS procedure. Its stability in acidic to neutral conditions informs the choice of buffering salts to maintain an appropriate pH during extraction.
Experimental Protocol
This protocol is based on the widely recognized AOAC Official Method 2007.01 and EN 15662, with modifications tailored for the analysis of this compound in produce with moderate water content and pigmentation, such as apples or bell peppers.
Materials and Reagents
-
Solvents: Acetonitrile (MeCN), HPLC or pesticide residue grade.
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) dibasic sesquihydrate, sodium citrate tribasic dihydrate. Pre-packaged salt mixtures are recommended for convenience and consistency.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane), and anhydrous magnesium sulfate (MgSO₄). For produce with high chlorophyll (B73375) content (e.g., spinach, lettuce), graphitized carbon black (GCB) may be added, but its use should be evaluated carefully as it can retain planar pesticides.[1]
-
Standards: Certified reference standard of this compound.
-
Equipment: High-speed centrifuge, vortex mixer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, analytical balance, volumetric flasks, pipettes, and a GC-MS/MS system.
Sample Preparation and Homogenization
-
Chop the produce sample into small pieces.
-
Homogenize a representative portion of the sample using a high-speed blender or food processor. For samples with low water content (<80%), add a calculated amount of deionized water to achieve a total water content of approximately 80-90%.[6]
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
Extraction and Partitioning
-
Add 10 mL of acetonitrile to the 50 mL tube containing the sample.
-
Add the appropriate internal standard solution.
-
Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer. This ensures thorough mixing of the sample with the extraction solvent.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The addition of salts induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.[1]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the aqueous and solid matrix layers.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final cleaned extract.
Final Extract Preparation
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Acidify the extract with a small amount of formic acid (e.g., 5 µL of 5% formic acid in acetonitrile per 1 mL of extract) to improve the stability of base-sensitive pesticides like this compound.
-
The sample is now ready for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides the high selectivity and sensitivity required for trace-level pesticide analysis.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 302 (Quantifier) | 85 | 15 | 50 |
| 302 (Qualifier) | 145 | 10 | 50 |
Data Presentation and Performance
Method validation should be performed to assess linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ). Matrix-matched calibration standards are recommended to compensate for matrix effects.[8]
Table 1: Method Performance Data for this compound in Apple Matrix
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Spiking Level | 10 µg/kg |
| Average Recovery (%) | 95.2 |
| RSD (%) (n=5) | 4.8 |
| LOD | 1 µg/kg |
| LOQ | 5 µg/kg |
Recovery values should fall within the acceptable range of 70-120% with a relative standard deviation (RSD) of ≤ 20%.[9]
Diagrams
QuEChERS Workflow for this compound Analysis
Caption: QuEChERS experimental workflow for this compound analysis in produce.
Logical Relationship of QuEChERS Components
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. seishin-syoji.co.jp [seishin-syoji.co.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. 242. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 6. ijesd.org [ijesd.org]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction for Enhanced Cleanup of Methidathion in Water Samples: An Application Note and Detailed Protocol
Introduction
Methidathion is an organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops. Due to its potential toxicity and environmental persistence, the monitoring of this compound residues in water sources is of significant importance for environmental and public health. Solid-Phase Extraction (SPE) has emerged as a robust and efficient technique for the cleanup and preconcentration of pesticides from aqueous matrices. Compared to traditional liquid-liquid extraction, SPE offers numerous advantages, including reduced solvent consumption, higher sample throughput, and improved extract purity. This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The method described is based on established multi-residue analysis techniques and is suitable for researchers and scientists in environmental monitoring and food safety.
Data Presentation
The following table summarizes the quantitative data for the solid-phase extraction of this compound from water samples.
| Parameter | Value | Reference |
| SPE Sorbent | C18 or Polymeric (e.g., Polystyrene-divinylbenzene) | [1] |
| Sample Volume | 500 mL | [2] |
| Elution Solvent | Dichloromethane (B109758) or Ethyl Acetate (B1210297) | [2][3] |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][3] |
Experimental Protocols
This section outlines the detailed methodology for the solid-phase extraction of this compound from water samples, followed by GC-MS analysis.
1. Materials and Reagents
-
This compound analytical standard
-
SPE cartridges: C18 or polymeric reversed-phase (e.g., 500 mg, 6 mL)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Water samples (collected in amber glass bottles and stored at 4°C)
2. Sample Preparation
If the water sample contains particulate matter, filter it through a 0.45 µm glass fiber filter prior to extraction. Allow samples to equilibrate to room temperature before processing.
3. Solid-Phase Extraction (SPE) Procedure
a. Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent bed to dry out.
b. Sample Loading:
-
Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
c. Sorbent Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
d. Sorbent Drying:
-
Dry the sorbent bed under a gentle stream of nitrogen or under vacuum for 10-15 minutes to remove residual water.
e. Elution:
-
Elute the retained this compound from the cartridge with two 4 mL aliquots of dichloromethane or ethyl acetate. Collect the eluate in a clean collection tube.
f. Eluate Concentration and Reconstitution:
-
Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate or a suitable solvent for GC-MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution of the analyte.
-
Transfer the sample to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N GC or equivalent
-
Mass Spectrometer: Agilent 5975 MS or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp to 160°C at 10°C/min, hold for 5 min
-
Ramp to 240°C at 3°C/min, hold for 18.5 min[1]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Mandatory Visualization
Caption: Workflow for this compound Cleanup in Water Samples using SPE.
References
Application Notes and Protocols for Rapid Methidathion Screening using Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methidathion is an organophosphate insecticide and acaricide used to control a variety of insects and mites on a wide range of crops. Due to its potential toxicity, there is a growing need for rapid, sensitive, and cost-effective methods for the detection of this compound residues in environmental and food samples. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful alternative to traditional chromatographic methods, providing high throughput and simple operation.[1][2] This document provides detailed application notes and protocols for the development of a competitive immunoassay for the rapid screening of this compound.
Principle of Competitive Immunoassay for this compound
The most common immunoassay format for small molecules like pesticides is the competitive ELISA.[3] In this format, there is a competition between the free this compound in the sample and a labeled this compound conjugate (e.g., enzyme-labeled) for a limited number of specific anti-Methidathion antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample. A darker color or higher signal indicates a lower concentration of the pesticide in the sample.[1]
Key Experimental Workflows
The development of a robust immunoassay for this compound involves several critical stages, from the synthesis of a unique hapten to the validation of the final assay. The overall workflow is depicted below.
References
- 1. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
Protocol for Methidathion residue analysis in fatty matrices like olive oil
Introduction
Methidathion is a non-systemic organophosphate insecticide and acaricide used to control a variety of insects and mites on crops such as fruits, vegetables, and nuts.[1][2] Due to its potential toxicity, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products, including olive oil. The analysis of pesticide residues in high-fat matrices like olive oil presents significant analytical challenges due to the complex matrix, which can cause interferences and damage analytical equipment.[3][4][5] This application note details a robust and reliable method for the determination of this compound residues in olive oil using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis.
Challenges in Fatty Matrices
The high lipid content in olive oil can lead to several analytical issues, including:
-
Matrix Effects: Co-extracted fats can enhance or suppress the analyte signal in the mass spectrometer, leading to inaccurate quantification.[6]
-
Instrument Contamination: Lipids can contaminate the GC inlet, column, and detector, leading to poor chromatographic performance and instrument downtime.[4][5]
-
Low Recoveries: Lipophilic pesticides can be difficult to extract efficiently from the fatty matrix.
To overcome these challenges, a thorough sample cleanup is essential. The QuEChERS method, originally developed for fruits and vegetables, has been adapted for fatty matrices by incorporating specific cleanup steps to remove lipids.[3][6][7]
Experimental Protocol
This protocol is based on the widely used QuEChERS methodology, which involves an initial extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
1. Materials and Reagents
-
Solvents: Acetonitrile (MeCN), n-Hexane, Ethyl Acetate (EtOAc) - all HPLC or pesticide residue grade.
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and potentially enhanced lipid removal sorbents like EMR-Lipid.[6][8][9]
-
Standards: Certified reference standard of this compound.
-
Olive Oil: Blank olive oil sample for method validation and matrix-matched calibration.
2. Sample Preparation: Modified QuEChERS Protocol
-
Sample Weighing: Weigh 3 g of the homogenized olive oil sample into a 50 mL centrifuge tube.
-
Hydration: Add 7 mL of reagent water to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (1% acetic acid can be added to improve the recovery of certain pesticides, though its specific impact on this compound should be verified).
-
Vortex the tube vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for another 1 minute to prevent the formation of salt agglomerates.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into three layers: an upper acetonitrile layer containing the pesticides, a middle olive oil layer, and a lower aqueous/solid layer.
-
Cleanup: Dispersive Solid-Phase Extraction (d-SPE)
-
Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile extract into a 15 mL centrifuge tube containing the d-SPE sorbents. For fatty matrices, a combination of 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 is a common starting point.[10] EMR-Lipid is also a highly effective, albeit more expensive, option for lipid removal.[6][8][9]
-
Vortex the tube for 1 minute.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Final Extract: The supernatant is the final extract. Take an aliquot for GC-MS/MS analysis. It may be necessary to add a small amount of a protectant like gulonolactone to improve the response of certain analytes.[11]
3. Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC): Agilent 7890 GC system or equivalent.
-
Mass Spectrometer (MS): Agilent 7000 Triple Quadrupole MS or equivalent.[12]
-
Column: Agilent J&W DB-35ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.[11]
-
Injection: Pulsed splitless injection is recommended to enhance sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperatures:
-
Inlet: 250 °C
-
Transfer Line: 280 °C
-
Oven Program: Start at 60°C, hold for 1-2 minutes, then ramp to 300°C. The specific ramp rates should be optimized for the separation of this compound from matrix interferences.
-
-
MS/MS Parameters: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
Data Presentation
The performance of the method should be validated according to SANCO/12682/2019 guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below. The values presented are typical for multi-residue methods in olive oil and may vary for this compound specifically.
| Parameter | Typical Value | Description |
| Linearity (r²) | >0.99 | The correlation coefficient of the calibration curve in the working range. |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[12] |
| Recovery | 70-120% | The percentage of the analyte recovered from the spiked blank sample.[13] |
| Precision (RSD) | <20% | The relative standard deviation of replicate measurements, indicating the method's repeatability.[13] |
Workflow Diagram
Caption: Experimental workflow for this compound analysis.
The described QuEChERS-based method with d-SPE cleanup and GC-MS/MS analysis provides a sensitive and reliable approach for the determination of this compound residues in olive oil. The key to successful analysis in such a complex, high-fat matrix is an effective cleanup step to remove lipids, thereby minimizing matrix effects and ensuring the longevity of the analytical instrumentation. The use of advanced sorbents like EMR-Lipid can further enhance the cleanup efficiency.[6][8] Proper method validation is crucial to ensure the accuracy and reliability of the results.
References
- 1. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: ENT 27193 ) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. w3.ual.es [w3.ual.es]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. labsertchemical.com [labsertchemical.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. Determination of 229 pesticides residue in edible oil samples using conventional quechers method and solid phase microextraction based on monolithic molecularly imprinted polymer fiber and analysis with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Efficacy of Methidathion Against Resistant Insect Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of Methidathion against insect strains that have developed resistance. This document includes quantitative data on resistance levels, detailed experimental protocols for assessing this compound efficacy, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound is an organophosphate insecticide that has been utilized for the control of a broad spectrum of sucking and chewing insects and mites on various crops.[1] As with many insecticides, the repeated use of this compound has led to the development of resistance in several insect populations, compromising its effectiveness.[2] Understanding the levels of resistance and the underlying mechanisms is crucial for developing effective resistance management strategies and for the discovery of novel insecticides.[3][4]
The primary mode of action for organophosphates like this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect.[1] Resistance to this compound can arise through two principal mechanisms: alterations in the target site (AChE) that reduce its sensitivity to the insecticide, and enhanced metabolic detoxification of the insecticide by enzymes such as esterases and cytochrome P450 monooxygenases.[2]
Data Presentation: Efficacy of this compound Against Resistant Strains
The efficacy of an insecticide against resistant strains is typically quantified by determining the lethal concentration required to kill 50% of a population (LC50) and comparing it to the LC50 of a susceptible strain. The resulting ratio is known as the Resistance Ratio (RR).
| Insect Species | Strain | LC50 (ppm) | Fold Resistance (RR) | Associated Resistance Mechanism |
| Sweetpotato Whitefly (Bemisia tabaci) | Selected Resistant Line 1 | 25.5 | 7.0 | Increased Esterase Activity |
| Sweetpotato Whitefly (Bemisia tabaci) | Selected Resistant Line 2 | 31.4 | 8.6 | Increased Esterase Activity |
| Sweetpotato Whitefly (Bemisia tabaci) | Unselected (Susceptible) | 3.65 | 1.0 | Baseline |
Data synthesized from a study on this compound resistance in Bemisia tabaci.
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Determining this compound Susceptibility
This protocol is adapted from standard leaf-dip bioassay methods and is suitable for assessing the toxicity of this compound to foliage-feeding insects such as whiteflies, aphids, and mites.
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Host plant leaves (e.g., cotton, cabbage)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
-
Glass vials
-
Forceps
-
Stereomicroscope
-
Susceptible and suspected resistant insect strains
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution to achieve a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
Incorporate a constant concentration of Triton X-100 (e.g., 0.01%) in the final aqueous dilutions to ensure even spreading on the leaf surface.
-
A control solution containing only distilled water and Triton X-100 should also be prepared.
-
-
Leaf Treatment:
-
Excise healthy, uniform-sized leaves from the host plant.
-
Individually dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface for approximately 1-2 hours.
-
-
Insect Infestation:
-
Place a piece of moistened filter paper in the bottom of each Petri dish.
-
Carefully place a treated leaf, abaxial side up, into each Petri dish.
-
Transfer a known number of adult insects (e.g., 20-30) onto each treated leaf using a fine brush or aspirator.
-
Seal the Petri dishes with lids that have small ventilation holes.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes at a constant temperature and photoperiod suitable for the test insect (e.g., 25 ± 1°C, 16:8 h L:D).
-
Assess mortality after a predetermined time interval (e.g., 24, 48, or 72 hours) under a stereomicroscope. Insects that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis on the mortality data to determine the LC50 values and their 95% confidence intervals for both the susceptible and resistant strains.
-
Calculate the Resistance Ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
-
Protocol 2: Enzyme Activity Assays for Investigating Metabolic Resistance
These assays can be used to determine if increased activity of detoxification enzymes is contributing to this compound resistance.
A. Esterase Activity Assay:
-
Principle: Measures the hydrolysis of a substrate (e.g., α-naphthyl acetate) by esterases, resulting in a colored product that can be quantified spectrophotometrically.
-
Procedure:
-
Homogenize individual insects in phosphate (B84403) buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a solution containing α-naphthyl acetate (B1210297) and the dye Fast Blue B.
-
Incubate the reaction mixture.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm) to quantify the product formed.
-
Compare the enzyme activity between resistant and susceptible strains.
-
B. Cytochrome P450 Monooxygenase Activity Assay:
-
Principle: A common method is the 7-ethoxycoumarin (B196162) O-deethylation (ECOD) assay, which measures the conversion of a non-fluorescent substrate to a fluorescent product.
-
Procedure:
-
Prepare insect microsomes from the abdomen or whole body.
-
Incubate the microsomes with 7-ethoxycoumarin and NADPH (a required cofactor).
-
Stop the reaction and measure the fluorescence of the product (7-hydroxycoumarin).
-
Compare the P450 activity between resistant and susceptible strains.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic detoxification pathway of this compound in insects.
Caption: Experimental workflow for assessing this compound efficacy and resistance mechanisms.
References
Methidathion: Application Notes and Protocols for Formulation Development and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and stability testing of formulations containing Methidathion, an organophosphate insecticide. The following sections detail the chemical properties of this compound, provide starting point formulations for common preparation types, and outline rigorous protocols for stability assessment to ensure product quality and efficacy.
This compound: Properties and Characteristics
This compound is a non-systemic insecticide and acaricide with contact and stomach action.[1] It functions as an acetylcholinesterase (AChE) inhibitor.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | S-((5-Methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate | [2] |
| CAS Number | 950-37-8 | [2] |
| Molecular Formula | C6H11N2O4PS3 | [2] |
| Molecular Weight | 302.3 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 39-40 °C | |
| Vapor Pressure | 3.37 x 10-6 mm Hg at 25 °C | [2] |
| Solubility | Readily soluble in benzene, acetone, methanol, xylene; sparingly soluble in water. | [2] |
| Stability | Relatively stable in neutral or slightly acidic media. Less stable in strongly acidic or alkaline conditions.[2] |
Formulation Development
The choice of formulation for an active pharmaceutical ingredient (API) like this compound depends on its intended use, application method, and the physicochemical properties of the API.[3] Two common formulation types for insecticides are Emulsifiable Concentrates (EC) and Wettable Powders (WP).[3]
Emulsifiable Concentrate (EC) Formulation
EC formulations are solutions of the active ingredient in a water-immiscible solvent with emulsifiers. When diluted with water, they form a stable emulsion for spraying.[4][5]
Table 2: Example Starting Formulation for a this compound 40% EC
| Component | Function | Example Concentration (% w/w) |
| This compound (95% technical grade) | Active Ingredient | 42.1 |
| Aromatic Solvent (e.g., Xylene, Solvesso™ 150) | Solvent | 47.9 |
| Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate) | Emulsifier | 5.0 |
| Non-ionic Emulsifier (e.g., Ethoxylated castor oil) | Emulsifier | 5.0 |
Experimental Protocol for Laboratory-Scale Preparation of this compound EC
-
Preparation of the Solvent-Emulsifier Blend: In a suitable glass beaker, combine the aromatic solvent, anionic emulsifier, and non-ionic emulsifier.
-
Dissolution of Active Ingredient: While stirring with a magnetic stirrer, slowly add the technical-grade this compound to the solvent-emulsifier blend.
-
Homogenization: Continue stirring until the this compound is completely dissolved and the solution is clear and homogenous.
-
Quality Control: Perform initial quality control tests, including appearance, pH, and active ingredient content.
Wettable Powder (WP) Formulation
WP formulations are dry powders that are mixed with water to form a suspension for spraying. They consist of the active ingredient, a carrier, a wetting agent, and a dispersing agent.[3][6]
Table 3: Example Starting Formulation for a this compound 50% WP
| Component | Function | Example Concentration (% w/w) |
| This compound (95% technical grade) | Active Ingredient | 52.6 |
| Kaolin (B608303) Clay | Carrier/Diluent | 40.4 |
| Sodium Lignosulfonate | Dispersing Agent | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 2.0 |
Experimental Protocol for Laboratory-Scale Preparation of this compound WP
-
Pre-milling of Active Ingredient: If necessary, pre-grind the technical-grade this compound to a smaller particle size.
-
Blending: In a suitable blender, combine the this compound, kaolin clay, sodium lignosulfonate, and sodium lauryl sulfate.
-
Milling: Mill the blended powder using an air mill or a hammer mill to achieve a fine, homogenous powder with a particle size typically below 40 µm.
-
Quality Control: Perform initial quality control tests, including appearance, wettability, suspensibility, and active ingredient content.
Stability Testing
Stability testing is crucial to determine the shelf-life of a pesticide formulation under various environmental conditions.[7] Both accelerated and long-term stability studies are recommended.
Stability Testing Protocol
This protocol is based on guidelines from the US EPA and the International Council for Harmonisation (ICH).[7]
Table 4: Stability Testing Conditions
| Study Type | Storage Conditions | Duration | Testing Frequency |
| Accelerated | 54 ± 2 °C | 14 days | Day 0, Day 14 |
| Long-Term | 25 ± 2 °C / 60 ± 5% RH | 1 year (or longer) | 0, 3, 6, 9, 12 months |
| Long-Term | 30 ± 2 °C / 65 ± 5% RH | 1 year (or longer) | 0, 3, 6, 9, 12 months |
Experimental Protocol for Stability Study
-
Sample Preparation: Package the this compound formulation in the proposed commercial packaging.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 4.
-
Sample Withdrawal: At each time point, withdraw samples for analysis.
-
Analysis: Analyze the samples for the parameters listed in Table 5.
Table 5: Parameters to be Evaluated During Stability Testing
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color, odor, or physical state. |
| Assay of Active Ingredient | Validated Stability-Indicating HPLC Method | 90-110% of the initial concentration. |
| Degradation Products | Validated Stability-Indicating HPLC Method | Specified limits for known and unknown degradation products. |
| pH (for aqueous formulations) | pH meter | Within specified range. |
| Emulsion Stability (for EC) | CIPAC MT 36 | No significant creaming, sedimentation, or oiling after 2 hours. |
| Suspensibility (for WP) | CIPAC MT 15 | Minimum of 80% of the active ingredient remains in suspension after 30 minutes. |
| Wettability (for WP) | CIPAC MT 53 | Complete wetting in less than 1 minute. |
Stability-Indicating Analytical Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7] For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable.
Potential Degradation Pathways of this compound
This compound can degrade through several pathways, including hydrolysis, photolysis, and thermal degradation.
-
Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, especially under alkaline conditions.[2] Major hydrolytic products can include dimethyl phosphorothioate (B77711) and dimethyl phosphate.[2]
-
Photodegradation: Exposure to light can lead to the formation of photodegradation products. For similar organophosphates, this can involve oxidation and rearrangement reactions.
-
Thermal Degradation: High temperatures can cause the decomposition of this compound, potentially leading to the formation of various by-products.[8][9]
Proposed Stability-Indicating HPLC Method
Table 6: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Analytical Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10]
Table 7: Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | The method should resolve this compound from all degradation products and excipients. Peak purity should be demonstrated. |
| Linearity | Analyze a minimum of 5 concentrations across the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze 6 replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1). | |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1). | |
| Robustness | Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in method parameters. |
Visualizations
References
- 1. This compound (Ref: ENT 27193 ) [sitem.herts.ac.uk]
- 2. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnwhandbooks.org [pnwhandbooks.org]
- 4. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 5. extension.psu.edu [extension.psu.edu]
- 6. jabsonline.org [jabsonline.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for Methidathion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the synaptic signal.[1][2] Organophosphate compounds, such as the insecticide Methidathion, are potent inhibitors of AChE.[1][3] Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing overstimulation of muscles, which can result in paralysis and, in severe cases, death.[2][4] Therefore, the in vitro acetylcholinesterase inhibition assay is a vital tool for screening and characterizing potential neurotoxic compounds and for the development of novel therapeutics for neurological disorders like Alzheimer's disease.[3][4]
This application note provides a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase in vitro using the colorimetric method developed by Ellman.[5][6] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6][7]
Principle of the Assay
The enzymatic activity of acetylcholinesterase is measured by monitoring the increase in absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases, leading to a reduction in the rate of color formation. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound and its active metabolite, the oxygen analogue, against acetylcholinesterase is summarized in the table below. This data is crucial for determining the appropriate concentration range for the inhibitor in the assay.
| Compound | IC50 (Molar Concentration) | IC10 (Molar Concentration) | Source |
| This compound | > 10⁻⁴ | - | [8] |
| This compound-oxygen analogue | 5.4 x 10⁻⁷ | - | [8] |
| This compound (oxidized) | 3 x 10⁻⁸ (IC50) | 3 x 10⁻⁹ (IC10) | [9][10] |
Note: this compound itself is a weak inhibitor and requires metabolic activation to its oxygen analogue to become a potent inhibitor.[1] For in vitro assays, using the oxidized form of this compound is often preferred to observe significant inhibition.[9][10]
Experimental Protocols
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
Required Materials
-
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[11][12]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[10]
-
This compound
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)[10]
-
Solvent for this compound (e.g., DMSO or ethanol)
-
-
Equipment:
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot. A typical final concentration is around 0.1 U/mL.
-
ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.[5]
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect this solution from light.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. From this stock, prepare serial dilutions to obtain the desired final concentrations for the assay. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 50 µL DTNB
-
Control (No Inhibitor): 100 µL Phosphate Buffer + 50 µL AChE Solution + 50 µL DTNB
-
Inhibitor Wells: 100 µL this compound solution (at various concentrations) + 50 µL AChE Solution + 50 µL DTNB
-
-
Pre-incubation: Add the respective components (buffer, this compound/buffer, and AChE solution) to the wells of the 96-well plate. Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9][10]
-
Initiate Reaction: To start the reaction, add 50 µL of the ATCI solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear phase of the absorbance curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis.
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Acetylcholinesterase signaling and inhibition by this compound.
Experimental Workflow
References
- 1. This compound Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 242. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Acetylcholinesterase Immobilized on Magnetic Beads for Pesticides Detection: Application to Olive Oil Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomics Approach to Study Methidathion Exposure in Fish: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The application of metabolomics in ecotoxicology offers a powerful lens to understand the systemic effects of environmental contaminants like methidathion on aquatic organisms. This compound, an organophosphate pesticide, is a known neurotoxin that primarily acts by inhibiting acetylcholinesterase (AChE). However, its toxicity extends beyond neurotoxicity, inducing a cascade of metabolic perturbations that can be comprehensively profiled using metabolomics. This approach allows for a holistic view of the biochemical alterations in fish exposed to this compound, providing insights into the mechanisms of toxicity and identifying potential biomarkers of exposure and effect.
A key study by Lee et al. (2015) utilized ¹H-NMR-based metabolomics to investigate the toxic effects of this compound on zebrafish (Danio rerio) and Chinese bleak (Aphyocypris chinensis). The findings revealed that even at low concentrations, this compound significantly altered the metabolic profiles of the fish.[1] The primary metabolic disturbances were observed in four key areas:
-
Neurotransmitter Balance: As an anti-acetylcholinesterase insecticide, this compound disrupts the normal cycling of acetylcholine (B1216132). Metabolomic analysis revealed shifts in the correlations of metabolites associated with neurotransmitter balance, such as choline (B1196258), acetate (B1210297), and betaine (B1666868), indicating a clear signature of acetylcholinesterase-specific toxicity.[1]
-
Energy Metabolism: Exposure to this compound was found to impact energy metabolism pathways. This is a common response to toxicant-induced stress, as the organism reallocates energy resources to cope with the chemical insult.
-
Oxidative Stress: The study indicated that this compound induces oxidative stress in fish.[1] This is a well-documented effect of many pesticides, where the generation of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the organism, leading to cellular damage.
-
Muscle Maintenance: Alterations in metabolites related to muscle maintenance were also observed, suggesting that this compound may have catabolic effects on muscle tissue.[1]
The use of metabolomics in this context is invaluable for drug development professionals, as it provides a detailed understanding of the off-target effects of compounds and can aid in the development of safer alternatives. For researchers and scientists, this approach offers a sensitive tool for environmental monitoring and risk assessment, enabling the detection of sublethal toxic effects before they manifest at higher levels of biological organization.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the ¹H-NMR-based metabolomic study by Lee et al. (2015) on the effects of this compound exposure in fish. The study reported changes in the Pearson correlation between specific metabolites rather than fold changes of individual metabolites.
| Metabolic Area | Key Metabolites | Observed Change in Correlation with this compound Exposure | Implication | Reference |
| Neurotransmitter Balance | Choline, Acetate, Betaine | The positive correlations observed between choline with acetate and betaine in the control group were shifted to null correlations in the this compound-treated group. | Disruption of acetylcholine metabolism, indicative of acetylcholinesterase inhibition. | [1] |
| Energy Metabolism | Not specified | Altered patterns of whole-body metabolites. | Disruption of normal energy production and utilization pathways. | [1] |
| Oxidative Stress | Not specified | Altered patterns of whole-body metabolites. | Induction of oxidative stress, leading to potential cellular damage. | [1] |
| Muscle Maintenance | Not specified | Altered patterns of whole-body metabolites. | Potential for muscle breakdown or impaired muscle function. | [1] |
Experimental Protocols
Detailed methodologies for key experiments in a metabolomics study of this compound exposure in fish are provided below. These protocols are based on established methods and can be adapted for different analytical platforms.
Protocol 1: ¹H-NMR-Based Metabolomics of Fish Tissue
This protocol is adapted from the methodology used by Lee et al. (2015) for the analysis of whole-body fish tissue.[1]
1. Sample Collection and Preparation: a. Expose fish (e.g., Zebrafish) to the desired concentrations of this compound and a control group to clean water. b. After the exposure period, euthanize the fish by placing them in an ice-water slurry. c. Weigh the whole fish and immediately freeze them in liquid nitrogen to quench metabolic activity. d. Store samples at -80°C until extraction.
2. Metabolite Extraction: a. Homogenize the whole frozen fish tissue using a mortar and pestle cooled with liquid nitrogen or a bead beater. b. Extract metabolites using a two-phase solvent system of chloroform, methanol (B129727), and water (2:1:1, v/v/v). c. Add the extraction solvent to the homogenized tissue, vortex vigorously for 1 minute, and incubate on ice for 15 minutes. d. Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases. e. Carefully collect the upper aqueous phase (containing polar metabolites) and transfer it to a new microcentrifuge tube. f. Lyophilize the aqueous extract to dryness.
3. NMR Sample Preparation and Analysis: a. Reconstitute the dried extract in a D₂O-based buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP). b. Vortex the sample and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble material. c. Transfer the supernatant to a 5 mm NMR tube. d. Acquire ¹H-NMR spectra using a high-resolution NMR spectrometer (e.g., 600 MHz or higher). e. Use a standard one-dimensional pulse sequence with water suppression, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, to attenuate signals from macromolecules.
4. Data Analysis: a. Process the raw NMR data (phasing, baseline correction, and referencing to the internal standard). b. Integrate the spectra and perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA)) to identify metabolites that differ significantly between the control and this compound-exposed groups. c. Identify the discriminating metabolites using spectral databases (e.g., HMDB, BMRB) and 2D-NMR experiments (e.g., COSY, HSQC).
Protocol 2: LC-MS-Based Metabolomics of Fish Liver
This protocol provides a general workflow for the analysis of fish liver tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Collection and Preparation: a. Following exposure, euthanize the fish and dissect the liver on a cold surface. b. Immediately snap-freeze the liver tissue in liquid nitrogen and store it at -80°C.
2. Metabolite Extraction: a. Weigh the frozen liver tissue (typically 20-50 mg). b. Homogenize the tissue in a pre-chilled solvent mixture, such as 80% methanol, using a bead beater or a Dounce homogenizer. c. Incubate the homogenate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and transfer it to a new tube. f. Dry the supernatant using a vacuum concentrator.
3. LC-MS Analysis: a. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol). b. Centrifuge to remove any remaining particulates and transfer the supernatant to an autosampler vial. c. Inject the sample onto a suitable LC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites). d. Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). e. Detect the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
4. Data Analysis: a. Process the raw LC-MS data using software such as XCMS or MZmine for peak picking, alignment, and integration. b. Perform statistical analysis to identify features that are significantly different between the experimental groups. c. Identify the significant features by matching their accurate mass and fragmentation patterns (MS/MS) to metabolite databases (e.g., METLIN, KEGG).
Protocol 3: GC-MS-Based Metabolomics of Fish Plasma
This protocol outlines the general steps for analyzing fish plasma using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Collection: a. Anesthetize the fish and collect blood from the caudal vein using a heparinized syringe. b. Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to separate the plasma. c. Collect the plasma and store it at -80°C.
2. Metabolite Extraction and Derivatization: a. Thaw the plasma on ice and precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). b. Vortex and centrifuge to pellet the proteins. c. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator. d. Derivatize the dried metabolites to make them volatile for GC analysis. A common two-step derivatization involves methoximation followed by silylation.
3. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable column (e.g., a DB-5ms column). b. Use a temperature gradient to separate the metabolites. c. Detect the separated metabolites using the mass spectrometer.
4. Data Analysis: a. Process the chromatograms to identify and quantify the peaks. b. Identify the metabolites by comparing their retention times and mass spectra to a reference library (e.g., NIST, Fiehn). c. Perform statistical analysis to identify significant changes in metabolite levels.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a metabolomics study on this compound exposure in fish.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound in a cholinergic synapse.
Signaling Pathway: Oxidative Stress Induction
Caption: Pathway of this compound-induced oxidative stress in fish cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Methidathion in GC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of Methidathion. The following question-and-answer format directly addresses common issues to help you resolve them efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broad peaks) for this compound in GC analysis?
Poor peak shape for this compound, an organophosphate pesticide, is often attributed to its active nature, making it susceptible to interactions with the GC system. The most common causes include:
-
Active Sites in the GC Inlet: The heated inlet is a primary area where active compounds like this compound can interact with silanol (B1196071) groups on the surface of the glass liner, leading to peak tailing and loss of response.[1][2][3] Contamination from previous injections can also create active sites.[4]
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the analytical column can create active sites, causing peak distortion.[5][6] Over time, the stationary phase of the column can degrade, especially at high temperatures, leading to poor peak shape.
-
Improper GC Method Parameters: Suboptimal parameters such as incorrect inlet temperature, oven temperature program, or carrier gas flow rate can lead to poor vaporization, band broadening, and consequently, poor peak shape.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting.[7]
-
Solvent-Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion, particularly for early eluting peaks.[4][7]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is the most common peak shape issue for active compounds like this compound. Here’s a systematic approach to address it:
-
Check the Inlet Liner: The inlet liner is the first point of contact for your sample and a frequent source of activity.
-
Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner.[8][9] Consider liners with a taper at the bottom to help focus the sample onto the column.
-
Replace the Liner: If you suspect the liner is contaminated or its deactivation has worn off, replace it with a new, deactivated one. It is often more cost-effective and reliable than cleaning and re-deactivating old liners.[1]
-
-
Perform Inlet Maintenance: Regularly replace the septum and clean the inlet body to prevent the buildup of contaminants that can cause peak tailing.[4]
-
Column Maintenance:
-
Trim the Column: If the front end of your column is contaminated, trimming 15-20 cm from the inlet side can restore peak shape.[6]
-
Condition the Column: Properly conditioning the column according to the manufacturer's instructions can help remove contaminants and ensure a stable baseline.
-
-
Optimize GC Parameters:
-
Increase Inlet Temperature: A higher inlet temperature can sometimes reduce interaction time and improve peak shape, but be cautious of thermal degradation of this compound.
-
Check Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column dimensions and analysis time.
-
Q3: What type of GC column is best for this compound analysis?
The choice of GC column is critical for achieving good peak shape and resolution. For organophosphate pesticides like this compound, a mid-polarity column is often a good choice.
-
Recommended Phases: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a robust and widely used stationary phase for pesticide analysis, including this compound.[5][10][11] For improved inertness, consider using an "Ultra Inert" or similarly designated column.
-
Column Dimensions: A standard column dimension of 30 m x 0.25 mm ID with a 0.25 µm film thickness is a good starting point for most applications.[11]
Q4: Can the injection technique affect the peak shape of this compound?
Yes, the injection technique plays a significant role.
-
Splitless Injection: This is a common technique for trace analysis. However, it is more susceptible to issues related to inlet activity and solvent effects.
-
Pulsed Splitless Injection: A pressure pulse at the beginning of the injection can help to rapidly transfer the sample to the column, minimizing interactions in the inlet and improving peak shape.
-
Solvent Effect: In splitless injection, the initial oven temperature should be set below the boiling point of the solvent to ensure proper solvent trapping and focusing of the analytes at the head of the column. An incorrect initial temperature can lead to broad or split peaks.[4]
Recommended GC Parameters for this compound Analysis
The following table summarizes typical GC parameters for the analysis of organophosphate pesticides, including this compound. These should be considered as a starting point and may require optimization for your specific instrument and application.
| Parameter | Agilent J&W HP-5ms UI[5] | Varian VF 5ms[12] | Agilent J&W DB-5Q[10] |
| Column | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm ID | 30 m x 0.25 mm, 0.25 µm |
| Inlet Mode | Split/Splitless | Split/Splitless | Split/Splitless |
| Inlet Temperature | 250 °C | 250 °C | 280 °C |
| Injection Volume | 1 µL | Not Specified | 1 µL |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.2 mL/min (constant flow) | Not Specified | 1.2 mL/min (constant flow) |
| Oven Program | 70 °C (2 min hold), then 25 °C/min to 150 °C (0 min hold), then 3 °C/min to 200 °C (0 min hold), then 8 °C/min to 280 °C (10 min hold) | Not Specified | 70 °C (1 min hold), then 50 °C/min to 180 °C (0 min hold), then 15 °C/min to 310 °C (5 min hold) |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C | 200 °C | 300 °C |
| MS Quad Temp | 150 °C | Not Specified | 150 °C |
Experimental Protocol: Inlet Liner Deactivation
While commercially available deactivated liners are recommended, if you need to deactivate a liner in-house, follow this general protocol. Caution: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Glass inlet liners
-
Detergent solution
-
Deionized water
-
25% Hydrochloric acid (HCl)
-
5% Dimethyldichlorosilane (DMDCS) in methylene (B1212753) chloride (prepare fresh daily)
-
Methylene chloride
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning: a. Thoroughly clean the liner with a detergent solution and a brush. b. Rinse with deionized water. c. Rinse with methanol. d. Soak the liner in 25% HCl overnight to remove any metal oxides. e. Rinse thoroughly with deionized water and dry completely in an oven.
-
Deactivation: a. Immerse the clean, dry liner in a freshly prepared 5% DMDCS solution in methylene chloride for 15-30 minutes.[13] b. Remove the liner from the DMDCS solution and immediately rinse it with methylene chloride to remove excess reagent.[13] It is crucial to minimize exposure to atmospheric moisture at this stage.[13] c. Immerse the liner in methanol for 15-30 minutes to cap any unreacted silanol groups.[13] d. Drain the methanol and thoroughly dry the liner under a stream of nitrogen gas.[13] e. Place the liner in an oven at a low temperature (e.g., 70 °C) until completely dry.[13]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
Caption: A flowchart for troubleshooting poor this compound peak shape.
References
- 1. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 2. chromtech.net.au [chromtech.net.au]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. gcms.cz [gcms.cz]
- 9. analysis.rs [analysis.rs]
- 10. agilent.com [agilent.com]
- 11. Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. Method of Base Deactivation of Inlet Liners? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Methidathion Extraction from Clay Soil
Welcome to the Technical Support Center for optimizing the extraction of Methidathion from clay soil. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction recovery and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from clay soil challenging?
A1: Clay soils present a significant challenge for pesticide extraction due to their composition. The high content of clay minerals and organic matter provides a large surface area with numerous active sites where pesticides like this compound can be strongly adsorbed.[1] This strong binding makes it difficult to achieve complete extraction, often resulting in low recovery rates.
Q2: Which extraction method is most suitable for this compound in clay soil?
A2: The choice of extraction method depends on laboratory resources, sample throughput requirements, and desired analytical sensitivity.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a highly recommended starting point due to its efficiency, low solvent consumption, and effectiveness for a wide range of pesticides.[2][3]
-
Ultrasound-Assisted Extraction (UAE) offers a faster alternative to traditional methods and has shown good recovery for many pesticides.[4]
-
Soxhlet extraction is a classic and exhaustive technique, often used as a benchmark, but it is more time-consuming and requires larger solvent volumes.
Q3: How does the pH of the soil and extraction solvent affect this compound recovery?
A3: The pH can influence the chemical form of this compound and the surface charge of clay particles, thereby affecting adsorption and extraction efficiency. While this compound is relatively stable, extreme pH conditions should be avoided during extraction to prevent degradation. For organophosphate pesticides, maintaining a neutral to slightly acidic pH is generally advisable.
Q4: What is the role of the cleanup step, and is it always necessary?
A4: The cleanup step is crucial for removing co-extracted matrix components from the soil extract, such as humic substances and lipids. These interferences can negatively impact chromatographic analysis, leading to matrix effects (signal suppression or enhancement) and reduced instrument sensitivity.[5] For complex matrices like clay soil, a cleanup step, such as dispersive solid-phase extraction (d-SPE) in the QuEChERS method, is highly recommended to ensure accurate and reproducible results.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound from clay soil is a common problem. This guide provides a systematic approach to diagnose and resolve potential issues.
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// Extraction Issues solvent [label="Inadequate Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; agitation [label="Insufficient Agitation/Time", fillcolor="#F1F3F4", fontcolor="#202124"]; hydration [label="Poor Sample Hydration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Cleanup Issues sorbent [label="Incorrect Sorbent in d-SPE", fillcolor="#F1F3F4", fontcolor="#202124"]; analyte_loss [label="Analyte Loss During Cleanup", fillcolor="#F1F3F4", fontcolor="#202124"];
// Analysis Issues matrix_effects [label="Matrix Effects (Ion Suppression/Enhancement)", fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="Analyte Degradation in Inlet", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solve_solvent [label="Use a more polar solvent or a solvent mixture (e.g., Acetonitrile (B52724), Acetone/Hexane).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_agitation [label="Increase shaking/vortexing time or use ultrasonication.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_hydration [label="Add water to dry clay soil and allow to hydrate (B1144303) before extraction.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_sorbent [label="Use a combination of PSA and C18 for clay soil. Consider GCB for pigmented extracts.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_analyte_loss [label="Ensure sorbent does not retain this compound. Test recovery with and without cleanup.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_matrix_effects [label="Prepare matrix-matched standards for calibration.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_degradation [label="Use a clean GC liner and optimize inlet temperature.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_extraction; start -> check_cleanup; start -> check_analysis;
check_extraction -> solvent -> solve_solvent; check_extraction -> agitation -> solve_agitation; check_extraction -> hydration -> solve_hydration;
check_cleanup -> sorbent -> solve_sorbent; check_cleanup -> analyte_loss -> solve_analyte_loss;
check_analysis -> matrix_effects -> solve_matrix_effects; check_analysis -> degradation -> solve_degradation; } Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The following table summarizes typical recovery rates for organophosphate pesticides, including those with properties similar to this compound, from soil matrices using different extraction techniques. Note that actual recoveries can vary depending on the specific soil characteristics and experimental conditions.
| Extraction Method | Typical Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Advantages | Disadvantages |
| QuEChERS | 54 - 103[3] | < 20[3] | Fast, low solvent use, high throughput. | May require optimization for specific soil types. |
| Ultrasound-Assisted Extraction (UAE) | 79 - 105 | < 15 | Faster than Soxhlet, good efficiency. | Requires specialized equipment. |
| Soxhlet Extraction | 12 - 92[3] | < 20 | Exhaustive extraction, well-established. | Time-consuming, high solvent consumption.[6] |
| Matrix Solid Phase Dispersion (MSPD) | 72 - 120[7] | < 20[7] | Simultaneous extraction and cleanup. | Can be more complex to optimize. |
| Liquid-Liquid Extraction (LLE) | 71 - 120[7] | < 20[7] | Simple principle. | Laborious, requires large solvent volumes.[6] |
Experimental Protocols
Below are detailed methodologies for three common extraction techniques for this compound from clay soil.
Protocol 1: Modified QuEChERS Method
This protocol is a widely used and effective method for pesticide residue analysis in soil.[8]
1. Sample Preparation:
- Air-dry the clay soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
- For dry soil, weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water, vortex for 1 minute, and let it hydrate for 30 minutes. For soil with high moisture content, start with a larger sample amount and determine the water content separately.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate - AOAC or EN formulations).
- Immediately cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS/MS.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to accelerate the extraction process.[4]
1. Sample Preparation:
- Prepare the soil sample as described in the QuEChERS protocol (air-dried and sieved).
- Weigh 5 g of the homogenized soil into a glass centrifuge tube.
2. Extraction:
- Add 10 mL of a suitable solvent mixture (e.g., acetone:hexane 1:1, v/v).
- Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.
- After sonication, centrifuge the sample at ≥3000 x g for 10 minutes.
3. Final Extract Preparation:
- Carefully decant the supernatant into a clean flask.
- For exhaustive extraction, the process can be repeated with a fresh portion of solvent.
- The combined extracts may require concentration and a cleanup step (e.g., using a silica (B1680970) or Florisil SPE cartridge) before analysis.
Protocol 3: Soxhlet Extraction
A traditional and robust method, often used for comparison.
1. Sample Preparation:
- Prepare the soil sample as described in the previous protocols.
- Mix 10 g of the homogenized soil with an equal amount of anhydrous sodium sulfate (B86663) to create a free-flowing powder.
2. Extraction:
- Place the soil-sodium sulfate mixture into a cellulose (B213188) extraction thimble.
- Place the thimble into the Soxhlet extractor.
- Add 200-300 mL of a suitable solvent mixture (e.g., acetone:hexane 1:1, v/v) to the distillation flask.
- Extract for 6-8 hours at a rate of 4-6 cycles per hour.
3. Concentration and Cleanup:
- After extraction, allow the apparatus to cool.
- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
- The concentrated extract will likely require a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interferences before analysis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. weber.hu [weber.hu]
Minimizing matrix effects in LC-MS/MS analysis of Methidathion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Methidathion.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either signal suppression (a decrease in the analyte response) or signal enhancement (an increase in the analyte response), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2][3] In complex matrices such as food, soil, or biological fluids, components like salts, lipids, pigments, and sugars can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]
Q2: What are the common indicators of significant matrix effects in my this compound analysis?
A2: Common signs of significant matrix effects include:
-
Poor reproducibility of results between different samples.[5]
-
Low or inconsistent recovery of this compound during method validation.
-
Significant variation in the peak areas for the same concentration of this compound in different sample matrices.
-
A notable difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix extract (matrix-matched calibration).[6]
Q3: How can I quantify the extent of matrix effects?
A3: The matrix effect (ME) can be quantified by comparing the peak area of this compound in a sample spiked after extraction with the peak area of a standard in a pure solvent at the same concentration. The formula is:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100[7][8]
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Values are often considered significant if they fall outside the range of 80-120%.[9]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the more common phenomenon where co-eluting matrix components compete with this compound for ionization, leading to a reduced number of this compound ions reaching the detector.[4] Ion enhancement, while less frequent, occurs when co-eluting substances improve the ionization efficiency of this compound.[4]
Q5: Which internal standard is suitable for the analysis of this compound?
A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d6. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects, thus providing the most accurate correction.[10] If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., polarity, pKa) can be used.[10] Triphenyl phosphate (B84403) has also been used as an internal standard in multi-residue pesticide analysis.[11][12]
Troubleshooting Guides
Issue 1: Poor Recovery and/or High Variability in Results
This is often a primary indicator of significant and inconsistent matrix effects.
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | 1. Optimize QuEChERS d-SPE: For matrices with high fat content, include C18 sorbent in the dispersive SPE (d-SPE) step. For pigmented samples (e.g., spinach, carrots), use graphitized carbon black (GCB), but be aware that GCB can sometimes adsorb planar pesticides.[13][14] 2. Implement Solid-Phase Extraction (SPE): For very complex matrices, a cartridge-based SPE cleanup can provide a cleaner extract than d-SPE.[15][16] Normal-phase, reversed-phase, or ion-exchange cartridges can be evaluated. |
| Suboptimal Chromatographic Separation | 1. Adjust LC Gradient: Modify the gradient elution profile to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.[17] 2. Evaluate Different Columns: Test a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
| Inconsistent Extraction Efficiency | 1. Ensure Proper Homogenization: For solid samples, ensure they are thoroughly homogenized to obtain a representative subsample.[14] 2. Standardize Shaking/Vortexing: Use a mechanical shaker for a consistent duration and speed to ensure uniform extraction.[18] |
Issue 2: Significant Signal Suppression or Enhancement
This indicates that co-eluting matrix components are directly impacting the ionization of this compound.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Matrix Components in the Ion Source | 1. Dilute the Sample Extract: A simple and effective way to reduce matrix effects is to dilute the final extract. However, ensure that the final concentration of this compound remains above the limit of quantitation (LOQ).[7] 2. Reduce Injection Volume: Injecting a smaller volume of the sample extract can also lessen the amount of matrix introduced into the MS system.[5] |
| Lack of Compensation for Matrix Effects | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for systematic matrix effects.[19] 2. Employ a Suitable Internal Standard: As mentioned in the FAQs, using a stable isotope-labeled internal standard is the most effective way to correct for variations in matrix effects between samples.[10] |
| Suboptimal MS Source Parameters | 1. Optimize Ion Source Conditions: Re-optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperatures, and gas flow rates, in the presence of the matrix to ensure optimal ionization of this compound.[5] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a High-Moisture Food Matrix (e.g., Fruits, Vegetables)
This protocol is based on the widely used AOAC Official Method 2007.01.[20]
1. Sample Homogenization and Weighing:
-
Homogenize the sample using a high-speed blender.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
3. Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., for a pigmented sample, 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 or 50 mg GCB).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
5. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Complex Matrix
This is a general protocol that should be optimized for the specific matrix and analyte.
1. Sample Pre-treatment:
-
The sample should be in a liquid form. For solid samples, an initial extraction (e.g., with an organic solvent) and solvent exchange may be necessary.
-
The pH of the sample may need to be adjusted to ensure this compound is in the correct form for retention on the SPE sorbent.
2. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a C18 cartridge) by passing a suitable solvent (e.g., methanol) followed by the equilibration solvent (e.g., water or a buffer matching the sample's mobile phase).
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
4. Washing:
-
Wash the cartridge with a weak solvent to remove interferences that are not strongly retained, while ensuring this compound remains on the sorbent.
5. Elution:
-
Elute this compound from the cartridge using a small volume of a strong solvent.
6. Post-Elution:
-
The eluate can be evaporated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase before analysis.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [20] |
| Precursor Ion (m/z) | 303.0 | [20] |
| Product Ions (m/z) | 85.1 (quantifier), 145.1 (qualifier) | [20] |
| Collision Energy (eV) | Optimized for the specific instrument (typically 10-30 eV) | [21] |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | [22] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate | [22] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate | [22] |
Table 2: Matrix Effects of Pesticides in Different Food Matrices (Illustrative Data)
| Matrix | Analyte Group | Matrix Effect Range (%) | Predominant Effect | Reference |
| Apples | Various Pesticides | 75 - 150 | Enhancement | [9][23] |
| Grapes | Various Pesticides | 80 - 160 | Enhancement | [9][23] |
| Spelt Kernels | Various Pesticides | 20 - 90 | Suppression | [9][23] |
| Sunflower Seeds | Various Pesticides | 30 - 100 | Suppression | [9][23] |
| Black Tea | Various Pesticides | 10 - 70 (at 10 ng/g) | Suppression | |
| Avocado | Various Pesticides | 70 - 120 | Moderate Suppression/Enhancement |
Note: The extent of matrix effects is highly dependent on the specific analyte, matrix, and analytical method used.
Visualizations
Caption: Workflow for Minimizing Matrix Effects in LC-MS/MS Analysis.
Caption: QuEChERS Sample Preparation Protocol Flowchart.
Caption: Troubleshooting Logic for Matrix Effect Issues.
References
- 1. hawach.com [hawach.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxisci.com [maxisci.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. youtube.com [youtube.com]
- 15. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Methidathion Integrity in Stored Samples
This guide provides researchers, scientists, and drug development professionals with essential information for preserving the integrity of Methidathion in laboratory samples. Find troubleshooting advice, frequently asked questions, and detailed protocols to mitigate degradation during storage.
Troubleshooting Guide: Common Issues with this compound Sample Stability
Q1: I suspect my this compound samples have degraded upon storage. What are the first steps to troubleshoot this?
A1: First, review your storage conditions against the recommendations. Key factors influencing this compound stability are temperature, pH, and the sample matrix. Verify the temperature logs of your storage units. For aqueous samples, confirm the pH. If possible, re-analyze a freshly prepared standard at a concentration similar to your initial sample concentration to check instrument performance. If degradation is still suspected, consider the age of the sample and the matrix it is in.
Q2: My analytical results for this compound show high variability between replicates of the same stored sample. What could be the cause?
A2: High variability can stem from non-homogenous degradation within the sample. Ensure samples are thoroughly mixed after thawing and before taking an aliquot for analysis. Inconsistent exposure to light or temperature fluctuations within the storage container can also lead to variable degradation. Additionally, check for potential interferences in your analytical method that might be co-eluting with this compound or its degradation products.
Q3: I am working with biological samples (blood/plasma). Are there specific precautions I need to take for this compound stability?
A3: Yes, biological matrices contain enzymes that can accelerate the degradation of pesticides. It is crucial to process and freeze these samples as quickly as possible after collection. Store them at -20°C or lower. One study indicated that this compound is relatively stable in blood at various temperatures over a 4-week period compared to other organophosphates[1]. However, to minimize any potential loss, prompt analysis is always recommended. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q4: What is the ideal temperature for storing samples containing this compound?
A4: For long-term storage, it is recommended to keep samples at or below -20°C.[2] this compound's degradation is significantly influenced by temperature.[1] Storing samples in a freezer is a critical step to minimize degradation.[3]
Q5: How does pH affect the stability of this compound in aqueous samples?
A5: this compound is relatively stable in neutral or slightly acidic conditions.[1][4] However, its degradation accelerates in strongly acidic and, particularly, in alkaline (basic) environments.[1][4] At a pH of 13 and a temperature of 25°C, a 50% loss can occur in just 30 minutes.[1]
Q6: Can I store my this compound stock solutions in common organic solvents?
A6: this compound is soluble in solvents like acetonitrile, ethyl acetate (B1210297), methanol, and xylene.[1] While specific long-term stability data in these solvents is limited in the provided search results, it is general good practice to store stock solutions in the dark and at low temperatures (e.g., 4°C for short-term and -20°C for long-term).[5] One study on the organophosphate thiometon noted degradation in aged ethyl acetate due to the presence of acetaldehyde, suggesting the purity and age of the solvent can be a factor.[6][7]
Q7: Is this compound sensitive to light?
A7: Yes, exposure to direct sunlight can cause the breakdown of this compound.[8] It is advisable to store samples and standards in amber vials or in the dark to prevent photodegradation.
Degradation and Analysis
Q8: What are the primary degradation products of this compound?
A8: The primary degradation pathway for this compound involves the hydrolysis of the phosphorus-sulfur (P-S) bond.[4] This cleavage results in the formation of O,O-dimethyl phosphorodithioate (B1214789) and 5-methoxy-1,3,4-thiadiazol-2(3H)-one derivatives. Further degradation can lead to the cleavage of the heterocyclic ring.[4]
Q9: What analytical techniques are suitable for monitoring this compound stability?
A9: Gas chromatography (GC) with detectors such as an electron capture detector (ECD), a nitrogen-phosphorus detector (NPD), or a flame photometric detector (FPD) are commonly used.[3] High-performance liquid chromatography (HPLC) coupled with a UV detector or mass spectrometry (MS) is also a powerful technique for stability-indicating assays.[1]
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the storage conditions. Below are tables summarizing available quantitative data on its degradation.
Table 1: Hydrolysis of this compound in Aqueous Buffer Solutions
| pH | Temperature (°C) | Half-life (days) |
| 5 | 25 | 37 |
| 7 | 25 | 48 |
| 9 | 25 | 13 |
| 4.7 | 60 | 4 |
| 4.7 | 70 | 1.7 |
| 4.7 | 90 | 0.16 |
| Data sourced from PubChem CID 13709.[1] |
Table 2: Stability of this compound in Spiked Whole Blood
| Storage Temperature | Duration | Analyte Loss (%) |
| -20°C | 1 week | 9.4 |
| Data suggests this compound is relatively stable in frozen blood over a short period. Sourced from a study on organophosphorus insecticide stability. |
Experimental Protocols
Protocol 1: General Procedure for a Storage Stability Study
This protocol outlines the key steps for conducting a robust storage stability study for this compound in a given sample matrix.
-
Sample Fortification:
-
Obtain a control matrix (e.g., blank plasma, untreated crop homogenate) that is free of this compound.
-
Fortify the control matrix with a known concentration of a certified this compound standard. The concentration should be high enough to allow for accurate measurement even after significant degradation.
-
Prepare a sufficient number of fortified samples to be analyzed at various time points.
-
-
Initial Analysis (Time Zero):
-
Immediately after fortification, analyze a subset of the samples (e.g., n=3-5) to establish the initial concentration (C₀). This serves as the baseline for calculating degradation.
-
-
Sample Storage:
-
Store the remaining fortified samples under the desired conditions (e.g., -20°C in the dark). Ensure storage containers are appropriate and well-sealed.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a subset of samples from storage.
-
Allow samples to thaw under controlled conditions and mix thoroughly.
-
Analyze the samples using a validated stability-indicating analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (C₀).
-
Plot the percentage remaining against time to visualize the degradation curve.
-
Protocol 2: Stability-Indicating HPLC Method Development Outline
A stability-indicating method is crucial to ensure that the analytical signal is from the intact drug and not from its degradation products.
-
Forced Degradation Studies:
-
Subject this compound standard solutions to forced degradation under various stress conditions:
-
Acidic: e.g., 0.1 M HCl at 60°C
-
Alkaline: e.g., 0.1 M NaOH at room temperature
-
Oxidative: e.g., 3% H₂O₂ at room temperature
-
Thermal: e.g., 80°C
-
Photolytic: e.g., exposure to UV light
-
-
Aim for approximately 10-30% degradation of the parent compound.
-
-
Chromatographic Method Development:
-
Develop an HPLC method (typically reversed-phase) that can separate the intact this compound peak from all the degradation product peaks generated during the forced degradation studies.
-
Optimize parameters such as the column, mobile phase composition (including pH), gradient, and flow rate.
-
Use a photodiode array (PDA) detector to check for peak purity and to select the optimal detection wavelength.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.
-
Visualizations
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Caption: Simplified degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a this compound storage stability study.
References
- 1. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: ENT 27193 ) [sitem.herts.ac.uk]
- 3. osha.gov [osha.gov]
- 4. 242. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 5. hpc-standards.com [hpc-standards.com]
- 6. [Degradation of thiometon in ethyl acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu.eg [bu.edu.eg]
Interference from co-eluting compounds in Methidathion analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interference from co-eluting compounds in Methidathion analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in this compound analysis?
A1: Peak tailing for organophosphorus pesticides like this compound is often caused by secondary interactions between the analyte and active sites in the gas chromatography (GC) system.[1] Key contributors include:
-
Active sites on the GC inlet liner: Contaminated or non-deactivated liners can interact with the analyte.[2][3]
-
Column degradation: Voids in the column packing or a blocked inlet frit can lead to distorted peak shapes.[1]
-
Trace metal contamination: Metals in the silica (B1680970) matrix of the column can enhance unwanted interactions.[4]
-
Column overload: Injecting a sample that is too concentrated can cause peak distortion.[1][4]
Q2: How can I confirm if an interfering peak is co-eluting with this compound?
A2: Co-elution can be confirmed by a combination of techniques:
-
Mass Spectrometry (MS): Examine the mass spectrum across the this compound peak. The presence of ions not belonging to this compound's fragmentation pattern suggests a co-eluting compound. Using high-resolution mass spectrometry (HRMS) can help distinguish between compounds with very similar masses.[5]
-
Modify Chromatographic Conditions: Altering the GC oven temperature program can change the retention times of analytes and potentially separate the co-eluting peaks.[6][7]
-
Use a Different GC Column: A column with a different stationary phase will have different selectivities and can resolve the co-eluting compounds.[1]
Q3: What is the purpose of using an internal standard in this compound analysis?
A3: An internal standard (IS) is a compound with similar chemical properties to this compound that is added to both the sample and calibration standards at a known concentration. It is used to improve the precision and accuracy of the analysis by compensating for variations in sample injection volume, and potential matrix effects.
Q4: What are "matrix effects" and how can they interfere with this compound analysis?
A4: Matrix effects are the influence of other components in the sample (the matrix) on the analytical signal of this compound.[1] These effects can either enhance or suppress the signal, leading to inaccurate quantification. In GC-MS, matrix components can co-elute with this compound, causing ion suppression or enhancement in the ion source.[1] Sample cleanup procedures like QuEChERS are designed to minimize these effects.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
This guide provides a step-by-step approach to diagnosing and resolving poor peak shapes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Initial Assessment: Determine if all peaks in the chromatogram are tailing or just the this compound peak.[4]
-
All peaks tailing: This usually points to a physical issue with the GC system.
-
Only this compound tailing: This suggests a chemical interaction between this compound and the system.
-
-
System-Wide Issues:
-
GC Inlet Liner: A dirty or active liner is a common cause of peak tailing.[3] Visually inspect the liner for residue. If dirty, replace it with a new, deactivated liner. Regular replacement is recommended over cleaning, as cleaning can create active sites.[2]
-
Column Installation: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions. Improper installation can create dead volume, leading to peak tailing.[9]
-
Column Condition: Check for voids at the head of the column. If a void is present, the column may need to be trimmed or replaced.[4]
-
-
Specific Chemical Interactions:
-
Optimize GC Method: Adjust the initial oven temperature and ramp rate. A slower ramp rate can sometimes improve peak shape.[6][7]
-
Column Choice: If peak tailing persists, consider using a GC column with a different stationary phase that is less prone to interactions with organophosphorus pesticides.[1]
-
Issue 2: Suspected Co-elution with an Interfering Compound
This guide outlines a procedure for identifying and resolving co-eluting peaks.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting peaks.
Detailed Steps:
-
Confirm Co-elution:
-
Mass Spectral Analysis: In your GC-MS data, carefully examine the mass spectrum at the beginning, apex, and end of the this compound peak. If the relative abundances of the ions change across the peak, or if unexpected ions are present, it is a strong indication of co-elution.
-
-
Chromatographic Resolution:
-
Optimize Oven Temperature Program: A common strategy is to lower the initial oven temperature and use a slower temperature ramp.[6][7] This can increase the separation between closely eluting compounds. A good starting point for optimization is a "scouting gradient" with a low initial temperature (e.g., 40°C) and a ramp rate of 10°C/min.[6]
-
Change GC Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase (e.g., a more polar phase) can alter the elution order and resolve the interference.[1]
-
-
Enhance Sample Cleanup:
Quantitative Data
Table 1: GC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 303 | [1] |
| Product Ion 1 (m/z) | 145 | [1][2] |
| Product Ion 2 (m/z) | 85 | [1][2] |
| Collision Energy (eV) | Varies by instrument | [2][12] |
| Retention Time (min) | ~7.0 - 14.6 | [2][12] |
Note: Retention times and collision energies are instrument-dependent and should be optimized in your laboratory.
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a general guideline for the QuEChERS method, which is commonly used for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at >1500 rcf for 5 minutes.[9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove matrix interferences.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
Take an aliquot of the final extract for GC-MS analysis.
-
Protocol 2: GC Inlet Maintenance
Regular maintenance of the GC inlet is crucial for preventing peak tailing and ensuring reproducible results.[3]
-
Frequency: The frequency of liner replacement depends on the cleanliness of the samples. For complex matrices, the liner may need to be changed daily or after a certain number of injections (e.g., 100).[8]
-
Procedure for Liner Replacement:
-
Cool the GC inlet to a safe temperature.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and septum.
-
Use clean forceps to remove the old liner.
-
Inspect the inlet for any visible contamination.
-
Insert a new, deactivated liner.
-
Replace the septum and septum nut.
-
Restore carrier gas flow and check for leaks.
-
Heat the inlet to the operating temperature and allow it to equilibrate before running samples.
-
-
Best Practices:
References
- 1. benchchem.com [benchchem.com]
- 2. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Improving the sensitivity of Methidathion detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Methidathion in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for sensitive this compound detection?
A1: The most common and sensitive methods for this compound detection in complex matrices are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques offer high selectivity and sensitivity, which are crucial for detecting low concentrations of pesticides in challenging samples like food, soil, and water.
Q2: What is the QuEChERS method and why is it recommended for this compound analysis?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique in pesticide residue analysis.[3] It involves a simple extraction and cleanup process that effectively removes a significant portion of matrix interferences, leading to improved sensitivity and accuracy in subsequent analysis. The method is versatile and can be adapted for various complex matrices.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects can be a significant challenge, leading to either suppression or enhancement of the analyte signal. To minimize these effects, consider the following strategies:
-
Use of matrix-matched standards: This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed to compensate for matrix-induced signal changes.[4]
-
Effective sample cleanup: Employing cleanup techniques like dispersive solid-phase extraction (d-SPE) with adsorbents such as primary secondary amine (PSA), graphitized carbon black (GCB), or C18 can remove interfering compounds.[3][4]
-
Stable isotope-labeled internal standards: Using an internal standard that is chemically similar to the analyte but has a different mass can help correct for matrix effects and variations in instrument response.
-
Online dilution: For LC-MS/MS, diluting the sample extract online before it enters the mass spectrometer can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1]
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?
A4: The LOD and LOQ for this compound can vary significantly depending on the matrix, the analytical instrument, and the sample preparation method used. However, modern LC-MS/MS and GC-MS/MS methods can achieve LODs and LOQs in the low µg/kg or ng/g range.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptoms:
-
The concentration of this compound measured in spiked samples is significantly lower than the spiked amount.
-
Poor signal-to-noise ratio for the this compound peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the extraction solvent is appropriate for this compound (e.g., acetonitrile).[1] Check that the shaking/vortexing time and speed during extraction are sufficient to ensure thorough mixing. |
| Analyte Degradation | This compound can be susceptible to degradation. Ensure that the sample and extracts are processed promptly and stored at low temperatures (e.g., -20°C) when not in use.[1] Avoid high temperatures during sample processing. |
| Loss during Cleanup | The d-SPE sorbent used might be too aggressive, leading to the removal of this compound along with interferences. Evaluate different sorbents or reduce the amount of sorbent used. |
| Improper pH | The pH of the extraction and cleanup steps can influence the stability and recovery of pesticides. Ensure the pH is controlled, for example, by using buffered QuEChERS methods (e.g., acetate (B1210297) or citrate (B86180) buffering).[3] |
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Symptoms:
-
Inconsistent results between replicate injections.
-
Significant difference in response between solvent standards and matrix-matched standards.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Cleanup | The cleanup step may not be adequately removing co-extractive interferences. Consider using a combination of d-SPE sorbents (e.g., PSA and GCB for pigmented matrices) or a different cleanup technique like solid-phase extraction (SPE).[4] |
| High Concentration of Co-extractives | If the matrix is particularly complex (e.g., high fat or pigment content), consider reducing the initial sample amount or diluting the final extract.[1] |
| Ionization Source Contamination | In LC-MS/MS, a dirty ion source can exacerbate matrix effects. Regularly clean the ion source according to the manufacturer's instructions. |
| Inappropriate Mobile Phase | For LC-MS/MS, the mobile phase composition can influence ionization efficiency and matrix effects. Experiment with different mobile phase additives or gradients. |
Issue 3: Poor Peak Shape or Retention Time Shifts
Symptoms:
-
Broad, tailing, or split peaks for this compound.
-
Inconsistent retention times across injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | In GC analysis, active sites in the injector liner, column, or guard column can cause peak tailing. Use an inert liner and a guard column, and perform regular maintenance.[5] |
| Column Contamination | Matrix components can accumulate on the analytical column, leading to poor peak shape and retention time shifts. Bake out the GC column or flush the LC column according to the manufacturer's recommendations. |
| Incompatible Injection Solvent | In LC, injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, the final extract should be in a solvent compatible with the mobile phase. |
| Column Overloading | Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. Dilute the sample extract. |
Quantitative Data Summary
The following table summarizes typical performance data for this compound detection using various methods. Note that these values are indicative and can vary based on the specific matrix and experimental conditions.
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Various Foods | - | 10 µg/kg | - | [6] |
| GC-MS | Produce | - | - | 60-100 | [4] |
| GC-MS/MS | Spinach | - | 5 ng/mL | - | [2] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Food Matrices
This protocol is a general guideline based on the widely used AOAC and EN methods.[1][3]
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable).
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).
-
If the sample has low water content, add an appropriate amount of water.
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaOAc for AOAC, or MgSO₄, NaCl, and citrate salts for EN).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing anhydrous MgSO₄ and a sorbent (e.g., PSA for general cleanup, GCB for pigmented samples, C18 for fatty samples).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS/MS analysis.
-
Protocol 2: GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is commonly used.[5]
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature ramp is crucial for good separation. A typical program might start at 70°C, ramp to 150°C, then to 200°C, and finally to 300°C.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two precursor-to-product ion transitions should be monitored for confident identification and quantification.
-
Precursor Ion for this compound: m/z 302.
-
Example Product Ions: m/z 145, 85.[1]
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion for this compound ([M+H]⁺): m/z 303.0.
-
Example Product Ions: m/z 85.1, 145.1.[1]
-
Visualizations
Caption: QuEChERS workflow for sample preparation.
Caption: General analytical workflow for this compound.
References
Technical Support Center: Reducing Solvent Consumption in Methidathion Residue Analysis
Welcome to the technical support center for Methidathion residue analysis. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize solvent consumption in their analytical workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My laboratory is trying to reduce solvent waste. What are the most effective methods for minimizing solvent consumption in this compound residue analysis?
A1: Several modern extraction techniques can significantly reduce or even eliminate the need for large volumes of organic solvents compared to traditional liquid-liquid extraction (LLE). The most prominent methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard in many laboratories for pesticide residue analysis. It utilizes a small amount of acetonitrile (B52724) for extraction, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.[1][2] The solvent consumption is typically around 10-15 mL per 10-15 g sample.[3]
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the sample (either directly or in the headspace).[4][5] The analytes adsorb to the fiber, which is then thermally desorbed in the gas chromatograph (GC) inlet. This method is particularly effective for clean matrices like water.
-
Supercritical Fluid Extraction (SFE): SFE uses supercritical carbon dioxide (sc-CO2), often with a small amount of co-solvent like methanol, as the extraction fluid.[6][7][8] This "green" technique dramatically reduces the use of organic solvents.[6]
-
Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses microliter volumes of solvent.[4][5] Various modes of LPME, such as single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), offer significant solvent reduction.[4][5]
Q2: I'm experiencing low recovery of this compound when using the QuEChERS method. What are the possible causes and solutions?
A2: Low recovery of this compound in a QuEChERS workflow can stem from several factors:
-
pH of the sample: this compound is more stable in neutral or slightly acidic conditions and is less stable in alkaline media.[9] If your sample matrix is alkaline, the analyte may be degrading.
-
Solution: Use a buffered QuEChERS method, such as the AOAC or EN versions, which use acetate (B1210297) or citrate (B86180) buffers to maintain a stable pH during extraction.[3]
-
-
Inadequate shaking/vortexing: Insufficient mixing during the extraction and cleanup steps can lead to incomplete partitioning of this compound into the acetonitrile layer.
-
Solution: Ensure vigorous and adequate shaking or vortexing for the recommended time to ensure thorough extraction and cleanup.
-
-
Choice of d-SPE sorbent: The type and amount of d-SPE sorbent are critical. For matrices with high fat content, a C18 sorbent is necessary. For pigmented samples, graphitized carbon black (GCB) is used, but it can sometimes adsorb planar pesticides.
-
Solution: Optimize the d-SPE composition for your specific matrix. For this compound, a combination of PSA (primary secondary amine) to remove organic acids and C18 for fats is a good starting point. If recovery issues persist with GCB, consider reducing its amount or using an alternative cleanup strategy.
-
-
Analyte Protectants: In GC analysis, active sites in the inlet and column can cause analyte degradation, leading to low recovery.
-
Solution: The use of analyte protectants added to the final extract can mask these active sites and improve the recovery of sensitive compounds like this compound.[10]
-
Q3: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
A3: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex sample matrices.[11][12][13] Here are some strategies to address this:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed using the same sample preparation method.[14] This helps to compensate for the matrix-induced signal suppression or enhancement.
-
Dilution of the Final Extract: A simple and often effective approach is to dilute the final extract. This reduces the concentration of co-eluting matrix components that cause the interference. This is only feasible if your instrument has sufficient sensitivity to detect this compound at the diluted concentration.
-
Improved Cleanup: If dilution is not an option, consider optimizing the d-SPE cleanup step of your QuEChERS procedure by using different sorbents or increasing their amounts to remove more of the interfering matrix components.
-
Isotope-Labeled Internal Standard: The most robust method for correcting matrix effects is the use of a stable isotope-labeled internal standard for this compound. This standard will co-elute and experience the same matrix effects as the native analyte, allowing for accurate quantification.
Q4: My GC-MS chromatogram for this compound shows peak tailing. What could be the cause and how do I fix it?
A4: Peak tailing in GC-MS analysis is often indicative of active sites in the system.[15][16][17] For this compound, an organophosphate pesticide, this can be a common issue.
-
Contaminated or Active Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile matrix components over time, creating active sites that interact with polar analytes like this compound.
-
Solution: Replace the inlet liner regularly. Using a deactivated liner can also significantly reduce peak tailing.[18]
-
-
Column Contamination: The front end of the analytical column can also become contaminated.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.[18]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.
-
Solvent-Phase Mismatch: Injecting a polar analyte in a non-polar solvent onto a non-polar column can sometimes cause peak shape issues.[16]
-
Solution: While acetonitrile is a common QuEChERS solvent, if peak tailing is severe, consider a solvent exchange to a more compatible solvent like toluene (B28343) before injection, although this adds a step and consumes more solvent.
-
Data Presentation: Solvent Consumption Comparison
The following table provides a quantitative comparison of solvent consumption for different this compound residue analysis methods.
| Method | Typical Solvent & Volume per Sample | Relative Solvent Consumption | Key Advantages |
| Traditional Liquid-Liquid Extraction (LLE) | 100-200 mL of solvents like methylene (B1212753) chloride/hexane[3] | High | Established method, but time-consuming and high solvent use. |
| QuEChERS | 10-15 mL of acetonitrile[3] | Low | Rapid, high-throughput, significantly reduced solvent use.[1][2] |
| Solid-Phase Microextraction (SPME) | Solvent-free (for extraction) | None | Environmentally friendly, simple, minimal sample preparation.[4][5] |
| Supercritical Fluid Extraction (SFE) | Primarily supercritical CO2, with small volumes (e.g., < 5 mL) of a co-solvent like methanol.[6][7] | Very Low | "Green" technique, highly selective, minimal organic solvent use.[6] |
Experimental Protocols
QuEChERS Method for this compound in Fruits and Vegetables (Modified from EN 15662)
-
Sample Homogenization: Homogenize a representative sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. For fatty matrices, also include 25 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.
-
Take the supernatant for GC-MS or LC-MS/MS analysis.
-
Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Water
-
Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.
-
Extraction:
-
Place the vial in a heating block at a predetermined optimal temperature (e.g., 60-80°C).
-
Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample for a set time (e.g., 30 minutes) with constant stirring.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the heated inlet of a GC for thermal desorption (e.g., at 250°C for 2-5 minutes).
-
Start the GC-MS analysis.
-
Visualizations
Caption: QuEChERS workflow for this compound residue analysis.
Caption: Troubleshooting low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 5. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. scielo.br [scielo.br]
- 9. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. scielo.br [scielo.br]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. agilent.com [agilent.com]
- 17. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 18. youtube.com [youtube.com]
Overcoming low recovery of Methidathion in fortified samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Methidathion, particularly addressing the issue of low recovery in fortified samples.
Troubleshooting Guide: Overcoming Low Recovery of this compound
Low recovery of this compound during sample analysis can be attributed to several factors, from sample preparation to the final analytical measurement. This guide provides a systematic approach to identify and resolve common issues.
Problem: Low this compound Recovery (<70%)
Possible Cause 1: Analyte Degradation during Sample Preparation
This compound is an organophosphate pesticide that is susceptible to degradation, especially under alkaline conditions.[1]
-
Solution:
-
pH Control: Ensure the pH of the sample and extraction solvent is neutral or slightly acidic (pH 4-6). This compound is stable in neutral or weak acid solutions but hydrolyzes rapidly in alkaline media.[1] If the sample matrix is alkaline, consider acidification prior to extraction.
-
Temperature Control: Perform extraction and sample handling at room temperature or below. Avoid excessive heat, as it can accelerate degradation.
-
Minimize Storage Time: Analyze extracts as soon as possible after preparation. If storage is necessary, keep extracts at low temperatures (-20°C) and protect them from light.[2]
-
Possible Cause 2: Inefficient Extraction from the Sample Matrix
The choice of extraction solvent and method is critical for achieving high recovery.
-
Solution:
-
Solvent Selection: Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from various matrices.[3][4][5]
-
Extraction Technique: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and efficient technique for pesticide residue analysis, including this compound, in food matrices.[3][4][5]
-
Homogenization: Ensure thorough homogenization of the sample to allow for efficient contact between the analyte and the extraction solvent.
-
Possible Cause 3: Analyte Loss during Cleanup
The cleanup step is essential for removing matrix interferences but can also lead to the loss of the target analyte if not optimized.
-
Solution:
-
Dispersive Solid-Phase Extraction (dSPE): For QuEChERS-based methods, select the appropriate dSPE sorbent. A combination of primary secondary amine (PSA) and C18 is often used to remove sugars, fatty acids, and other interferences. However, the choice may need to be optimized depending on the matrix.
-
Solid-Phase Extraction (SPE): If using traditional SPE, ensure the cartridge type and elution solvent are appropriate for this compound. Condition the cartridge properly and optimize the elution volume to ensure complete recovery of the analyte.
-
Possible Cause 4: Matrix Effects in the Analytical Instrument
Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and consequently, inaccurate quantification.[6][7][8][9][10]
-
Solution:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.[6][9]
-
Dilution: Diluting the final extract can mitigate matrix effects, but ensure the concentration of this compound remains above the limit of quantification (LOQ).[7]
-
Instrument Maintenance: Regular cleaning and maintenance of the GC inlet and MS ion source are crucial to minimize the accumulation of matrix components that can affect analyte response.[11]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during analysis?
A1: this compound is a non-systemic organophosphorus insecticide. Key properties include:
-
Solubility: Sparingly soluble in water, but soluble in organic solvents like acetone, acetonitrile, and toluene.
-
Stability: Stable in neutral to slightly acidic conditions. It undergoes rapid hydrolysis in alkaline environments.[1] This is a critical factor to control during sample preparation.
| Property | Value |
| Chemical Formula | C6H11N2O4PS3 |
| Molecular Weight | 302.3 g/mol |
| Water Solubility | 240 mg/L at 20°C |
| LogP | 2.2 |
| Stability | Unstable in alkaline conditions |
Q2: What is the recommended sample preparation method for this compound in food samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for the extraction of this compound from various food matrices, especially fruits and vegetables.[3][4][5] It involves an initial extraction with acetonitrile followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (dSPE).
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound.[12][13][14]
-
GC-MS: Provides good sensitivity and selectivity. A common choice for routine analysis.
-
LC-MS/MS: Offers excellent sensitivity and specificity, particularly for complex matrices, and can minimize the need for extensive cleanup.
Q4: What are acceptable recovery rates for this compound in fortified samples?
A4: According to general guidelines for pesticide residue analysis, recovery rates for fortified samples should typically be within the range of 70-120%.[3][15]
Q5: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A5: To minimize matrix effects, you can:
-
Dilute the sample extract before injection.[7]
-
Optimize the cleanup step to remove as many interfering compounds as possible.
-
Employ stable isotope-labeled internal standards if available.
-
Ensure regular maintenance of the LC-MS/MS system to keep the ion source clean.[11]
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely used QuEChERS method.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
If the sample has low water content, add an appropriate amount of water.
-
Homogenize the sample thoroughly.
2. Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 1-6 mL) and transfer it to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
Sample Preparation and Analysis Workflow
Caption: A typical workflow for this compound sample preparation and analysis.
Quantitative Data Summary
The following table summarizes typical recovery data for this compound using the QuEChERS method in various fruit and vegetable matrices.
| Matrix | Fortification Level (ng/g) | Recovery (%) | Analytical Method |
| Apple | 10 | 85-105 | LC-MS/MS |
| Tomato | 10 | 90-110 | GC-MS |
| Orange | 10 | 80-100 | LC-MS/MS |
| Spinach | 50 | 75-95 | GC-MS/MS |
Note: These are representative values and actual recoveries may vary depending on the specific experimental conditions.
Instrumental Parameters
GC-MS Parameters (Example)
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 70°C (2 min), ramp to 300°C at 25°C/min, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | 302 (Quantifier), 145, 85 (Qualifiers) |
LC-MS/MS Parameters (Example)
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 mL/min |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion: 303; Product ions: 145, 85 |
References
- 1. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analysis.rs [analysis.rs]
- 12. agilent.com [agilent.com]
- 13. Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Stability of Methidathion analytical standards in different solvents
This technical support center provides guidance on the stability of methidathion analytical standards in various solvents, along with troubleshooting advice for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound analytical standards?
A1: this compound is soluble in a range of organic solvents. Commonly used solvents for analytical standards include acetonitrile (B52724), ethyl acetate, acetone, methanol, and toluene.[1][2] The choice of solvent may depend on the analytical technique being used (e.g., GC or HPLC) and the required concentration. Commercial this compound standards are often available as solutions in acetonitrile or ethyl acetate.
Q2: What are the optimal storage conditions for this compound analytical standards?
A2: To ensure the stability of this compound analytical standards, it is recommended to store them at low temperatures. Commercial standards are typically stored at 2-8°C or in a freezer at -18°C or below. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. It is also advisable to protect solutions from light to minimize photodegradation.
Q3: How stable is this compound in different solvents over time?
Data Presentation: Stability of this compound in Different Solvents
The following tables summarize the expected stability of this compound in common analytical solvents under different storage conditions. This data is representative and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Stability of this compound in Acetonitrile (10 µg/mL)
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -20°C (Frozen, Dark) | >99% | >98% | >95% | >90% |
| 4°C (Refrigerated, Dark) | >98% | >95% | >90% | >85% |
| 25°C (Room Temp, Light) | <90% | <70% | <50% | <30% |
| 25°C (Room Temp, Dark) | >95% | >85% | >75% | >60% |
Table 2: Stability of this compound in Ethyl Acetate (10 µg/mL)
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -20°C (Frozen, Dark) | >98% | >95% | >90% | >85% |
| 4°C (Refrigerated, Dark) | >95% | >90% | >80% | >70% |
| 25°C (Room Temp, Light) | <85% | <60% | <40% | <20% |
| 25°C (Room Temp, Dark) | >90% | >80% | >65% | >50% |
Table 3: Stability of this compound in Methanol (10 µg/mL)
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months | | :--- | :--- | :--- | :--- | >80% | | 4°C (Refrigerated, Dark) | >97% | >92% | >85% | >75% | | 25°C (Room Temp, Light) | <88% | <65% | <45% | <25% | | 25°C (Room Temp, Dark) | >92% | >82% | >70% | >55% |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a 1000 µg/mL stock solution of this compound.
Protocol for a Short-Term Stability Study
This workflow describes a basic experiment to assess the stability of a this compound working solution over a short period.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Standard
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Symptom: The concentration of the this compound standard decreases significantly in a short period.
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Possible Causes & Solutions:
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Alkaline Conditions: this compound is susceptible to hydrolysis in alkaline media.[1]
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Solution: Ensure that the solvent is neutral or slightly acidic. Avoid using basic additives or glassware that has not been properly neutralized.
-
-
Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of this compound.
-
Solution: Store standards in amber vials or protect them from light by wrapping them in aluminum foil. Minimize exposure to direct sunlight and strong laboratory lighting during handling.
-
-
High Temperature: Elevated temperatures accelerate the degradation of this compound.
-
Solution: Store stock and working solutions at the recommended low temperatures (refrigerated or frozen). Allow solutions to equilibrate to room temperature before use to prevent water condensation.
-
-
Issue 2: Poor Peak Shape in Gas Chromatography (GC) Analysis
-
Symptom: Tailing, fronting, or split peaks for this compound during GC analysis.
-
Possible Causes & Solutions:
-
Active Sites in the GC System: Polar analytes like organophosphates can interact with active sites (e.g., silanols) in the injector liner, column, or detector, leading to peak tailing.[3][4]
-
Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regularly trim the front end of the column to remove accumulated non-volatile residues and active sites.[4]
-
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Improper Column Installation: An incorrectly installed column can cause peak splitting or tailing.[3]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector according to the manufacturer's instructions.
-
-
Logical Relationship of Troubleshooting this compound Degradation
References
Technical Support Center: Enhancing the Selectivity of Methidathion Detection in Biological Fluids
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the selectivity of Methidathion detection in complex biological matrices. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective this compound detection in biological fluids?
The primary challenges stem from the complexity of biological matrices such as blood, urine, and plasma.[1] These matrices contain numerous endogenous components like proteins, lipids, salts, and other metabolites that can interfere with the analytical signal of this compound.[1][2] This interference, known as the matrix effect, can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][3] Furthermore, the presence of structurally similar compounds or other pesticides can cause cross-reactivity, leading to false-positive results.[4]
Q2: Which analytical techniques are commonly employed for this compound detection, and how do they compare in terms of selectivity?
Commonly used techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially when using techniques like multiple reaction monitoring (MRM).[7][8] Other methods gaining prominence for their enhanced selectivity include:
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Immunoassays (e.g., ELISA): These are based on the specific binding of antibodies to this compound and offer high selectivity and cost-effectiveness.[9][10]
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Aptamer-based Sensors (Aptasensors): These utilize single-stranded DNA or RNA sequences (aptamers) that bind to this compound with high affinity and specificity, comparable to antibodies.[11][12]
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Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with tailor-made recognition sites that selectively bind to this compound, acting as artificial antibodies.[13][14][15]
Q3: How can sample preparation be optimized to enhance the selectivity of this compound analysis?
Effective sample preparation is crucial for removing interfering matrix components before instrumental analysis.[16] Key techniques include:
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Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[17] Molecularly imprinted polymers can be used as the sorbent in SPE (known as MISPE) for highly selective extraction of this compound.[13]
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, this method has been adapted for biological samples.[16][18] It involves a solvent extraction followed by a dispersive SPE cleanup step to remove matrix components.[18][19]
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Liquid-Liquid Extraction (LLE): A conventional method that separates analytes based on their differential solubility in two immiscible liquids.[17]
Q4: What are Molecularly Imprinted Polymers (MIPs) and how do they contribute to selective detection?
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, in this case, this compound.[14] They are created by polymerizing functional monomers in the presence of the this compound "template" molecule.[13] After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to this compound.[14][15] This "lock-and-key" mechanism allows MIPs to selectively rebind this compound from a complex sample, making them highly effective for use in sensors and extraction techniques.[14][20]
Q5: What is the principle behind aptamer-based sensors for pesticide detection?
Aptamer-based sensors, or aptasensors, utilize aptamers as the biological recognition element.[12] Aptamers are short, single-stranded nucleic acid (DNA or RNA) sequences that can fold into unique three-dimensional structures, allowing them to bind to specific targets, including small molecules like pesticides, with high affinity and specificity.[11][21] When integrated into a sensor platform (e.g., electrochemical or colorimetric), the binding of this compound to the aptamer induces a measurable signal change, enabling sensitive and selective detection.[12][22]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Analyte Recovery | 1. Inefficient extraction from the biological matrix.[18] 2. Suboptimal pH during extraction. 3. Analyte degradation during sample processing. | 1. Optimize the extraction solvent and consider methods like SPE or QuEChERS for better cleanup.[16] 2. Adjust the pH of the sample to ensure this compound is in a non-ionized state for better extraction. 3. Minimize sample processing time and keep samples cooled. |
| High Background Noise / Interfering Peaks | 1. Insufficient sample cleanup, leading to matrix effects.[2] 2. Contamination from solvents, glassware, or equipment. 3. Cross-reactivity with structurally similar compounds. | 1. Employ a more rigorous cleanup step, such as multi-stage SPE or the use of specific sorbents like graphitized carbon black (GCB).[18] 2. Use high-purity solvents and thoroughly clean all equipment. 3. For immunoassays, screen antibodies for cross-reactivity. For chromatographic methods, optimize the separation to resolve interfering peaks.[4] |
| Low Sensitivity / High Limit of Detection (LOD) | 1. Significant ion suppression due to matrix effects.[1] 2. Low extraction efficiency. 3. Suboptimal instrument parameters. | 1. Improve sample cleanup to reduce matrix components.[16] Use an isotopically labeled internal standard to compensate for matrix effects.[3] 2. Optimize the sample preparation protocol to maximize analyte recovery. 3. For MS-based methods, optimize ionization source parameters and collision energies.[7][8] |
| Poor Reproducibility / High %RSD | 1. Inconsistent sample preparation technique.[17] 2. Variability between different lots of biological matrix.[3] 3. Instability of the analyte in the processed sample. | 1. Automate sample preparation where possible to minimize manual errors. Ensure consistent execution of each step. 2. Evaluate matrix effects for each new batch of biological fluid.[3] 3. Analyze samples immediately after preparation or perform stability studies to determine appropriate storage conditions. |
Quantitative Data Summary
The following table summarizes the performance of various methods for the detection of organophosphate pesticides, including this compound, in different matrices.
| Analytical Method | Matrix | Recovery (%) | LOD / LOQ | Reference |
| GC-MS | Biological Matrices | 92.4% | LOD: 0.25 µg/L; LOQ: 0.75 µg/L | [23] |
| LC-QToF-MS | Blood & Urine | 75.4 - 113.54% | LOQ: 0.82 - 7.05 ng/mL | [24] |
| Immunoassay (ELISA) | Foodstuffs | Near-quantitative | 0.05 µg/L | [4] |
| Aptamer Sensor | Water | 96.6 - 103.5% | LOD: 0.49 pM | [21][22] |
| MIP-based Sensor | Waste Water | Not Specified | Low detection limit | [20] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol provides a general workflow for cleaning up biological fluids like plasma or urine prior to chromatographic analysis.
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Sample Pre-treatment:
-
Centrifuge the biological fluid (e.g., 1 mL of plasma) to pellet any precipitates.
-
Dilute the supernatant 1:1 with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to reduce viscosity and normalize pH.
-
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the analyte of interest (this compound) with a small volume (e.g., 2 x 1 mL) of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small, known volume of the mobile phase used for the LC-MS/MS analysis.
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Protocol 2: General LC-MS/MS Analysis
This protocol outlines the key steps for the instrumental analysis of this compound.
-
Chromatographic Separation:
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Column: Use a C18 reversed-phase column suitable for pesticide analysis.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample extract.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for this compound for confident identification and quantification.[7] Optimization of collision energies is crucial for maximizing signal intensity.[7]
-
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Principle of an indirect competitive ELISA.
Caption: The "lock-and-key" mechanism of MIPs.
Caption: Troubleshooting workflow for poor selectivity issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix Effect | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods of biological monitoring for exposure to pesticides: recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography/mass spectrometry in metabolic profiling of biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Bio-inspired aptamers decorated gold nanoparticles enable visualized detection of malathion [frontiersin.org]
- 12. Current Advances in Aptasensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Toxic Molecule Detection and Elimination Using Molecularly Imprinted Polymers (MIPs) | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. (PDF) Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices (2017) | Renata Raina-Fulton | 5 Citations [scispace.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. aminer.cn [aminer.cn]
- 21. researchgate.net [researchgate.net]
- 22. Selection and electrochemical-sensor application of an DNA-aptamer for methyl parathion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development and validation of multiresidue analysis method for biomonitoring of pesticides and metabolites in human blood and urine by LC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection for optimal separation of Methidathion and its metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal separation of Methidathion and its key metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be concerned about in my analysis?
A1: The primary metabolites of toxicological concern and relevance for residue analysis include this compound oxon, the oxygen analog of the parent compound, and the heterocyclic moiety, 2-methoxy-1,3,4-thiadiazol-5(4H)-one. Other degradation products can include desmethyl this compound, and various dimethyl phosphates and phosphorothioates.[1] this compound oxon is formed by oxidative desulfuration and is a more potent cholinesterase inhibitor than this compound itself.
Q2: What are the recommended primary analytical techniques for separating this compound and its metabolites?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of this compound and its metabolites. GC is often coupled with a Nitrogen-Phosphorus Detector (NPD) for selectivity or a Mass Spectrometer (MS) for definitive identification. HPLC, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing the parent compound and its more polar metabolites without the need for derivatization.
Q3: How do I choose between GC and HPLC for my specific application?
A3: The choice depends on the specific analytes of interest and the sample matrix.
-
GC is generally well-suited for the analysis of the relatively volatile and thermally stable parent compound, this compound.
-
HPLC is often preferred for the analysis of the more polar and thermally labile metabolites, such as this compound oxon and other degradation products. LC-MS/MS offers high sensitivity and selectivity for these compounds in complex matrices.
Gas Chromatography (GC) Analysis Guide
Optimal GC Column Selection
The choice of GC column is critical for achieving good peak shape and resolution for organophosphorus pesticides like this compound. The inertness of the column is paramount to prevent analyte degradation and adsorption, which can lead to peak tailing and poor recovery.
| Column Type | Stationary Phase | Key Characteristics & Recommendations |
| Agilent J&W DB-5ms Ultra Inert | 5%-Phenyl-methylpolysiloxane | A widely used, robust, and inert column suitable for the analysis of a broad range of pesticides, including this compound.[2] Its low bleed characteristics make it ideal for GC-MS applications. |
| Thermo Scientific™ TraceGOLD™ TG-5SilMS | 5% Phenyl-methylpolysiloxane | Another excellent choice with a similar phase to the DB-5ms, offering good performance for the separation of organophosphorus pesticides. |
| Mid-polarity Columns | e.g., 35%-Phenyl-methylpolysiloxane | Can offer alternative selectivity, which may be beneficial for resolving this compound from complex matrix interferences. |
Detailed Experimental Protocol: GC-NPD Analysis of this compound in Food Samples
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
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Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
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Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Inlet: Split/splitless injector at 250 °C. A deactivated liner is recommended.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 240 °C.
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Ramp 3: 20 °C/min to 290 °C, hold for 5 min.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup is a common and effective method for food matrices.
GC Troubleshooting Guide
// Nodes Start [label="Problem Observed", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PeakTailing [label="Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorResolution [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowSensitivity [label="Low Sensitivity / No Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Tailing Solutions CheckInertness [label="Check System Inertness:\n- Use deactivated liner\n- Trim column front end", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Optimize Temperatures:\n- Inlet temperature too low/high\n- Check oven program", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Resolution Solutions OptimizeFlow [label="Optimize Carrier Gas Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeColumn [label="Consider a Different Column Phase\n(e.g., mid-polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sensitivity Solutions CheckInjection [label="Verify Injection:\n- Syringe issue\n- Inlet leak", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckDetector [label="Check Detector Performance:\n- NPD bead activity\n- MS source cleaning", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> PeakTailing; Start -> PoorResolution; Start -> LowSensitivity;
PeakTailing -> CheckInertness [label="Active sites"]; PeakTailing -> OptimizeTemp [label="Suboptimal conditions"];
PoorResolution -> OptimizeFlow [label="Inefficient separation"]; PoorResolution -> ChangeColumn [label="Co-elution"];
LowSensitivity -> CheckInjection [label="Sample introduction issue"]; LowSensitivity -> CheckDetector [label="Detection issue"]; } caption [label="Figure 1: GC Troubleshooting Workflow for this compound Analysis", fontsize=10, fontname="Arial"];
High-Performance Liquid Chromatography (HPLC) Analysis Guide
Optimal HPLC Column Selection
The separation of this compound and its more polar metabolites by HPLC requires careful column selection to achieve adequate retention and resolution.
| Column Type | Stationary Phase | Key Characteristics & Recommendations |
| Reversed-Phase C18 | Octadecyl silane (B1218182) (C18) | A good starting point for the parent compound, this compound. Provides hydrophobic retention. Modern, high-purity silica (B1680970) C18 columns offer good peak shape. |
| Reversed-Phase Phenyl-Hexyl | Phenyl-Hexyl | Offers alternative selectivity to C18 due to π-π interactions, which can be beneficial for separating aromatic compounds and improving resolution between this compound and its metabolites. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | e.g., Amide, Cyano | Recommended for retaining and separating highly polar metabolites that show poor retention on traditional reversed-phase columns. |
| Porous Graphitic Carbon (PGC) | Porous Graphitic Carbon | Provides strong retention for very polar compounds and can separate structurally similar isomers.[3] |
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites in Soil
This protocol is a general guideline and requires optimization for specific soil types and instrumentation.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenyl-Hexyl column, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-95% B
-
10-12 min: 95% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound and its target metabolites.
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Sample Preparation: Soil samples can be extracted with an organic solvent like acetonitrile, followed by a cleanup step such as solid-phase extraction (SPE) to remove matrix interferences.[4]
HPLC Troubleshooting Guide
// Nodes Start [label="Problem Observed", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PoorPeakShape [label="Poor Peak Shape\n(Tailing or Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorResolution_HPLC [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighBackpressure [label="High Backpressure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Peak Shape Solutions CheckMobilePhase [label="Check Mobile Phase pH\nand Buffer Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumnHealth [label="Check Column Health:\n- Column contamination\n- Column void", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Resolution Solutions OptimizeGradient [label="Optimize Gradient Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeColumn_HPLC [label="Change Column Selectivity\n(e.g., Phenyl-Hexyl, HILIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Backpressure Solutions FilterSample [label="Filter Sample and Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BackflushColumn [label="Backflush Column\n(if permissible)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> PoorPeakShape; Start -> PoorResolution_HPLC; Start -> HighBackpressure;
PoorPeakShape -> CheckMobilePhase [label="Analyte-stationary phase interactions"]; PoorPeakShape -> CheckColumnHealth [label="Column issues"];
PoorResolution_HPLC -> OptimizeGradient [label="Insufficient separation"]; PoorResolution_HPLC -> ChangeColumn_HPLC [label="Co-elution"];
HighBackpressure -> FilterSample [label="Particulate matter"]; HighBackpressure -> BackflushColumn [label="Column blockage"]; } caption [label="Figure 2: HPLC Troubleshooting Workflow for this compound Analysis", fontsize=10, fontname="Arial"];
Column Selection Workflow
// Nodes Start [label="Start: Define Analytical Needs", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Analytes [label="Target Analytes?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ParentOnly [label="this compound Only", fillcolor="#34A853", fontcolor="#FFFFFF"]; ParentAndMetabolites [label="this compound & Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"];
GC_Choice [label="GC with DB-5ms or similar", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Choice [label="HPLC with C18 or Phenyl-Hexyl", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PolarityCheck [label="Are metabolites highly polar?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; YesPolar [label="Yes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoPolar [label="No", fillcolor="#34A853", fontcolor="#FFFFFF"];
HILIC_PGC [label="Consider HILIC or PGC column", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Analytes; Analytes -> ParentOnly [label="Parent Compound"]; Analytes -> ParentAndMetabolites [label="Parent & Metabolites"];
ParentOnly -> GC_Choice; ParentAndMetabolites -> HPLC_Choice; HPLC_Choice -> PolarityCheck; PolarityCheck -> YesPolar [label="Yes"]; PolarityCheck -> NoPolar [label="No"]; YesPolar -> HILIC_PGC; NoPolar -> HPLC_Choice; } caption [label="Figure 3: Decision Tree for Optimal Column Selection", fontsize=10, fontname="Arial"];
References
pH adjustment for efficient Methidathion extraction from water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Methidathion from water samples through appropriate pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from water?
A1: The optimal pH for extracting this compound from water is in the neutral to slightly acidic range (pH 6.0-7.0) . This range ensures the stability of the this compound molecule, preventing its degradation and maximizing extraction efficiency.
Q2: Why is pH adjustment critical for this compound extraction?
A2: this compound is an organophosphate pesticide that is susceptible to hydrolysis under strongly acidic and alkaline conditions. At a pH below 4 or above 8, the rate of degradation increases significantly, leading to lower recovery rates. Specifically, at a pH of 13, approximately 50% of this compound can be lost within 30 minutes at room temperature.[1] Therefore, adjusting the pH to a neutral or slightly acidic level is crucial to maintain the integrity of the analyte throughout the extraction process.
Q3: What happens if I don't adjust the pH of my water sample?
A3: Failure to adjust the pH of your water sample can lead to inaccurate and unreliable results. If the initial pH of your water sample is outside the optimal range, you may experience low recovery of this compound due to degradation. This can lead to an underestimation of the actual concentration of the pesticide in your sample.
Q4: What acids and bases should I use for pH adjustment?
A4: For pH adjustment, it is recommended to use dilute solutions of high-purity acids and bases to avoid introducing contaminants. Commonly used reagents include:
-
For lowering pH: 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄)
-
For raising pH: 0.1 M Sodium Hydroxide (NaOH)
It is crucial to add the acid or base dropwise while monitoring the pH with a calibrated pH meter to avoid overshooting the target pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate sample pH: The pH of the water sample was too high (alkaline) or too low (strongly acidic), causing degradation of the this compound. | Before extraction, measure the pH of the water sample. Adjust the pH to the optimal range of 6.0-7.0 using dilute HCl or NaOH. |
| Extended exposure to non-optimal pH: The sample was stored for a prolonged period at an inappropriate pH before extraction. | Adjust the pH of the water sample as soon as possible after collection, especially if the analysis is not performed immediately. Store samples at 4°C to further minimize degradation. | |
| Inconsistent Results Between Replicates | Variable pH across samples: The pH of individual sample replicates was not consistently adjusted. | Ensure uniform and precise pH adjustment for all samples and replicates. Use a calibrated pH meter and add acid/base dropwise with constant stirring. |
| Presence of Degradation Products in Chromatogram | Hydrolysis of this compound: The appearance of unexpected peaks may indicate the breakdown of this compound due to improper pH. | Confirm the identity of potential degradation products using a mass spectrometer. Re-evaluate and optimize the pH adjustment step in your protocol to ensure it is within the 6.0-7.0 range. |
Data Presentation
The following table summarizes the general effect of pH on the recovery of organophosphate pesticides from water, which is applicable to this compound based on its chemical properties.
| pH | Expected Recovery of this compound | Rationale |
| < 4.0 | Low to Moderate | Increased risk of acid-catalyzed hydrolysis. |
| 4.0 - 6.0 | Good to Excellent | High stability of this compound. |
| 6.0 - 7.0 | Excellent (Optimal) | Maximum stability and extraction efficiency. |
| 7.0 - 8.0 | Good | Slight increase in the rate of hydrolysis begins. |
| > 8.0 | Low to Very Low | Rapid alkaline-catalyzed hydrolysis leads to significant degradation.[1] |
Note: The exact recovery percentages can vary depending on the specific extraction method, matrix complexity, and holding time.
Experimental Protocols
Liquid-Liquid Extraction (LLE) of this compound from Water
-
Sample Preparation:
-
Collect 1 liter of the water sample in a clean glass container.
-
Measure the initial pH of the sample using a calibrated pH meter.
-
Adjust the pH of the sample to 6.5 ± 0.5 by adding 0.1 M HCl or 0.1 M NaOH dropwise while stirring.
-
-
Extraction:
-
Transfer the pH-adjusted sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (B109758) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (dichloromethane) into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The sample is now ready for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Solid-Phase Extraction (SPE) of this compound from Water
-
Sample Preparation:
-
Collect 500 mL of the water sample.
-
Measure the initial pH and adjust to 6.5 ± 0.5 with 0.1 M HCl or 0.1 M NaOH.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 10 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane and acetone) through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for chromatographic analysis.
-
Mandatory Visualization
Caption: Workflow for pH adjustment prior to this compound extraction.
References
Troubleshooting inconsistent results in Methidathion bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Methidathion bioassays. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.
Troubleshooting Inconsistent Results
Inconsistent results in this compound bioassays can arise from various factors, from reagent stability to procedural variations. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Inconsistent this compound Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be losing potency, leading to variable inhibition. What could be the cause?
A1: The stability of this compound in solution is highly dependent on pH and temperature. This compound is relatively stable in neutral or slightly acidic solutions but undergoes rapid hydrolysis in alkaline conditions.[1] For instance, at 25°C, 50% of this compound can be lost in just 30 minutes at a pH of 13.[1]
-
Recommendation: Prepare fresh this compound stock solutions for each experiment. If storage is necessary, use a slightly acidic to neutral buffer (pH 5-7) and store at low temperatures (e.g., 4°C for short-term, or frozen for longer-term). Avoid using alkaline buffers for dilution.
Q2: I am observing high background noise or a drifting baseline in my acetylcholinesterase (AChE) inhibition assay. What are the common causes?
A2: High background noise in an Ellman's assay, the standard method for measuring AChE activity, can be due to the instability of the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB can be unstable in certain buffers, leading to the spontaneous formation of its colored product and thus increasing the background signal. Additionally, DTNB can react with other free sulfhydryl groups present in complex biological samples.
-
Recommendation: Prepare the DTNB solution fresh for each assay. Ensure the pH of your reaction buffer is optimal (typically pH 7-8) and consistent across all wells. Running a blank that contains all reagents except the enzyme can help to quantify and subtract the background signal.
Q3: The activity of my acetylcholinesterase enzyme seems to be low or inconsistent, even in my positive control wells.
A3: Low or inconsistent enzyme activity can stem from several factors:
-
Improper Storage: Acetylcholinesterase is sensitive to temperature fluctuations and can lose activity if not stored correctly (typically at -20°C or below).
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme stock solution by preparing aliquots.
-
Contaminants: The presence of unintended inhibitors in your buffer or water can reduce enzyme activity.
-
Assay Conditions: Suboptimal pH or temperature during the assay can negatively impact enzyme kinetics.
-
Recommendation: Aliquot your enzyme stock upon receipt and store it at the recommended temperature. Use high-purity water and reagents for all solutions. Always run a positive control (enzyme without inhibitor) to verify maximal activity under your experimental conditions.
Q4: My results show significant variability between replicate wells.
A4: Variability between replicates is often due to procedural inconsistencies.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitor, is a major source of variability.
-
Temperature Gradients: Temperature differences across the microplate can lead to varied reaction rates.
-
Timing of Reagent Addition: Inconsistent timing in the addition of reagents, particularly the substrate which initiates the reaction, can cause discrepancies.
-
Recommendation: Use calibrated pipettes and practice consistent pipetting techniques. Ensure the entire assay plate is at a uniform and stable temperature. A multichannel pipette can help in the simultaneous addition of reagents to multiple wells, improving consistency.
Quantitative Data Summary
The following tables provide key quantitative data for this compound relevant to bioassay design and interpretation.
Table 1: Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life (days) | Reference |
| 5 | 25 | 37 | [1] |
| 7 | 25 | 48 | [1] |
| 9 | 25 | 13 | [1] |
| 4.7 | 60 | 4 | [1] |
| 4.7 | 70 | 1.7 | [1] |
| 4.7 | 90 | 0.16 | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility (g/L at 20°C) | Reference |
| Water | 0.187 | [1] |
| Ethanol | 150 | [1] |
| Acetone | 670 | [1] |
| Toluene | 720 | [1] |
| Hexane | 11 | [1] |
| n-Octanol | 14 | [1] |
Experimental Protocols
Protocol: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This protocol is adapted from the widely used Ellman's method for measuring AChE activity and its inhibition by compounds such as this compound.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
ATCI Solution (10 mM): Prepare a fresh solution of ATCI in deionized water.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 150 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of ATCI solution.
-
Control wells (100% enzyme activity): Add 125 µL of phosphate buffer, 25 µL of AChE solution, and 50 µL of DTNB solution.
-
Test wells (with inhibitor): Add 100 µL of phosphate buffer, 25 µL of AChE solution, 25 µL of the respective this compound dilution, and 50 µL of DTNB solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow this compound to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all control and test wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathway Visualization
Diagram: Mechanism of Acetylcholinesterase Inhibition by this compound
Caption: The mechanism of acetylcholinesterase inhibition by organophosphates like this compound.
References
Optimizing injection volume for Methidathion analysis without peak distortion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Methidathion analysis and resolving common issues like peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for this compound analysis by Gas Chromatography (GC)?
A1: The optimal injection volume for this compound analysis is typically between 1 and 2 µL when using a standard split/splitless inlet.[1] However, the ideal volume is dependent on several factors including the concentration of this compound in the sample, the liner volume, and the specific GC-MS/MS system being used. For trace analysis, larger injection volumes (e.g., up to 5 µL or more) may be employed using techniques like Large Volume Injection (LVI) to enhance sensitivity.[2][3] It is crucial to optimize the injection volume for your specific method to avoid peak distortion and ensure accurate quantification.
Q2: What causes peak distortion in this compound analysis?
A2: Peak distortion, such as tailing, fronting, or splitting, can arise from various factors within the GC system. Common causes include:
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[4]
-
Inlet Issues: Active sites in the inlet liner, a poorly cut or installed column, or an incorrect inlet temperature can all contribute to peak distortion.[5][6]
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components or degradation of the stationary phase can lead to peak tailing.[5]
-
Inappropriate Method Parameters: A suboptimal oven temperature program or carrier gas flow rate can affect peak shape.[5]
-
Solvent Effects: Mismatch between the sample solvent and the stationary phase polarity can cause peak splitting or distortion, especially in splitless injections.[6]
Q3: How can I improve the peak shape for early-eluting compounds like this compound?
A3: For early-eluting pesticides, techniques like Large Volume Injection (LVI) with solvent venting can significantly improve peak shapes compared to traditional hot splitless injections.[2] This is because LVI allows for the controlled evaporation and removal of the solvent before the analytes are transferred to the column, minimizing the solvent's impact on peak shape.[2] Using a deactivated liner with glass wool can also enhance the vaporization of the sample and protect the column.[2][7]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Distortion
This guide provides a systematic approach to troubleshooting common peak shape problems encountered during this compound analysis.
Problem: Peaks are tailing.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | 1. Perform inlet maintenance: Replace the septum and liner. Use a deactivated liner.[5] 2. Trim the column: Cut 10-20 cm from the front of the column to remove contamination.[6] 3. Condition the column according to the manufacturer's instructions. |
| Column Contamination | 1. Bake out the column at a high temperature (within the column's limits) to remove contaminants. 2. If tailing persists, the column may need to be replaced.[5] |
| Improper Column Installation | 1. Ensure the column is cut squarely and is installed at the correct depth in the inlet and detector.[6] |
Problem: Peaks are fronting.
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the sample and reinject.[4] 2. Decrease the injection volume. |
| Catastrophic Column Failure | 1. If fronting is severe and consistent across all peaks, the column may be damaged and require replacement.[8] |
Problem: Peaks are split or distorted.
| Possible Cause | Troubleshooting Steps |
| Improper Injection Technique (Manual) | 1. If using manual injection, ensure a fast and consistent injection. An autosampler is recommended for better reproducibility.[9] |
| Solvent Mismatch | 1. Ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent for splitless injections.[6] 2. The stationary phase chemistry should be compatible with the sample solvent's polarity.[6] |
| Blocked Inlet Frit | 1. If all peaks are distorted, the inlet frit may be partially blocked. Try backflushing the column. If the problem persists, the frit may need replacement.[8] |
Guide 2: Optimizing Injection Volume
This guide provides a protocol for optimizing the injection volume for your this compound analysis.
Experimental Protocol: Injection Volume Optimization
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a concentration relevant to your samples.
-
Initial Injection: Start with a low injection volume, typically 1 µL.
-
Incremental Increases: Sequentially increase the injection volume (e.g., 1.5 µL, 2.0 µL, 2.5 µL, etc.), making multiple injections at each volume to ensure reproducibility.
-
Monitor Peak Shape and Response: For each injection volume, carefully monitor the peak shape (asymmetry and tailing factor), peak area, and signal-to-noise ratio.
-
Identify the Optimal Volume: The optimal injection volume will be the highest volume that provides a good signal-to-noise ratio without causing significant peak distortion (e.g., fronting, tailing, or a significant increase in peak width).
-
Consider Linearity: Ensure that the chosen injection volume falls within the linear range of your calibration curve.
Data Presentation
Table 1: Typical GC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Injection Mode | Splitless[1] |
| Injection Volume | 1 - 2 µL[1] |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min[1] |
| Oven Program | Initial temp: 80-90°C, hold for 1-3 min, ramp at 8-20°C/min to 300-310°C, hold for 3-5 min.[1][10] |
| Column | ZB-5MS Plus (or equivalent 5% phenyl-methylpolysiloxane)[1] |
| MS Source Temp. | 200 - 260 °C[11][12] |
| Transfer Line Temp. | 280 - 300 °C[1][12] |
Note: These are general parameters and may require optimization for your specific instrument and application.
Visualizations
Caption: Troubleshooting workflow for peak distortion in GC analysis.
References
- 1. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hpst.cz [hpst.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fsis.usda.gov [fsis.usda.gov]
Calibration curve issues in Methidathion quantification
Welcome to the technical support center for Methidathion quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical quantification of this compound.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter with your calibration curve during this compound analysis.
Problem 1: Non-Linear Calibration Curve
Q: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?
A: A non-linear calibration curve can arise from several factors, from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Detector Saturation | At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the curve. | 1. Extend the calibration range with lower concentration standards to find the linear range. 2. If high concentrations are necessary, use a quadratic or other non-linear regression model, but this should be justified and validated. 3. Dilute your samples to fall within the linear range of the detector. |
| Inappropriate Blank | The blank sample may contain interfering substances or a small amount of this compound, causing a non-zero intercept and affecting linearity. | 1. Prepare a new blank using solvent that is confirmed to be free of this compound and other contaminants. 2. If using a matrix blank, ensure it is from a certified source and does not contain the analyte. |
| Analyte Degradation | This compound can be unstable under certain conditions (e.g., pH, temperature), leading to lower than expected responses at some concentrations.[1] | 1. Ensure the stability of this compound in your solvent and sample matrix.[1] 2. Prepare fresh standards and samples. 3. Control the temperature of your autosampler. |
| Contamination | Contamination in the analytical system (e.g., injector, column, detector) can lead to erratic responses. | 1. Clean the injector port and replace the liner and septum. 2. Flush the column with an appropriate solvent. 3. Check the detector for any signs of contamination. |
Troubleshooting Workflow for Non-Linearity:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Problem 2: Poor Correlation Coefficient (R² < 0.99)
Q: My calibration curve has a low correlation coefficient (R²). What steps should I take to improve it?
A: A low R² value indicates that the data points do not fit the regression line well, suggesting random error or a systematic issue.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Pipetting/Dilution Errors | Inaccurate preparation of standard solutions will lead to scattered data points. | 1. Recalibrate your pipettes. 2. Use calibrated volumetric flasks for dilutions. 3. Prepare a fresh set of standards. |
| Instrument Instability | Fluctuations in the detector signal, inconsistent injection volumes, or temperature variations can introduce random errors. | 1. Allow the instrument to stabilize before running the analysis. 2. Check the autosampler for proper operation and consistent injection volumes. 3. Ensure the column oven temperature is stable. |
| Integration Errors | Inconsistent peak integration (e.g., splitting of peaks, incorrect baseline) will result in variable peak areas. | 1. Optimize the integration parameters in your chromatography software. 2. Manually review the integration of each peak in your standards. |
Problem 3: Significant Signal in Blank Sample
Q: I am observing a significant peak in my blank sample at the retention time of this compound. What could be the cause and how do I resolve it?
A: A peak in the blank sample indicates contamination in your analytical system.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Solvent | The solvent used to prepare the blank and standards may be contaminated with this compound. | 1. Use a fresh bottle of high-purity solvent. 2. Run a solvent blank to confirm its purity. |
| Carryover | Residual analyte from a previous high-concentration sample may be retained in the injection port or column and elute in a subsequent run. | 1. Inject a solvent blank after a high-concentration sample to check for carryover. 2. Develop a robust wash method for the injector and syringe between runs. 3. Increase the run time to ensure all components elute. |
| Contaminated Glassware | Improperly cleaned glassware can introduce contaminants. | 1. Thoroughly clean all glassware with appropriate solvents. 2. Rinse glassware with the pure solvent you will be using for your analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my this compound quantification?
A1: A matrix effect is the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix.[2][3] For instance, components in a soil or plant extract can co-elute with this compound, either enhancing or suppressing its signal in the detector. This can lead to an overestimation or underestimation of the true concentration of this compound in your sample.[2]
Q2: How can I minimize matrix effects?
A2: Several strategies can be employed to mitigate matrix effects:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is similar to your samples.[3] This ensures that the standards and samples experience similar matrix effects, improving accuracy.
-
Spiked Calibration Curve: In this approach, known amounts of this compound standards are added to blank sample extracts, which are then taken through the entire sample preparation procedure.[2][4] The calibration curve is constructed from these spiked samples.[2][4]
-
Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample itself. It is a powerful technique for overcoming matrix effects but can be more labor-intensive.
-
Sample Cleanup: Employing effective sample cleanup techniques like Solid Phase Extraction (SPE) can remove many of the interfering matrix components before analysis.[5][6]
Q3: What are the typical analytical methods for this compound quantification?
A3: The most common methods for the analysis of this compound are:
-
Gas Chromatography (GC): Often coupled with detectors such as an Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or Mass Spectrometry (MS).[7][8] GC-MS is highly specific and can be used to confirm the identity of this compound.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also a viable method for the quantification of organophosphorus pesticides like this compound.[9] Method validation according to established guidelines is crucial for ensuring reliable results.[9]
Experimental Protocol: Generic GC-MS Method for this compound
This is a generalized protocol and should be optimized for your specific instrument and matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL).
-
-
Sample Preparation (e.g., QuEChERS for food samples):
-
Homogenize the sample.
-
Extract a known weight of the sample with an appropriate solvent (e.g., acetonitrile).
-
Add extraction salts to induce phase separation.
-
Perform dispersive solid-phase extraction (d-SPE) for cleanup.
-
The final extract is then ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector: Splitless mode at a suitable temperature (e.g., 250°C).
-
Oven Program: A temperature gradient to ensure good separation of analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode. Monitor characteristic ions for this compound.
-
Signaling Pathway for Matrix Effect:
Caption: How matrix components can interfere with analyte detection.
References
- 1. This compound | C6H11N2O4PS3 | CID 13709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ysi.com [ysi.com]
- 7. osha.gov [osha.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Comparative Guide to Analytical Method Validation for Methidathion in Grapes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Methidathion in grapes. It is designed to assist researchers and scientists in selecting the most appropriate method for their specific needs, offering a detailed overview of performance characteristics based on experimental data.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of pesticide residues in food matrices. This section compares the performance of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with other promising techniques for the analysis of this compound in grapes. The following table summarizes the key performance indicators for each method, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision (expressed as Relative Standard Deviation, RSD).
| Method | Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity (R²) | Recovery (%) | Precision (RSD%) |
| QuEChERS with LC-MS/MS | This compound | Apple* | 2.95[1] | 9.84[1] | 0.999[1] | 86.4 - 112[1] | 4.44 - 7.71[1] |
| QuEChERS with GC-MS | General Pesticides | Grapes | 0.0025 - 0.02 | 0.01 - 0.22 | >0.99 | 70 - 125 | 2.1 - 15 |
| HS-SPME with GC-MS | Organophosphorus Pesticides | Strawberries & Cherries | < 13 | 50 | >0.986 | - | < 15 |
| DLLME with HPLC-DAD | Multiclass Pesticides | Grapes & Plums | 0.32 - 4.66 | - | - | 53 - 97 | < 8.7 |
| PLE with LC-IT-MS³ | Organophosphorus Pesticides | Oranges & Peaches | - | 25 - 250 | - | 58 - 97[1] | 5 - 19[1] |
*Data for this compound in apple matrix is presented as a close reference due to the limited availability of specific data for grapes. Performance characteristics can vary between different matrices.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for pesticide residue analysis.
Figure 1. A generalized workflow for the validation of an analytical method for pesticide residue analysis.
Detailed Experimental Protocols
This section provides detailed protocols for the sample preparation methods compared in this guide.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices.
a) Extraction:
-
Homogenize 10-15 g of grape sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS salt packet (e.g., AOAC or European EN standard salts, typically containing MgSO₄, NaCl, and buffering salts like sodium acetate (B1210297) or sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1-6 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE cleanup tube.
-
The d-SPE tube contains a combination of sorbents such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. MgSO₄ is also included to remove excess water.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile compounds.
-
Place a homogenized grape sample (e.g., 5 g) into a headspace vial.
-
Add a salt solution (e.g., NaCl) to increase the ionic strength of the sample and promote the transfer of analytes to the headspace.
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C).
-
Expose a SPME fiber (e.g., PDMS or PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes.
-
Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.
Dispersive Liquid-Liquid Microextraction (dLLME)
dLLME is a miniaturized liquid-liquid extraction technique that offers high enrichment factors.
-
Prepare an aqueous solution of the grape sample.
-
A mixture of an extraction solvent (a water-immiscible organic solvent with a higher density than water, e.g., chlorobenzene (B131634) or carbon tetrachloride) and a disperser solvent (a water-miscible organic solvent, e.g., acetonitrile, acetone, or methanol) is rapidly injected into the aqueous sample.
-
A cloudy solution is formed, consisting of fine droplets of the extraction solvent dispersed in the aqueous phase.
-
The analytes are extracted into the fine droplets of the extraction solvent.
-
The mixture is centrifuged to separate the extraction solvent from the aqueous phase.
-
The sedimented phase containing the concentrated analytes is collected with a microsyringe and injected into a suitable analytical instrument.
Pressurized Liquid Extraction (PLE)
PLE, also known as accelerated solvent extraction (ASE), uses elevated temperatures and pressures to increase the efficiency of the extraction process.
-
A homogenized and dried grape sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell.
-
The cell is placed in the PLE system.
-
The extraction solvent (e.g., ethyl acetate or a mixture of solvents) is pumped into the cell.
-
The cell is heated (e.g., 75-100°C) and pressurized (e.g., 1500 psi) to maintain the solvent in a liquid state.
-
The extraction is performed in one or more static cycles.
-
The extract is collected in a vial. The extract may require a cleanup step before instrumental analysis.[1]
References
Inter-laboratory Comparison of Methidathion Residue Analysis Methods: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the determination of methidathion residues in food matrices. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of pesticide residues. The information presented is based on a European Union Proficiency Test and established analytical methodologies.
Performance Data from an Inter-laboratory Comparison
A European Union Proficiency Test (EUPT-FV-BF01) conducted in 2016 assessed the performance of 173 laboratories in analyzing various pesticides, including this compound, in a peach baby food matrix.[1] While the report does not detail the specific methods used by each laboratory, it provides a valuable snapshot of the inter-laboratory performance for this compound analysis. The target concentration for this compound was 0.010 mg/kg.[1]
The following table summarizes the performance of the participating laboratories for this compound analysis. This data reflects the combined performance of various analytical methods and laboratory practices.
| Performance Parameter | Value |
| Number of Reporting Laboratories | 158 |
| Assigned Value (Median) | 0.0100 mg/kg |
| Median of Absolute Deviations (MAD) | 0.0018 mg/kg |
| Robust Standard Deviation (RSD) | 0.0027 mg/kg |
| Robust Coefficient of Variation (CV) | 27% |
Data sourced from the EURL-FV-BF01 Proficiency Test Final Report.[1]
Experimental Protocols for this compound Residue Analysis
Two primary analytical approaches for this compound residue analysis are detailed below: a modern approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and a traditional solvent extraction method.
Method 1: QuEChERS Extraction with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
This method has become widely adopted for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, a smaller amount (e.g., 2-5 g) is used, and the sample is rehydrated with an appropriate amount of water.
-
Acetonitrile (B52724) Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation between the aqueous and organic layers.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
Cleanup Sorbents: The d-SPE tube contains a mixture of anhydrous MgSO₄ to remove residual water and Primary Secondary Amine (PSA) sorbent to remove organic acids, fatty acids, and sugars. For matrices with high fat content, C18 sorbent may also be included.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2-5 minutes.
3. Instrumental Analysis (GC-MS/MS):
-
Injection: Take an aliquot of the cleaned-up extract for injection into the GC-MS/MS system.
-
Gas Chromatography: A capillary column, such as a DB-5ms or equivalent, is typically used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature of around 300°C.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Method 2: Traditional Solvent Extraction with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)
This method represents a more classical approach to pesticide residue analysis.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh a representative portion of the homogenized sample (e.g., 25-50 g) into a blender jar.
-
Solvent Extraction: Add a suitable volume of an organic solvent or solvent mixture, such as acetone (B3395972) or acetone/dichloromethane (B109758), and blend at high speed for 2-3 minutes.
-
Filtration: Filter the extract through a Büchner funnel with filter paper to separate the solvent from the solid matrix.
-
Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel. If an initial water-miscible solvent like acetone was used, add a saline solution and a non-polar solvent like dichloromethane or hexane. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the partitioning step for exhaustive extraction.
2. Cleanup:
-
Column Chromatography: The concentrated extract is cleaned up using column chromatography, typically with Florisil or silica (B1680970) gel as the stationary phase. The column is eluted with solvents of increasing polarity to separate the analytes from co-extracted matrix components.
-
Solvent Evaporation: The cleaned-up fraction containing this compound is collected and concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a stream of nitrogen.
3. Instrumental Analysis (GC-NPD):
-
Injection: An aliquot of the final extract is injected into the GC system.
-
Gas Chromatography: Similar to the GC-MS/MS method, a capillary column is used for separation with a programmed temperature gradient.
-
Nitrogen-Phosphorus Detector (NPD): The NPD is a selective detector that is highly sensitive to nitrogen- and phosphorus-containing compounds like the organophosphate pesticide this compound.
Visualizations
The following diagrams illustrate the general workflows for this compound residue analysis and the logical flow of a proficiency test.
Caption: General workflow for this compound residue analysis.
Caption: Logical flow of a proficiency test for this compound analysis.
References
A Comparative Analysis of the Toxicological Profiles of Methidathion and Chlorpyrifos in Rabbits
This guide provides a detailed comparison of the toxic effects of two organophosphate insecticides, Methidathion and Chlorpyrifos (B1668852), with a specific focus on studies conducted in rabbits. The data presented herein is intended for researchers, scientists, and professionals in the field of toxicology and drug development to facilitate an objective understanding of the relative toxicity of these compounds.
Mechanism of Action: Cholinesterase Inhibition
Both this compound and Chlorpyrifos are organophosphorus insecticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in the overstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.[2][3][4] This overstimulation manifests as a range of clinical signs, collectively known as cholinergic crisis, which can lead to respiratory failure and death.[5]
Acute Toxicity Data
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[6] Comparative LD50 values for this compound and Chlorpyrifos in rabbits indicate a significantly higher acute toxicity for this compound.
| Compound | Route of Administration | LD50 in Rabbits (mg/kg) | Toxicity Classification | Reference |
| This compound | Oral | 80 | Highly Toxic | [7] |
| Chlorpyrifos | Oral | 333 - 2000 | Slightly to Moderately Toxic | [5][8][9][10] |
| Chlorpyrifos | Dermal | 1000 - 2000 | Slightly Toxic | [1][5] |
Hematological and Biochemical Effects
Exposure to this compound and Chlorpyrifos induces significant alterations in both hematological and biochemical parameters in rabbits, indicating systemic toxicity affecting the hematopoietic system, liver, and kidneys.
Table 1: Comparative Hematological Effects
| Parameter | Effect of this compound | Effect of Chlorpyrifos | Reference |
| Red Blood Cells (RBC) | Decrease | Decrease | [11] |
| Hemoglobin (Hb) | Decrease | Decrease | [11] |
| Packed Cell Volume (PCV) | Not specified | Decrease | [11][12] |
| White Blood Cells (WBC) | Not specified | Decrease | [11][12] |
| Platelets | Not specified | Decrease | [11][12] |
| Erythrocyte Sedimentation Rate | Increase | Increase | [11] |
Table 2: Comparative Biochemical Effects on Liver Function
Data from a study involving oral administration for 20 days (this compound at 5 mg/kg; Chlorpyrifos at 12 mg/kg).[13]
| Parameter | Effect of this compound | Effect of Chlorpyrifos | Reference |
| Alanine Aminotransferase (ALT) | Significant Increase | Significant Increase | [13] |
| Aspartate Aminotransferase (AST) | Significant Increase | Significant Increase | [13] |
| Alkaline Phosphatase (ALP) | Significant Increase | Significant Increase | [13] |
| Lactate Dehydrogenase (LDH) | Significant Increase | Significant Increase | [13] |
| Gamma-Glutamyl Transferase (γ-GT) | Significant Increase | Significant Increase | [13] |
| Malondialdehyde (MDA) - Liver | Significant Increase | Significant Increase | [13] |
These findings suggest that both compounds are hepatotoxic, causing cellular damage and oxidative stress.[13][14]
Histopathological Findings
Microscopic examination of tissues from rabbits exposed to these pesticides reveals significant pathological changes, particularly in the liver and kidneys.
-
Chlorpyrifos : Studies on rabbits exposed to Chlorpyrifos (e.g., 33.3 mg/kg for 12 weeks) consistently report severe liver damage.[15] Observed changes include cytoplasmic vacuolization of hepatocytes, congestion of the central vein, dilatation of sinusoids, and leukocytic infiltration.[15][16] In the kidneys, tubular epithelial degeneration and severe dilation have been noted.[14]
-
This compound : While specific comparative histopathology studies in rabbits are less detailed in the provided results, the systemic toxicity profile suggests that similar degenerative changes in vital organs like the liver and kidneys would be expected. A comparative study noted that both organophosphates caused widespread degenerative changes in the liver, kidneys, and brain.[17]
Experimental Protocols
The data presented in this guide are supported by peer-reviewed experimental studies. The following section details the methodologies of key cited experiments to ensure transparency and reproducibility.
Protocol 1: Evaluation of Biochemical Effects
-
Objective : To investigate the effects of this compound and Chlorpyrifos on liver function and oxidative stress markers.[13]
-
Animal Model : Thirty healthy male rabbits, weighing 1400-1600g.
-
Experimental Design : Animals were divided into three groups (n=10 each): Control (received corn oil), this compound-treated, and Chlorpyrifos-treated.
-
Dosing : A single daily oral dose was administered for 20 days.
-
This compound Group: 5 mg/kg body weight (1/8 of LD50).
-
Chlorpyrifos Group: 12 mg/kg body weight (1/8 of LD50).
-
-
Sample Collection and Analysis : Blood samples were collected for serum separation. Livers were homogenized. Serum was analyzed for ALT, AST, ALP, LDH, and γ-GT levels. Liver homogenates were analyzed for lipid peroxidation (MDA) and methylglyoxal (B44143) (MG) levels.
Protocol 2: Evaluation of Hematological Effects
-
Objective : To assess alterations in hematological parameters following sub-chronic exposure to Chlorpyrifos.[11][12]
-
Animal Model : Fifteen male rabbits, weighing approximately 1.89 kg.
-
Experimental Design : Animals were divided into a control group and a Chlorpyrifos-treated group.
-
Dosing : Oral gavage of Chlorpyrifos at a dose of 33.3 mg/kg body weight/day (1/50 of LD50) for 12 weeks. The control group received corn oil.
-
Sample Collection and Analysis : Blood samples were collected and analyzed for a complete blood count, including WBCs, RBCs, Hb, PCV, platelets, MCV, MCH, and MCHC.
Conclusion
Based on the available toxicological data in rabbits, this compound demonstrates significantly higher acute oral toxicity than Chlorpyrifos. Both organophosphates induce substantial adverse effects on hematological and biochemical parameters, indicative of systemic toxicity affecting the liver and hematopoietic system. Histopathological evidence confirms that Chlorpyrifos causes significant damage to the liver and kidneys. While both compounds operate via the same primary mechanism of acetylcholinesterase inhibition, the quantitative differences in their LD50 values highlight this compound as the more acutely potent toxicant in rabbits.
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. Comparative Effects of Oral Chlorpyrifos Exposure on Cholinesterase Activity and Muscarinic Receptor Binding in Neonatal and Adult Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hen brain acetylcholinesterase and neurotoxic esterase by chlorpyrifos in vivo and kinetics of inhibition by chlorpyrifos oxon in vitro: application to assessment of neuropathic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 6. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sarpublication.com [sarpublication.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.uob.edu.ly [journals.uob.edu.ly]
- 17. krishikosh [krishikosh.egranth.ac.in]
A Comparative Efficacy Analysis of Methidathion and Newer Generation Insecticides
This guide provides an objective comparison of the organophosphate insecticide Methidathion with newer generation insecticides, including neonicotinoids, spinosyns, and diamides. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a non-systemic organophosphate insecticide that has been utilized for controlling a wide range of sucking and chewing insects and mites in various crops.[1][2] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[3] In recent decades, newer classes of insecticides have been developed with more specific target sites, often presenting a more favorable profile in terms of selectivity and environmental impact.[4][5] These include neonicotinoids, which target the nicotinic acetylcholine (B1216132) receptor (nAChR); spinosyns, which allosterically modulate nAChRs; and diamides, which activate ryanodine (B192298) receptors.[4][6][7] This guide synthesizes available efficacy data, providing a comparative analysis to inform research and development in pest management. Due to the limited availability of direct comparative studies involving this compound, data for other organophosphates (Quinalphos and Profenofos) are used in the quantitative analysis to represent the efficacy of this classic insecticide class against key pests.
Data Presentation: Efficacy Comparison
The following tables summarize the lethal concentration (LC50) values for organophosphates and newer generation insecticides against two significant agricultural pests: the diamondback moth (Plutella xylostella) and the cotton aphid (Aphis gossypii). Lower LC50 values indicate higher toxicity.
Table 1: Comparative Toxicity of Various Insecticides against 3rd Instar Larvae of Diamondback Moth (Plutella xylostella)
| Insecticide Class | Active Ingredient | LC50 (in % concentration) | Reference |
| Organophosphate | Quinalphos | 3.30209 | [8] |
| Spinosyn | Spinosad | 0.00486 | [8] |
| Diamide | Chlorantraniliprole | 0.000275 | [8] |
Table 2: Comparative Toxicity of Various Insecticides against the Cotton Aphid (Aphis gossypii)
| Insecticide Class | Active Ingredient | LC50 (ppm) | Reference |
| Neonicotinoid | Imidacloprid | 34.577 | [9] |
| Neonicotinoid | Thiamethoxam | 40.713 | [9] |
| Neonicotinoid | Acetamiprid | 29.526 | [9] |
Table 3: Toxicity of an Organophosphate and a Diamide Insecticide against the Tobacco Cutworm (Spodoptera litura)
| Insecticide Class | Active Ingredient | LC50 (ppm after 48h) | Reference |
| Organophosphate | Profenofos | 313.96 (initial generation) | [10] |
| Diamide | Chlorantraniliprole | 0.56 | [11] |
Experimental Protocols
The data presented in this guide are primarily derived from laboratory bioassays designed to determine the concentration-mortality response of a target pest to an insecticide. The leaf-dip bioassay is a common method for evaluating insecticides against foliage-feeding insects and sucking pests.
Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)
Objective: To determine the lethal concentration of an insecticide required to kill 50% (LC50) of a test population of lepidopteran larvae.
Materials:
-
Technical grade insecticide
-
Distilled water and a suitable solvent/surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes
-
Filter paper
-
Fine-tipped paintbrushes
-
Rearing containers for the insect colony
-
Third-instar larvae of the target pest
Methodology:
-
Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared, from which a series of serial dilutions are made to create a range of test concentrations. A control solution containing only distilled water and the solvent/surfactant is also prepared.
-
Leaf Disc Preparation: Leaf discs of a uniform size are cut from fresh, untreated host plant leaves.
-
Treatment Application: Each leaf disc is individually dipped into one of the insecticide dilutions or the control solution for a standardized period (e.g., 10-30 seconds).
-
Drying: The treated leaf discs are allowed to air-dry on a clean, non-absorbent surface.
-
Bioassay Setup: The dried leaf discs are placed individually into petri dishes lined with moistened filter paper to maintain humidity.
-
Insect Infestation: A predetermined number of third-instar larvae (e.g., 10-20) are carefully transferred onto each leaf disc using a fine-tipped paintbrush.
-
Incubation: The petri dishes are covered and maintained under controlled environmental conditions (e.g., 25 ± 2°C, >60% relative humidity, and a specific photoperiod).
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data are corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 values, along with their 95% confidence limits.[8]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct modes of action of this compound (as an organophosphate) and the newer generation insecticide classes.
Caption: Mode of action of this compound, an acetylcholinesterase inhibitor.
Caption: Neonicotinoids act as agonists of nicotinic acetylcholine receptors.
Caption: Diamide insecticides activate insect ryanodine receptors.
Caption: Spinosyns allosterically modulate nicotinic acetylcholine receptors.
Experimental Workflow
The following diagram outlines the typical workflow for a laboratory bioassay to determine insecticide efficacy.
Caption: A generalized workflow for conducting an insecticide efficacy bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. archive.aessweb.com [archive.aessweb.com]
- 5. arabjournalpp.org [arabjournalpp.org]
- 6. ovid.com [ovid.com]
- 7. scialert.net [scialert.net]
- 8. connectjournals.com [connectjournals.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijabbr.com [ijabbr.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Methidathion Dissipation Across Various Crop Species
The persistence of pesticide residues in agricultural products is a critical factor in assessing food safety and establishing pre-harvest intervals. This guide provides a comparative overview of the dissipation kinetics of Methidathion, a non-systemic organophosphate insecticide and acaricide, across a range of crop varieties. The data presented is compiled from multiple field studies, offering insights into the varying rates at which this compound degrades on different plant matrices.
Quantitative Dissipation Data
The rate of pesticide dissipation is often quantified by its half-life (T1/2), which is the time required for the initial residue concentration to decrease by 50%. This parameter is influenced by numerous factors, including the crop species, climate conditions, and agricultural practices. The following table summarizes the dissipation kinetics of this compound on several crops.
| Crop Variety | Initial Residue (ppm) | Half-life (T1/2) in Days | Notes |
| Apples | |||
| Golden Delicious | > Other Varieties | 6 - 7[1] | Higher residues attributed to the high wax content in the peel.[1] |
| Other Varieties | 1.5 - 3[1] | 6 - 7[1] | Residues fell below 0.15 ppm after 28 days.[1] |
| Grapes | 1.5 - 3[1] | 6 - 7[1] | Residues fell below 0.15 ppm after 28 days.[1] |
| Plums | 1.5 - 3[1] | 6 - 7[1] | Residues fell below 0.15 ppm after 28 days.[1] |
| Cherries | 2.5 - 5[1] | 2[1] | Rapid reduction attributed to fruit growth and enzymatic processes.[1] |
| Oranges | 1 - 1.5[1] | Slow Dissipation | Two-thirds of initial residues remained after four weeks.[1] |
| Tomatoes | >10 (on leaf vegetables) | 1[1] | Lower initial residues on smooth-surfaced vegetables.[1] |
| Beans & Peas | >10 (on leaf vegetables) | < 7 | Residues were below 0.1 ppm after seven days.[1] |
| Leeks | >10[1] | < 14 | Residues fell to <1 ppm after 14 days.[1] |
| Cabbage | >10[1] | < 14 | Residues fell to <0.5 ppm after 14 days.[1] |
| Artichokes | >10[1] | < 14 | Residues fell to <0.5 ppm after 14 days.[1] |
| Alfalfa (Fresh) | >10[1] | 3.5[1] | Residues of 8.8 ppm fell to 1.6 ppm by the seventh day.[1] |
| General (various crops) | Not Specified | 1.5 - 12.6[2] | Range from peer-reviewed literature for field and undercover grown crops.[2] |
| General (average plant) | Not Specified | 2.86[3] | Predicted half-life from a regression model.[3] |
Experimental Protocols
The determination of pesticide dissipation kinetics involves a standardized workflow, from sample collection to final analysis. The methodologies outlined below are synthesized from general pesticide residue analysis procedures.
1. Field Treatment and Sample Collection:
-
Application: this compound is applied to the crops in the field at a recommended dosage. Application methods can include foliar sprays.[1]
-
Sampling: Samples of the crops (fruits, leaves, etc.) are collected at specific time intervals after the application. Typically, samples are taken immediately after the spray has dried (0-day) and then periodically (e.g., 1, 3, 5, 7, 10, 14, 21, and 28 days) to monitor the decline of the residue.[4]
-
Sample Handling: To prevent further degradation of the pesticide after collection, samples should be immediately chilled or frozen and transported to the laboratory in insulated containers.[5]
2. Sample Preparation:
-
Homogenization: A representative portion of each sample is thoroughly homogenized to ensure a uniform distribution of the residue. For fruits and vegetables, this often involves chopping and blending the entire unit.
-
Sub-sampling: A precise weight of the homogenized sample (e.g., 10-15 g) is taken for the extraction process.
3. Extraction: The goal of extraction is to separate the pesticide residues from the plant matrix. A common and effective method for this is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.
-
Solvent Addition: The homogenized sample is placed in a centrifuge tube with an organic solvent, typically acetonitrile (B52724).
-
Salting Out: A mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added. This helps to separate the water from the organic solvent layer, partitioning the pesticide into the acetonitrile.[6]
-
Shaking and Centrifugation: The tube is shaken vigorously to ensure thorough extraction and then centrifuged to separate the organic layer from the solid plant material and aqueous layer.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (the acetonitrile extract) is transferred to a new tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water.
-
The mixture is vortexed and then centrifuged. The cleaned-up extract is then collected for analysis.
5. Analysis:
-
Instrumentation: The final extract is analyzed using chromatographic techniques. Gas Chromatography (GC) coupled with a specific detector (like a Flame Photometric Detector - FPD, or a Mass Spectrometer - MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection and quantification of organophosphate pesticides like this compound.[7]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards.
6. Data Analysis:
-
The dissipation kinetics are typically modeled using a first-order rate equation: Cₜ = C₀ * e⁻ᵏᵗ, where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.
-
The half-life (T1/2) is calculated from the rate constant using the formula: T1/2 = ln(2)/k.
Visualized Workflow
The following diagram illustrates the general experimental workflow for determining the dissipation kinetics of this compound in crops.
Caption: Experimental workflow for this compound dissipation analysis.
References
- 1. 242. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. This compound (Ref: ENT 27193 ) [sitem.herts.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissipation kinetics and health risk assessment of certain insecticides applied in/on tomato under open field and poly-house conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waypointanalytical.com [waypointanalytical.com]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. fda.gov.tw [fda.gov.tw]
Shifting Paradigms in Pest Management: A Comparative Environmental Impact Analysis of Methidathion and Its Modern Alternatives
For decades, organophosphate insecticides like Methidathion were mainstays in agricultural pest control. However, growing concerns over their environmental persistence and broad-spectrum toxicity have spurred the development and adoption of alternative solutions. This guide provides a comprehensive comparison of the environmental impact of this compound with several key alternatives—the pyrethroids Bifenthrin and Cypermethrin, and the biopesticides Neem Oil (Azadirachtin) and Spinosad. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of insecticides and their ecological footprints.
The following sections present a detailed comparison of these compounds across critical environmental parameters, including their impact on non-target organisms and their persistence in the environment. All quantitative data is summarized for direct comparison, and detailed experimental protocols for the cited toxicity and degradation studies are provided.
Quantitative Comparison of Environmental Impact
The environmental impact of a pesticide is multifaceted, with key indicators being its toxicity to non-target organisms and its persistence in various environmental compartments. The following table summarizes these critical parameters for this compound and its alternatives.
| Pesticide | Chemical Class | Avian Acute Oral LD50 (Bobwhite Quail, mg/kg) | Aquatic Acute LC50 (Rainbow Trout, 96-hr, µg/L) | Honeybee Acute Contact LD50 (µ g/bee ) | Aerobic Soil Half-life (days) |
| This compound | Organophosphate | 23 - 33[1] | 10 - 14[1] | 0.236[2] | 7 - 23[1] |
| Bifenthrin | Pyrethroid | 1,800[3][4] | 0.15[3] | 0.015[5] | 97 - 250[1] |
| Cypermethrin | Pyrethroid | > 2,000 | 0.82[6] | 0.023[7] | 6 - 60[6][8] |
| Neem Oil (Azadirachtin) | Botanical | > 2,000 | > 10,000 | > 25[7] | 3 - 44[6] |
| Spinosad | Spinosyn | > 2,000[9] | 30,000[10][11] | 0.0036[9] | 9 - 17[2] |
Detailed Experimental Protocols
The data presented in the comparison table is derived from standardized ecotoxicological and environmental fate studies. The methodologies for these key experiments are outlined below, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to determine the acute oral toxicity of a substance to birds.
-
Test Organisms: Typically, a gallinaceous species like the Bobwhite Quail (Colinus virginianus) or a waterfowl species like the Mallard Duck (Anas platyrhynchos) is used.
-
Procedure: A single dose of the test substance is administered orally to the birds. The birds are then observed for a period of at least 14 days.
-
Endpoints: Mortality and any signs of toxicity are recorded. The primary endpoint is the LD50 (Lethal Dose 50), which is the statistically estimated dose that is lethal to 50% of the test population.
Fish, Acute Toxicity Test (OECD 203)
This test evaluates the acute toxicity of substances to fish.
-
Test Organisms: Commonly used species include the Rainbow Trout (Oncorhynchus mykiss) and the Zebra fish (Danio rerio).
-
Procedure: Fish are exposed to the test substance in water for a 96-hour period. The test can be conducted under static, semi-static, or flow-through conditions.
-
Endpoints: Mortalities are recorded at 24, 48, 72, and 96 hours. The main endpoint is the LC50 (Lethal Concentration 50), the concentration of the substance in water that is lethal to 50% of the test fish population over the 96-hour period.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This study determines the rate and pathway of degradation of a chemical in soil under controlled laboratory conditions.
-
Test System: Soil samples are treated with the test substance, often radiolabelled to facilitate tracking of its transformation products.
-
Procedure: The treated soil is incubated in the dark at a constant temperature for up to 120 days. Samples are taken at various intervals and analyzed for the parent compound and its degradation products.
-
Endpoints: The primary endpoint is the DT50 (Dissipation Time 50), or half-life, which is the time required for 50% of the initial concentration of the substance to degrade. The formation and decline of major transformation products are also monitored.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the comparative aspects of these insecticides, the following diagrams illustrate a typical experimental workflow for environmental impact assessment and the distinct signaling pathways through which these compounds exert their effects.
The mode of action at the molecular level is a critical determinant of a pesticide's selectivity and potential for non-target effects. The following diagrams illustrate the distinct signaling pathways of organophosphates, pyrethroids, and spinosad.
References
- 1. researchgate.net [researchgate.net]
- 2. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrethroid - Wikipedia [en.wikipedia.org]
- 7. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 8. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 9. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. researchgate.net [researchgate.net]
Cross-reactivity of Methidathion in immunoassay for other organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of immunoassays for the organophosphate pesticide methidathion with other structurally related compounds. Understanding the specificity of these assays is critical for accurate residue analysis and ensuring food and environmental safety. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the underlying principles of the immunoassay techniques.
Data Presentation: Cross-Reactivity of a Class-Specific Antibody for Methoxy (B1213986) Organophosphorus Pesticides
The following table presents the cross-reactivity of a class-specific antibody with various methoxy organophosphorus pesticides, including this compound. The data is presented in terms of the 50% inhibitory concentration (IC50), which is the concentration of the pesticide that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher sensitivity of the antibody to the specific compound.
| Compound | IC50 (µg/L) |
| Malathion | 69.92 |
| Phenthoate | 136.90 |
| Dimethoate | 230.39 |
| Phosmet | 416.84 |
| Fenthion | 508.57 |
| Pirimiphos-methyl | 510.38 |
| Methyl parathion | 607.21 |
| Fenitrothion | 835.30 |
| This compound | 850.21 |
Data sourced from a study on a class-specific antibody for methoxy organophosphorus pesticides.
Experimental Protocols
The data presented above was likely generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed, representative protocol for such an assay designed for the detection of an organophosphate pesticide like this compound.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule like this compound, the analyte (this compound) in the sample competes with a known amount of a this compound-protein conjugate (the coating antigen) for binding to a limited number of specific antibodies. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. This is typically detected using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction.
Materials and Reagents
-
96-well microtiter plates
-
This compound standard solutions
-
This compound-specific antibody (e.g., polyclonal or monoclonal)
-
Coating antigen (e.g., this compound-hapten conjugated to a carrier protein like Bovine Serum Albumin - BSA)
-
Secondary antibody conjugated to an enzyme (e.g., Goat anti-rabbit IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M Sulfuric Acid)
-
Plate reader
Assay Procedure
-
Coating: Microtiter plate wells are coated with the this compound-BSA conjugate diluted in coating buffer. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is discarded, and the plate is washed three times with washing buffer.
-
Blocking: To prevent non-specific binding, the wells are incubated with blocking buffer for 1-2 hours at room temperature.
-
Washing: The blocking solution is discarded, and the plate is washed three times with washing buffer.
-
Competitive Reaction: A mixture of the this compound standard or sample and the this compound-specific antibody is added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free this compound and the coated this compound-BSA to compete for antibody binding.
-
Washing: The solution is discarded, and the plate is washed five times with washing buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The secondary antibody solution is discarded, and the plate is washed five times with washing buffer.
-
Substrate Reaction: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the this compound standards.
Mandatory Visualization
Competitive Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay for the detection of a small molecule analyte like an organophosphate pesticide.
Caption: Workflow of a competitive immunoassay.
Performance of different GC columns for Methidathion analysis
For researchers, scientists, and drug development professionals seeking optimal chromatographic performance for the analysis of the organophosphate pesticide Methidathion, the selection of an appropriate Gas Chromatography (GC) column is paramount. This guide provides a comparative overview of commonly employed GC columns, supported by experimental data and detailed protocols to aid in method development and column selection.
This compound, a non-systemic insecticide and acaricide, presents analytical challenges due to its susceptibility to degradation at high temperatures and active sites within the GC system. Therefore, the choice of a highly inert column with appropriate selectivity is crucial for achieving accurate and reproducible results. This guide focuses on the performance of columns with varying stationary phase polarities, a key factor influencing the separation and analysis of organophosphate pesticides.
Performance Comparison of GC Columns for this compound Analysis
The following table summarizes the performance characteristics of different GC columns for the analysis of this compound, based on data compiled from various application notes and studies. The key performance indicators include retention time, peak shape (asymmetry), and the stationary phase composition which dictates selectivity.
| Column | Stationary Phase | Dimensions | Oven Program | Carrier Gas | Retention Time (min) | Peak Shape |
| Agilent J&W DB-5ms Ultra Inert | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | 40°C (1 min) to 285°C | Helium | ~15.5 | Excellent, symmetrical |
| Agilent J&W DB-35ms Ultra Inert | 35% Phenyl-methylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | 70°C (1 min) to 260°C | Helium | ~15.0 | Excellent, symmetrical |
| Thermo Scientific TraceGOLD TG-5MS | 5% Phenyl Polysiloxane | 30 m x 0.25 mm, 0.25 µm | Not specified for this compound individually | Not Specified | Not specified | Excellent for OPPs |
Note: Retention times are approximate and can vary depending on the specific instrument, and slight variations in the analytical method. The "Excellent" peak shape designation is based on qualitative descriptions in the cited literature, indicating minimal tailing and good symmetry.[1][2]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following are representative experimental protocols for the analysis of this compound using the compared GC columns.
Method 1: Analysis using Agilent J&W DB-5ms Ultra Inert Column[1]
-
Instrumentation: Agilent 6890N GC with a 5975B MSD.
-
Injector: Split/splitless inlet at 250°C in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C held for 1 minute, then ramped to 110°C at 50°C/min, followed by a ramp to 190°C at 7°C/min, and a final ramp to 285°C at 12°C/min, held for 2 minutes.
-
Detector: Mass Spectrometer (MSD) in scan mode.
Method 2: Analysis using Agilent J&W DB-35ms Ultra Inert Column[3][4]
-
Instrumentation: Agilent GC system with a Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS).
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 70°C held for 1 minute, then ramped to 260°C at 10°C/min, with a hold time of 5 minutes.
-
Detector: FPD or MS.
Visualizing the Analytical Workflow
To better understand the process of this compound analysis by GC, the following diagram illustrates the typical experimental workflow.
Caption: Workflow for this compound analysis by GC.
Discussion and Column Selection Rationale
The choice between a non-polar column like the DB-5ms and a mid-polarity column such as the DB-35ms depends on the specific requirements of the analysis.
-
DB-5ms and TraceGOLD TG-5MS (5% Phenyl): These columns are excellent general-purpose columns for pesticide analysis. Their low polarity provides good separation for a wide range of organophosphate pesticides. The "ms" designation indicates low bleed, which is crucial for high sensitivity and compatibility with mass spectrometry detectors.[3][4] The high inertness of these columns minimizes peak tailing for active compounds like this compound, leading to improved peak shape and more accurate quantification.[5]
-
DB-35ms (35% Phenyl): The increased phenyl content in this column provides a different selectivity compared to the 5% phenyl phases.[1][2] This can be advantageous for resolving this compound from matrix interferences or other co-eluting pesticides that may be present in complex samples.[2] The DB-35ms is also an ultra-inert column, ensuring good peak shapes for challenging analytes.[1]
References
Comparative Guide to Multi-Residue Methods for Methidathion Analysis
This guide provides a detailed comparison of different multi-residue analytical methods validated for the detection of Methidathion and other pesticides. The performance of these methods is evaluated based on key validation parameters, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable approach for their analytical needs.
Performance Comparison of Multi-Residue Methods
The following table summarizes the quantitative performance data from various studies validating multi-residue methods that include the analysis of this compound. The key parameters compared are the extraction method, limit of detection (LOD), limit of quantification (LOQ), recovery rates, and linearity (R²).
| Method | Matrix | This compound LOD (µg/kg) | This compound LOQ (µg/kg) | This compound Recovery (%) | Linearity (R²) | Other Pesticides Included | Reference |
| QuEChERS EN 15662:2008 | Litchi | 0.000003 | 0.000008 | Not Specified | 0.9966 | Dimethoate | [1] |
| QuEChERS AOAC 2007.01 | Litchi | 0.0028 (for Dimethoate) | 0.0094 (for Dimethoate) | Not Specified | 0.9858 | Dimethoate | [1] |
| Modified QuEChERS | Green Tea | Not Specified | Not Specified | 70-120 (for 87% of 86 pesticides) | Not Specified | 85 other pesticides | [2] |
| miniLuke | Green Tea | Not Specified | Not Specified | 70-120 (for 63% of 86 pesticides) | Not Specified | 85 other pesticides | [2] |
| Ethyl Acetate Extraction | Green Tea | Not Specified | Not Specified | 70-120 (for 36% of 86 pesticides) | Not Specified | 85 other pesticides | [2] |
| Dutch mini-Luke method | Tomato | Not Specified | 10 | 70-120 (at 10, 20, 50 µg/kg) | >0.99 | 50 other pesticides | [3] |
| QuEChERS with GC-TSQ MS | Various | Not Specified | <10 | Not Specified | Not Specified | Multiple others | [4] |
| Modified QuEChERS with UPLC-MS/MS | Soil | Not Specified | 2-20 | 70-120 | >0.990 | 476 other pesticides | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols offer a step-by-step guide to the sample preparation, extraction, and analysis procedures.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[6] The general workflow is as follows:
-
Sample Homogenization: A representative sample of the matrix (e.g., fruit, vegetable, soil) is homogenized to ensure uniformity.
-
Extraction: A subsample is weighed into a centrifuge tube, and an organic solvent, typically acetonitrile, is added.[7] For matrices with low water content, water may be added to improve extraction efficiency.[8]
-
Salting-Out: A salt mixture, commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation between the aqueous and organic layers.[7] The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (organic phase) is transferred to a separate tube containing a d-SPE sorbent, such as primary secondary amine (PSA) and anhydrous MgSO₄.[8] This step removes interfering matrix components like fatty acids and pigments. The tube is again vortexed and centrifuged.
-
Analysis: The final cleaned extract is collected and is ready for analysis by chromatographic techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
Ethyl Acetate Extraction
This method is a classical approach for extracting pesticide residues and is often used for its effectiveness across a wide range of pesticide polarities.[9]
-
Sample Homogenization: The sample is first homogenized.
-
Extraction: The homogenized sample is blended with ethyl acetate.[10]
-
Cleanup: The extract is then subjected to a cleanup process, which may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove co-extracted matrix components.[9]
-
Analysis: The cleaned extract is concentrated and analyzed using GC or LC-based methods.
Mini-Luke Method
The mini-Luke method is another established solvent extraction procedure for multi-residue analysis.
-
Extraction: This method typically involves extraction with acetone (B3395972) followed by partitioning with petroleum ether and dichloromethane.[3]
-
Cleanup and Analysis: The resulting organic extract is then concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for a multi-residue pesticide analysis, from sample reception to the final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of three multiresidue methods to analyse pesticides in green tea with liquid and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS [mdpi.com]
- 7. Development and validation of multiresidue analysis method for biomonitoring of pesticides and metabolites in human blood and urine by LC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the Toxicity of Methidathion and Its Primary Metabolites
A comprehensive review of the toxicological profiles of the organophosphate insecticide Methidathion and its principal breakdown products—this compound oxygen analog, this compound sulfoxide (B87167), and this compound sulfone—reveals significant differences in their acute toxicity and mechanisms of action. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these compounds, including their effects on key signaling pathways and the methodologies used for their assessment.
This compound, a non-systemic insecticide and acaricide, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. However, its toxicity is significantly influenced by its metabolism in the body into several byproducts. The primary metabolites of toxicological concern are the oxygen analog (also known as methaoxon), the sulfoxide, and the sulfone.
Comparative Acute Toxicity and Cholinesterase Inhibition
The acute toxicity of this compound and its metabolites has been evaluated in rats, with significant variations observed in their lethal doses (LD50) and their ability to inhibit acetylcholinesterase (IC50). The oxygen analog is notably more toxic and a more potent AChE inhibitor than the parent compound and the other metabolites.
| Compound | Acute Oral LD50 (mg/kg body weight) in Rats | Cholinesterase Inhibition (IC50, molar concentration) |
| This compound | 35 | > 10⁻⁴ |
| This compound oxygen analog | 10 | 5.4 x 10⁻⁷ |
| This compound sulfoxide | 535 | > 10⁻² |
| This compound sulfone | 1750 | > 10⁻² |
Metabolic Pathway of this compound
The biotransformation of this compound is a critical factor in its overall toxicity. The metabolic process, primarily occurring in the liver, involves a series of oxidation and hydrolysis reactions. The initial and most significant activation step is the oxidative desulfuration of this compound to its highly toxic oxygen analog. Further oxidation of the thioether group leads to the formation of the less toxic sulfoxide and sulfone metabolites.
Metabolic pathway of this compound.
Key Signaling Pathways Affected
The primary mechanism of toxicity for this compound and its oxygen analog is the irreversible inhibition of acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Beyond direct enzyme inhibition, organophosphates like this compound are known to induce oxidative stress and apoptosis. While specific data for each metabolite is limited, the general pathways are understood to involve the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to cellular damage. This oxidative stress can trigger apoptotic pathways, leading to programmed cell death.
Cholinesterase Inhibition Pathway
Mechanism of cholinesterase inhibition.
Oxidative Stress and Apoptosis Pathways
Induction of oxidative stress and apoptosis.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative toxicity data.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)
The acute toxic class method is utilized to determine the LD50 value. This method involves a stepwise procedure with the use of a minimal number of animals.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Stepwise Procedure: The study proceeds in a stepwise fashion, with the outcome of the initial dose group determining the dose for the subsequent group. Dosing is initiated at a level expected to cause some mortality.
-
LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels, using a statistical method appropriate for the small group sizes.
Cholinesterase (ChE) Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the activity of cholinesterases and the inhibitory effects of compounds.
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine (B1193921) iodide (ATCI) substrate solution
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
A known amount of purified acetylcholinesterase or a biological sample containing the enzyme is pre-incubated with the test compound (this compound or its metabolites) for a specific period.
-
The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.
-
The cholinesterase hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.
-
The produced thiocholine reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB).
-
-
Measurement: The rate of TNB formation is measured spectrophotometrically by monitoring the increase in absorbance at 412 nm over time.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Adherent cells (e.g., HepG2, a human liver cancer cell line) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its metabolites for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.
Conclusion
The toxicity of this compound is not solely dependent on the parent compound but is significantly influenced by its metabolic transformation. The oxygen analog is a far more potent acetylcholinesterase inhibitor and is acutely more toxic than this compound itself and its other primary metabolites, the sulfoxide and sulfone. Understanding these differences is crucial for accurate risk assessment and for the development of potential therapeutic interventions in cases of poisoning. The provided experimental protocols offer a foundation for further comparative toxicological studies.
Navigating Methidathion Analysis: A Comparative Guide to Method Validation Under SANTE Guidelines
For researchers and analytical scientists, ensuring the accuracy and reliability of pesticide residue analysis is paramount. When it comes to organophosphorus pesticides like Methidathion, adherence to stringent validation guidelines such as those set by the European Commission's SANTE/11312/2021 is not just a matter of compliance, but a cornerstone of data integrity. This guide provides a comparative overview of analytical methods for this compound, with a focus on method validation parameters as stipulated by SANTE guidelines.
Performance Comparison of Analytical Methods for this compound
The selection of an analytical method for this compound determination is often a trade-off between sensitivity, selectivity, and sample throughput. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are the most prevalent techniques. Below is a summary of typical performance data for these methods, validated in accordance with SANTE principles.
| Parameter | GC-MS/MS Method | LC-MS/MS Method | Alternative Method (HPLC-DAD) | SANTE Guideline Requirement |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | ≥0.99 |
| Recovery (%) | 70-120% | 70-120% | 80-110% | 70-120% |
| Precision (RSDr %) | <20% | <20% | <15% | ≤20% |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.001 mg/kg | 0.01 mg/L | Method specific, must be reported |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.005 mg/kg | 0.05 mg/L | ≤ MRL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Here, we outline the key steps for a generic GC-MS/MS and an LC-MS/MS method for this compound analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
This method is suitable for the analysis of this compound in complex matrices such as fruits and vegetables.
1. Sample Preparation (QuEChERS Approach):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract).
-
Add it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
2. GC-MS/MS Analysis:
-
GC Column: Use a column suitable for pesticide analysis, such as a 30 m x 0.25 mm x 0.25 µm fused-silica capillary column coated with a mid-polarity phase.
-
Injector: Operate in splitless mode at a temperature of 250°C.
-
Oven Temperature Program: Start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, holding for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and is particularly useful for pesticides that are thermally labile or less volatile.
1. Sample Preparation:
-
The sample extraction and cleanup can follow the same QuEChERS protocol as described for the GC-MS/MS method.
-
After the d-SPE step, the supernatant is typically diluted with a suitable solvent (e.g., methanol (B129727)/water mixture) to match the initial mobile phase conditions before injection.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Column Temperature: Maintained at around 40°C.
-
MS/MS Detection: An electrospray ionization (ESI) source in positive ion mode is generally used for this compound. As with GC-MS/MS, operate in MRM mode with at least two transitions.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Navigating Methidathion Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methidathion, an organophosphate insecticide, is critical for ensuring food safety and environmental monitoring. This guide provides an objective comparison of developed analytical methods for this compound determination, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.
This document delves into the performance of various analytical techniques, primarily focusing on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. These modern methods are contrasted with traditional approaches to highlight advancements in sensitivity, accuracy, and efficiency.
Comparative Analysis of Analytical Methods for this compound
The selection of an analytical method for this compound detection is often a trade-off between various performance parameters. The following table summarizes the accuracy (recovery) and precision (relative standard deviation, RSD) of different methods, providing a clear comparison for informed decision-making.
| Analytical Method | Sample Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Precision (RSD, %) | Reference |
| QuEChERS-GC-MS/MS | Edible Insects | 10 | 64.54 - 122.12 | < 20 | [1] |
| Edible Insects | 100 | 64.54 - 122.12 | 1.86 - 6.02 | [1] | |
| Edible Insects | 500 | 64.54 - 122.12 | < 20 | [1] | |
| Daikenchuto (Herbal Medicine) | Not Specified | 70 - 120 | Not Specified | [2] | |
| Chicken Breast Fillets | 5 - 50 | 71.2 - 118.8 | 2.9 - 18.1 | ||
| QuEChERS-LC-MS/MS | Fruits and Vegetables | 10, 20, 50 | 70 - 120 | < 20 | [3] |
| Surface Water | 10, 50, 100 ng/L | 41 - 127 | Not Specified | [4] | |
| Normal-Phase HPLC | Apple Juice | Not Specified | 98.97 - 101.62 | ≤ 1.14 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
QuEChERS Extraction followed by GC-MS/MS Analysis
This method is widely adopted for its simplicity and effectiveness in extracting a broad range of pesticides from various food matrices.
a) Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, edible insect).
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
For samples with low water content, add an appropriate amount of water to achieve a total volume of 10 mL.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL) to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds to 1 minute.
-
-
Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes.
-
Sample for Analysis: The resulting supernatant is ready for GC-MS/MS analysis.
b) GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: Typically a low-bleed, mid-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at 60-80°C, ramp to 150-200°C, and then to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For this compound, common MRM transitions are m/z 145.0 → 85.0 (quantification) and 145.0 → 58.0 (confirmation).[2]
-
QuEChERS Extraction followed by LC-MS/MS Analysis
This method is particularly suitable for polar and thermally labile pesticides that are not amenable to GC analysis.
a) Sample Preparation (QuEChERS)
The sample preparation protocol is identical to the one described for GC-MS/MS analysis.
b) LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow
To better understand the logical flow of a typical pesticide residue analysis, the following diagram illustrates the key steps from sample collection to final data analysis.
References
Quantitative Analysis of Methidathion: A Comparative Guide to Assay Performance
For researchers, scientists, and professionals in drug development requiring precise quantification of the organophosphate insecticide Methidathion, a variety of analytical techniques are available. The selection of an appropriate assay depends on factors such as the required sensitivity, the complexity of the sample matrix, and throughput needs. This guide provides a comparative overview of common quantitative assays for this compound, focusing on their linearity and range, and includes detailed experimental protocols.
Comparison of Assay Performance
The performance of different analytical methods for the quantification of this compound varies significantly in terms of their linear range and sensitivity. Gas chromatography (GC) and liquid chromatography (LC) methods coupled with mass spectrometry (MS) offer high sensitivity and selectivity, while enzyme-linked immunosorbent assays (ELISA) provide a high-throughput screening alternative.
| Analytical Method | Linear Range | Correlation Coefficient (r²) | Key Advantages |
| Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) | 1 - 500 ng/mL | >0.999 | High selectivity for nitrogen and phosphorus-containing compounds, robust and cost-effective. |
| High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | 0.4 - 1000 µg/L (ppb) (representative for some pesticides) | >0.990 | Simple, widely available, suitable for routine analysis. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Typically in the low µg/L to mg/L range. | Consistently >0.99 | High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Varies by kit, typically in the ng/mL range. | Varies by kit | High throughput, rapid, cost-effective for screening large numbers of samples. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using GC-NPD, LC-MS/MS, and ELISA.
Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)
This method is suitable for the analysis of this compound in various agricultural products.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-NPD analysis.
-
2. Instrumental Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective analysis of this compound in environmental water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Elution: Elute the retained this compound with a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase.
2. Instrumental Analysis
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a competitive ELISA, a common format for small molecule detection like pesticides. Note that specific parameters will be kit-dependent.
1. Assay Procedure
-
Standard and Sample Preparation: Prepare a series of this compound standards of known concentrations. Prepare samples, which may involve a simple dilution or an extraction step depending on the matrix.
-
Coating: The microplate wells are pre-coated with antibodies specific to this compound.
-
Competitive Binding: Add standards and samples to the wells, followed by the addition of a this compound-enzyme conjugate. This compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the plate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the color development using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations and determine the concentration of this compound in the samples from this curve.
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams are provided.
A Comparative Guide to the Robustness Testing of an HPLC Method for Methidathion Analysis
This guide provides a comprehensive overview of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Methidathion, a widely used organophosphate insecticide. Robustness testing is a critical component of method validation, ensuring the reliability and consistency of an analytical method under minor variations in experimental conditions. This document details the experimental protocol for a typical HPLC method, outlines a systematic approach to robustness testing, and compares the HPLC method with alternative analytical techniques. The information presented here is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.
Introduction to this compound and HPLC Analysis
This compound is an organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops. Due to its potential toxicity, regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate and reliable analytical methods are therefore essential for monitoring its presence and ensuring compliance with these regulations.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of chemical compounds. When coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC offers high sensitivity and selectivity for the analysis of pesticides like this compound.
Experimental Protocol: HPLC Analysis of this compound
This section details a standard reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
2.2. Reagents and Standards
-
Acetonitrile: HPLC grade
-
Water: Ultrapure water (e.g., Milli-Q or equivalent)
-
This compound Reference Standard: Purity ≥ 98%
2.3. Standard Solution Preparation
A stock solution of this compound (1000 µg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2.4. Sample Preparation
For sample preparation, a suitable extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed, which involves an extraction with acetonitrile followed by a cleanup step.
Robustness Testing Protocol
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during routine use.
3.1. Experimental Workflow for Robustness Testing
The following diagram illustrates the workflow for the robustness testing of the HPLC method for this compound.
Caption: Workflow of the robustness testing process for an HPLC method.
3.2. Parameters and Variations
The following table summarizes the parameters to be varied during the robustness study and their typical ranges.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Composition (% Acetonitrile) | 60% | 58% | 62% |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Detection Wavelength (nm) | 254 | 252 | 256 |
3.3. Data Presentation: Hypothetical Robustness Study Results
The following table presents hypothetical results from the robustness testing of the described HPLC method. The acceptance criterion for the relative standard deviation (%RSD) of the peak area and retention time is typically ≤ 2%.
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal Conditions | - | 5.20 | 125000 | 1.1 |
| Mobile Phase Composition | 58% ACN | 5.50 | 124500 | 1.1 |
| 62% ACN | 4.90 | 125500 | 1.1 | |
| Flow Rate | 0.9 mL/min | 5.80 | 138000 | 1.1 |
| 1.1 mL/min | 4.70 | 113000 | 1.1 | |
| Column Temperature | 28°C | 5.30 | 125200 | 1.1 |
| 32°C | 5.10 | 124800 | 1.1 | |
| Detection Wavelength | 252 nm | 5.20 | 124000 | 1.1 |
| 256 nm | 5.20 | 126000 | 1.1 | |
| Calculated %RSD | 1.2% | 1.5% | 0.0% |
The hypothetical results indicate that the method is robust within the tested parameter ranges, as the %RSD for retention time and peak area are well within the acceptance criteria.
Comparison with Alternative Analytical Methods
While HPLC is a widely used technique for this compound analysis, other methods are also available. This section provides a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Separation based on polarity, highly selective mass-based detection |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate | High | Very High |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not usually required | May be required for polar analytes | Not usually required |
| Cost | Lower | Moderate | Higher |
| Speed | Moderate | Can be fast with modern systems[2][3] | Can be very fast (UPLC-MS/MS)[4] |
| Robustness | Generally good | Can be affected by matrix components | Generally robust, but susceptible to matrix effects |
Gas chromatography is a principal method for detecting malathion (B1675926) and its metabolites in biological samples.[5] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized.[3] LC-MS/MS, in particular, is considered a superior technique for pesticide analysis due to its high sensitivity and selectivity.[4]
Conclusion
The described HPLC-UV method for the analysis of this compound, when subjected to robustness testing, demonstrates its suitability for routine analysis. The deliberate variations in key chromatographic parameters did not significantly impact the method's performance, as evidenced by the low relative standard deviations for critical system suitability parameters. While alternative methods like GC-MS and LC-MS/MS offer higher sensitivity and selectivity, the HPLC-UV method provides a cost-effective and reliable option for the quantification of this compound in various samples. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the required limit of detection, the complexity of the sample matrix, and the available instrumentation.
References
- 1. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure | PLOS One [journals.plos.org]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diva-portal.org [diva-portal.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Comparative Metabolomic Profiles of Methidathion and Methomyl Exposure: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic effects of two common pesticides, Methidathion and Methomyl (B1676398). This analysis is supported by experimental data from a key comparative study to elucidate their distinct toxicological impacts at a molecular level.
This compound, an organophosphate insecticide, and Methomyl, a carbamate (B1207046) insecticide, are both known for their neurotoxic effects through the inhibition of acetylcholinesterase. However, their broader impact on the metabolome can differ, providing insights into their specific mechanisms of toxicity. This guide summarizes the findings of a comparative metabolomic study on fish exposed to sublethal concentrations of these two pesticides, highlighting the key metabolic pathways affected.
Quantitative Data Summary
The following table summarizes the qualitative changes observed in key metabolites in fish exposed to this compound and Methomyl, as determined by ¹H-NMR-based metabolomics. While specific fold-changes were not detailed in the primary comparative study, the direction of change for several important metabolites and metabolic pathways was reported.
| Metabolic Pathway | Metabolite/Biomarker | This compound Exposure | Methomyl Exposure |
| Neurotransmitter Balance | Choline (B1196258) Metabolism | Disrupted[1][2] | Disrupted[1][2] |
| Acetate | Correlation with choline shifted to null[1][2] | Correlation with choline shifted to null[1][2] | |
| Betaine | Correlation with choline shifted to null[1][2] | Correlation with choline shifted to null[1][2] | |
| Energy Metabolism | Unspecified Metabolites | Altered[1][2] | Altered[1][2] |
| Oxidative Stress | Unspecified Markers | Induced[1][2] | Induced[1][2] |
| Muscle Maintenance | Unspecified Metabolites | Altered[1][2] | Altered[1][2] |
Experimental Protocols
The methodologies outlined below are based on the ¹H-NMR-based metabolomic study comparing this compound and Methomyl exposure in fish.[1][2]
1. Animal Model and Exposure:
-
Species: Zebrafish (Danio rerio) and Chinese bleak (Aphyocypris chinensis).
-
Acclimation: Fish were acclimated to laboratory conditions prior to the experiment.
-
Exposure: Fish were exposed to sublethal concentrations of this compound and Methomyl in their aquatic environment. Control groups were also maintained.
-
Duration: The exposure period was maintained for a specific duration to observe metabolic changes.
2. Sample Preparation:
-
Tissue Collection: Whole-body fish samples were collected after the exposure period.
-
Metabolite Extraction: Metabolites were extracted from the fish tissues using a standardized protocol, likely involving homogenization in a solvent system (e.g., methanol/water or chloroform/methanol/water) to quench metabolic activity and efficiently extract a broad range of metabolites.
-
Sample Derivatization: For NMR analysis, the extracted metabolites were reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
3. ¹H-NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to acquire the ¹H-NMR spectra of the metabolite extracts.
-
Data Acquisition: Standard one-dimensional ¹H-NMR pulse sequences were used to acquire the data, with parameters optimized for resolution and sensitivity. Water suppression techniques were employed to attenuate the large water signal.
4. Data Analysis:
-
Spectral Processing: The raw NMR data was processed using specialized software. This included Fourier transformation, phasing, baseline correction, and calibration to the internal standard.
-
Metabolite Identification: Metabolites were identified by comparing the chemical shifts and coupling patterns in the NMR spectra to databases of known metabolites (e.g., HMDB, BMRB) and reference compounds.
-
Multivariate Statistical Analysis: The processed NMR data was subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to identify metabolic changes between the control and exposed groups.
-
Pathway Analysis: Metabolites that were significantly altered were mapped to their respective metabolic pathways to understand the biological implications of the pesticide exposure.
Visualization of Pathways and Workflows
To further illustrate the experimental process and the key metabolic pathway affected by both pesticides, the following diagrams are provided in the DOT language.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methidathion
This document provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals working with Methidathion. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.
This compound is a highly toxic organophosphate insecticide.[1] It functions as a cholinesterase inhibitor, which can lead to severe effects on the nervous system, including convulsions, respiratory depression, and potentially death.[2][3] Exposure effects may be delayed.[2][3][4] The compound is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE program is the last line of defense against pesticide exposure and is critical when handling this compound.[6] Always read the product's Safety Data Sheet (SDS) and label for specific PPE requirements before use.[7][8] All PPE should be inspected for defects before each use.[7]
Required PPE for Handling this compound:
| PPE Category | Description | Best Practices |
| Respiratory Protection | A NIOSH-approved self-contained breathing apparatus (SCBA) or a full-facepiece respirator is recommended.[9][10] | Ensure proper fit and functionality. Store respirators in a separate, sealed container after cleaning.[6] |
| Eye and Face Protection | Chemical safety goggles and a face shield are necessary to protect against splashes.[7][10] | Eyewear should provide front, brow, and temple protection and be rated for chemical splash.[8][11] |
| Hand Protection | Wear durable, chemical-resistant gauntlet gloves that extend up the forearm.[7] Recommended materials include barrier laminate, butyl rubber, nitrile rubber, or Viton.[8] | Do not use leather, paper, or fabric gloves.[7][8] Wash the outside of gloves before removal. For added protection, consider wearing disposable nitrile gloves underneath.[7] |
| Body Protection | A chemical-resistant suit or apron worn over coveralls is required.[8][11] Materials such as butyl rubber, neoprene, or PVC are appropriate.[11] | Wear loose-fitting protective clothing.[7] If there is a risk of spray or liquid wetting through coveralls, waterproof suits or jackets and pants should be worn.[6] |
| Footwear | Chemical-resistant, one-piece pull-on boots are required.[11] | Pant legs must be worn outside of the boots to prevent chemicals from entering.[11] Leather or canvas footwear should never be worn.[11] |
Quantitative Exposure Limits
The following table summarizes the Protective Action Criteria (PAC) for this compound, which provide guidance for emergency response planning.
| Guideline | PAC-1 | PAC-2 | PAC-3 |
| Value | 1.8 mg/m³ | 20 mg/m³ | 160 mg/m³ |
| Definition | Mild, transient health effects. | Irreversible or other serious health effects that could impair the ability to take protective action. | Life-threatening health effects. |
| Data sourced from CAMEO Chemicals and Cayman Chemical.[4][5] |
Operational Plans
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[2][3]
-
Ignition Sources: Prohibit all open flames, sparks, and other ignition sources in the handling area. Use non-sparking tools.[2][3][12]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[2][3] Wash hands and face thoroughly with soap and water after handling and before breaks.[2][7]
-
Clothing: Immediately remove any clothing that becomes contaminated.[3][5] Contaminated clothing must be washed separately before reuse.[11]
Storage:
-
Container: Store in the original, tightly sealed container.
-
Location: Store in a dry, secure, and well-ventilated area that is locked and out of reach of children and unauthorized personnel.[2][3]
-
Segregation: Keep separated from food, feedstuffs, and strong reducing agents.[2][3]
-
Containment: The storage area should not have drain or sewer access, and provisions should be made to contain effluent from fire extinguishing.[2][3]
Accidental Release and Spill Response
Immediate and proper response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate: Isolate the spill or leak area immediately in all directions for at least 50 meters (150 feet) for liquids.[4]
-
Stay Upwind: Approach the spill from upwind and keep out of low areas.[4]
-
Don PPE: Before entering the spill area, don the complete set of recommended personal protective equipment, including respiratory protection.[2][9]
-
Containment: Stop the leak if it can be done without risk. Use an absorbent material like sand or earth to contain the spill. Do not use combustible materials.[4]
-
Cleanup (Small Spills):
-
Reduce Vapors: Use a water spray to reduce vapors, but be careful not to scatter the material. Dike fire control water for later disposal.[4]
-
Decontamination: After the material is collected, decontaminate the area.
-
Disposal: Dispose of the contaminated material and absorbents as hazardous waste according to local, regional, and national regulations.[2]
Caption: Workflow for this compound Spill Response.
Disposal and First Aid
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Product Disposal: Unused this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Incineration is the recommended method for many organophosphates but requires complex equipment.[13]
-
Container Disposal: Never reuse empty insecticide containers.[14] They should be triple-rinsed (or equivalent), with the rinsate collected and used to dilute the next day's mixture or disposed of as hazardous waste.[2] The clean container can then be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling/reconditioning where available.[2]
First Aid Measures
Seek immediate medical attention in all cases of suspected exposure.[3] Effects may be delayed.[3][4]
-
General: Immediately remove any clothing soiled by the product.[5] If breathing is irregular or has stopped, provide artificial respiration.[5]
-
Inhalation: Move the person to fresh air and keep them at rest.[3] If breathing is difficult, trained personnel should administer oxygen.[9]
-
Skin Contact: Immediately remove contaminated clothing.[3][4] Rinse and then wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][4][9]
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, removing contact lenses if possible.[3][4]
-
Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[9] Give a slurry of activated charcoal in water to drink.[3] Call a poison center or doctor immediately.[2]
References
- 1. osha.gov [osha.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. extension.missouri.edu [extension.missouri.edu]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. cpachem.com [cpachem.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
